Product packaging for Dihydromyristicin(Cat. No.:CAS No. 52811-28-6)

Dihydromyristicin

货号: B1200315
CAS 编号: 52811-28-6
分子量: 194.23 g/mol
InChI 键: KRJIWNLPONWPOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1200315 Dihydromyristicin CAS No. 52811-28-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxy-6-propyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJIWNLPONWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200787
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-28-6
Record name Dihydromyristicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydromyricetin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a naturally occurring flavanonol, a type of flavonoid, recognized for its extensive range of biological activities.[1][2][3] Structurally, it is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[3] This compound has garnered significant attention within the scientific and pharmaceutical communities due to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6] It has been traditionally used for centuries in Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, parasitic infections, liver diseases, and as a remedy for alcohol intoxication.[1][2][6][7] This guide provides a detailed exploration of the primary natural sources of dihydromyricetin, its biosynthesis pathways, and the experimental protocols employed for its study.

Natural Sources of Dihydromyricetin

Dihydromyricetin is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea, which contains exceptionally high concentrations of DHM in its leaves and stems.[8][9][10] Other significant sources include the Japanese raisin tree (Hovenia dulcis), from which DHM is also extracted for use in traditional medicine and dietary supplements.[1][2][11][12]

Dihydromyricetin has also been identified in other plants, including:

  • Ampelopsis japonica and Ampelopsis megalophylla[1][2]

  • Cercidiphyllum japonicum (Katsura tree)[1][2][13]

  • Rhododendron cinnabarinum[1][2]

  • Certain species of Pinus (pine) and Cedrus (cedar)[1][2]

  • Salix sachalinensis[1][2]

The concentration of dihydromyricetin can vary significantly depending on the plant species, the specific part of the plant, the growth stage, and the geographical origin.

Quantitative Data on Dihydromyricetin Content

The following table summarizes the reported concentrations of dihydromyricetin in various natural sources, providing a comparative overview for researchers.

Plant SpeciesPlant PartDihydromyricetin ContentReference
Ampelopsis grossedentataYoung Stems and Leaves>35% (w/w) of dried weight[8]
Ampelopsis grossedentataLeaves (various stages)92.67 - 236.64 mg/g DW[9]
Ampelopsis grossedentataStems104.41 mg/g DW[9]
Ampelopsis grossedentataTendrils224.25 mg/g DW[9]
Ampelopsis grossedentataLeaves21.2 - 36.2 g/100g (21.2% - 36.2%)[14]
Hovenia dulcis (Extract)Fruit299 mg/g in a hydroalcoholic extract[15]
Xanthoceras sorbifoliumWood6.76 - 7.89 mg/g[16]

Biosynthesis of Dihydromyricetin

Dihydromyricetin is synthesized via the flavonoid branch of the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[17][18] This pathway begins with the amino acid phenylalanine.

The biosynthesis proceeds through the following key stages:

  • Core Phenylpropanoid Pathway : Phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[19]

  • Chalcone Synthesis : Chalcone Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[20]

  • Isomerization : Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[9]

  • Hydroxylation Steps to Dihydromyricetin : Naringenin serves as a crucial precursor and can be hydroxylated through a series of enzymatic reactions to yield dihydromyricetin. Two primary routes have been identified in Ampelopsis grossedentata.[9][21][22]

    • Route 1 : Naringenin is first hydroxylated by Flavonoid 3'-hydroxylase (F3'H) to form eriodictyol. Eriodictyol is then converted to taxifolin (dihydroquercetin) by Flavanone 3-hydroxylase (F3H). Finally, taxifolin is hydroxylated by Flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin.

    • Route 2 : Alternatively, naringenin can be hydroxylated by F3H to produce dihydrokaempferol. Dihydrokaempferol is then acted upon by F3'H to yield taxifolin, which is subsequently converted to dihydromyricetin by F3'5'H.[9][21]

The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H) is considered a critical rate-limiting enzyme in the synthesis of dihydromyricetin.[23][24] Both F3'H and F3'5'H are cytochrome P450 enzymes that require the presence of a cytochrome P450 reductase (CPR) to function.[22][24]

Dihydromyricetin Biosynthesis Pathway Diagram

Dihydromyricetin_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H Taxifolin Taxifolin (Dihydroquercetin, DHQ) Eriodictyol->Taxifolin F3H Dihydrokaempferol->Taxifolin F3'H Dihydromyricetin Dihydromyricetin (DHM) Taxifolin->Dihydromyricetin F3'5'H PAL_C4H_4CL PAL, C4H, 4CL CHS CHS (+ 3x Malonyl-CoA) CHI CHI F3H_1 F3H F3H_2 F3H F3primeH_1 F3'H F3primeH_2 F3'H F3prime5primeH_1 F3'5'H F3prime5primeH_2 F3'5'H

Caption: The biosynthesis pathway of dihydromyricetin from phenylalanine.

Experimental Protocols

Extraction and Purification of Dihydromyricetin

A variety of methods have been developed for the extraction and purification of dihydromyricetin from plant materials, particularly from Ampelopsis grossedentata.

1. Solvent Extraction (Conventional Method)

  • Principle : This method relies on the solubility of dihydromyricetin in organic solvents.

  • Protocol :

    • Preparation : Dried and powdered plant material (e.g., leaves of A. grossedentata) is used.

    • Extraction : The powder is refluxed with an aqueous ethanol solution (e.g., 60% ethanol) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 180 minutes).[8] Alternatively, hot water can be used.

    • Filtration : The mixture is filtered to separate the extract from the solid plant residue.

    • Concentration : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

    • Purification (Recrystallization) : The crude extract is dissolved in hot water and allowed to cool slowly. Dihydromyricetin, being less soluble in cold water, crystallizes out. This process can be repeated multiple times to achieve high purity (>98%).[10][25]

2. Ultrasound-Assisted Extraction (UAE)

  • Principle : Ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds.

  • Protocol :

    • Mixing : The powdered plant material is mixed with a solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10).

    • Sonication : The mixture is subjected to ultrasonic treatment for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 65°C).[8]

    • Processing : The subsequent filtration and concentration steps are similar to the conventional solvent extraction method.

3. Microwave-Assisted Extraction (MAE)

  • Principle : Microwave energy directly heats the solvent and the moisture within the plant cells, causing a rapid temperature and pressure increase that ruptures the cell walls, leading to a more efficient extraction.

  • Protocol :

    • Optimization : Response surface methodology is often used to optimize parameters such as temperature, time, solid-liquid ratio, and pH.

    • Extraction : Under optimal conditions (e.g., 96.8°C for 8.8 minutes with a solid-liquid ratio of 1:26.4), the plant material is extracted.[8] This method can significantly improve yield and reduce extraction time.[8]

4. Chelating Extraction Method

  • Principle : This novel method utilizes the polyhydroxy structure of dihydromyricetin to form complexes with metal ions, such as Zn²⁺. The DHM-metal complex precipitates and is then dissociated to release pure DHM.[8][10]

  • Protocol :

    • Chelation & Precipitation : Zn²⁺ is introduced during the extraction process, forming a complex with DHM, which then precipitates out of the solution.

    • Release : A strong chelating agent like EDTA is added to coordinate with the Zn²⁺, releasing the dihydromyricetin.[8]

    • Results : This method has been shown to achieve high yield (12.2%) and purity (94.3%) while effectively preventing the oxidation of DHM during the process.[10][25]

5. Purification by High-Speed Countercurrent Chromatography (HSCCC)

  • Principle : HSCCC is an all-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases, eliminating the need for a solid support matrix.

  • Protocol :

    • Solvent System : A suitable two-phase solvent system is selected (e.g., n-hexane-ethyl acetate-methanol-water).

    • Separation : The crude extract is introduced into the HSCCC system, and the separation is performed to yield highly pure fractions of dihydromyricetin (>99%).[16]

Workflow for Dihydromyricetin Extraction and Quantification

Extraction_Workflow cluster_extraction Extraction Options cluster_purification Purification Options Start Plant Material (e.g., A. grossedentata leaves) Drying Drying & Grinding Start->Drying Extraction Extraction Method Drying->Extraction Solvent Solvent Extraction Extraction->Solvent UAE Ultrasound-Assisted Extraction Extraction->UAE MAE Microwave-Assisted Extraction Extraction->MAE Chelating Chelating Extraction Extraction->Chelating Filtration Filtration & Concentration (Rotary Evaporation) CrudeExtract Crude DHM Extract Filtration:s->CrudeExtract:n Purification Purification CrudeExtract:s->Purification:n Recrystallization Recrystallization Purification:s->Recrystallization:n HSCCC HSCCC Purification:s->HSCCC:n PureDHM Pure Dihydromyricetin (>98%) Quantification Quantification (HPLC / UV-Vis) PureDHM:s->Quantification:n

Caption: A generalized workflow for the extraction, purification, and quantification of DHM.

Quantification of Dihydromyricetin

Accurate quantification of dihydromyricetin is crucial for quality control and research purposes.

1. High-Performance Liquid Chromatography (HPLC)

  • Principle : HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.

  • Protocol :

    • Sample Preparation : A precisely weighed amount of the extract or purified compound is dissolved in a suitable solvent (e.g., methanol).

    • Chromatographic Conditions : A C18 column is commonly used. The mobile phase typically consists of a gradient of two or more solvents, such as acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

    • Detection : A UV detector is set to the maximum absorption wavelength of dihydromyricetin, which is approximately 290 nm.[16]

    • Quantification : The concentration of DHM in the sample is determined by comparing the peak area to a calibration curve generated from known concentrations of a pure DHM standard.[14]

2. UV-Visible Spectrophotometry

  • Principle : This method measures the absorbance of light by the sample at a specific wavelength and relates it to the concentration of the analyte according to the Beer-Lambert law.

  • Protocol :

    • Standard Curve : A series of standard solutions of pure dihydromyricetin are prepared, and their absorbance is measured at the wavelength of maximum absorption (~290 nm) to create a calibration curve.[26]

    • Sample Analysis : The sample extract is appropriately diluted, and its absorbance is measured at the same wavelength.

    • Calculation : The concentration of DHM in the sample is calculated using the regression equation from the standard curve.[26] This method is simpler and faster than HPLC but may be less specific if other compounds in the extract absorb at the same wavelength.

Elucidation of Biosynthesis Pathways

The identification of genes and the characterization of enzymes involved in the dihydromyricetin biosynthesis pathway involve a combination of transcriptomics, molecular biology, and biochemistry.

  • Principle : To identify the genes responsible for DHM synthesis and verify their function.

  • Protocol :

    • Transcriptome Analysis (RNA-Seq) : RNA is extracted from tissues with high DHM content (e.g., young leaves of A. grossedentata). High-throughput sequencing is performed to identify all expressed genes (the transcriptome). Genes homologous to known flavonoid biosynthesis enzymes (like F3H, F3'H, F3'5'H) are identified as candidates.[9][24][27]

    • Gene Cloning : The full-length coding sequences (CDS) of the candidate genes are amplified from a cDNA library of the plant using PCR.[9][21]

    • Heterologous Expression : The cloned genes are inserted into an expression vector and transformed into a host organism that does not naturally produce flavonoids, such as the yeast Saccharomyces cerevisiae or the bacterium E. coli.[9][21][28][29]

    • In Vivo Functional Verification : The engineered microorganisms are cultured and fed with specific precursors (e.g., naringenin, eriodictyol). The culture medium is then analyzed (e.g., by HPLC or LC-MS) to detect the expected product (e.g., taxifolin, dihydromyricetin), confirming the function of the expressed enzyme.[9][21]

    • In Vitro Enzyme Assays : The enzymes can also be purified from the host organism, and their activity can be tested in a test tube with specific substrates and cofactors to determine their substrate specificity and kinetic parameters.

Conclusion

Dihydromyricetin stands out as a flavonoid with significant therapeutic potential, abundantly available from natural sources, most notably Ampelopsis grossedentata. The elucidation of its biosynthesis pathway has not only deepened our understanding of plant secondary metabolism but also opened avenues for metabolic engineering to enhance its production in both plants and microbial systems.[28][29] The development of efficient and green extraction and purification protocols is crucial for the sustainable production of high-purity dihydromyricetin for research, functional foods, and pharmaceutical applications. This guide provides a foundational technical overview to support ongoing and future research and development efforts centered on this promising natural compound.

References

Dihydromyricetin: A Comprehensive Review of Preclinical Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Preclinical studies have illuminated a broad spectrum of therapeutic potentials, ranging from antioxidant and anti-inflammatory to neuroprotective, metabolic regulatory, and anti-cancer effects. This technical guide provides an in-depth overview of the preclinical pharmacological properties of DHM, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Properties

Dihydromyricetin exhibits robust antioxidant activity, which is attributed to its capacity to scavenge free radicals and enhance the endogenous antioxidant defense systems. Preclinical investigations have consistently demonstrated its efficacy in mitigating oxidative stress in various models.

Quantitative Data on Antioxidant Activity
Assay TypeModel SystemKey FindingsReference
DPPH Radical Scavenging In vitroIC50: 4.36 μM[3]
ABTS Radical Scavenging In vitroPotent scavenging activity[4]
Superoxide Dismutase (SOD) Activity Growing-finishing pigsDietary 0.03% DHM increased SOD activity in the jejunum.[5]
Catalase (CAT) Activity Growing-finishing pigsDietary 0.03% DHM increased CAT activity in the jejunum.[5]
Glutathione Peroxidase (GSH-Px) Activity Growing-finishing pigsDietary 0.03% DHM increased GSH-Px activity in the jejunum.[5]
Malondialdehyde (MDA) Levels Growing-finishing pigsDietary 0.03% DHM decreased MDA levels in the jejunum.[5]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of DHM in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add varying concentrations of DHM to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of DHM required to scavenge 50% of the DPPH radicals).

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GSH-Px):

  • Principle: These assays measure the specific activity of key antioxidant enzymes in tissue homogenates or cell lysates.

  • Protocol (General):

    • Homogenize tissue samples or lyse cells in an appropriate buffer on ice.

    • Centrifuge the homogenate/lysate to obtain the supernatant containing the enzymes.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

    • Use commercially available assay kits for SOD, CAT, and GSH-Px, following the manufacturer's instructions. These kits typically involve a colorimetric reaction where the enzyme activity is proportional to the change in absorbance over time, measured with a spectrophotometer.

    • Express the enzyme activity per milligram of protein.

Anti-inflammatory Effects

Dihydromyricetin has demonstrated significant anti-inflammatory properties in various preclinical models by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects
Model SystemKey FindingsReference
LPS-stimulated RAW 264.7 macrophages DHM (37.5-300 μM) dose-dependently inhibited the production of TNF-α, IL-6, and IL-1β.[6]
LPS-induced acute lung injury in mice DHM pretreatment ameliorated lung pathological changes and suppressed inflammatory responses.[3]
Collagen-induced arthritis in rats DHM exerted anti-arthritic effects through the down-regulation of NF-κB.[1]
LPS-induced neuroinflammation in BV-2 microglial cells DHM inhibited the secretion of iNOS and COX-2 and attenuated the activation of NF-κB and TLR4 signals.[1]
Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of DHM for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Lyse the cells to extract proteins for Western blot analysis of key inflammatory signaling molecules (e.g., p-NF-κB, p-IκBα).

Neuroprotective Effects

Preclinical studies have highlighted the neuroprotective potential of DHM in models of neurodegenerative diseases and neuronal injury, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Data on Neuroprotective Effects
Model SystemDosageKey FindingsReference
MPTP-induced Parkinson's disease mouse model 5 or 10 mg/kg DHM for 13 daysSignificantly attenuated motor impairments and dopaminergic neuron loss.[7]
Aβ1-42-induced Alzheimer's disease rat model 100 and 200 mg/kg DHM for 21 daysImproved learning and memory, decreased hippocampal neuronal apoptosis, and reduced levels of IL-1β, IL-6, and TNF-α.[2]
3-NP-induced Huntington's disease rat model 10 mg/kg/day DHM for 5 daysReduced motor, learning, and memory impairments.[2]
Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Mice:

  • Animal Model: Male C57BL/6 mice.

  • Protocol:

    • Administer DHM (e.g., 5 or 10 mg/kg, intraperitoneally) for a pre-treatment period (e.g., 3 days).

    • Induce Parkinson's-like pathology by administering MPTP (e.g., 25 mg/kg, i.p.) for a specified duration (e.g., 7 days), with continued DHM co-administration.

    • Continue DHM administration for a post-treatment period (e.g., 3 days).

    • Assess motor function using behavioral tests such as the rotarod test and the pole test.

    • Sacrifice the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra and for Western blot analysis of signaling proteins.

Metabolic Regulation

Dihydromyricetin has shown promise in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

Quantitative Data on Metabolic Regulation
Model SystemKey FindingsReference
3T3-L1 adipocytes DHM dose-dependently increased glucose uptake.[8]
Dexamethasone-induced insulin-resistant 3T3-L1 adipocytes DHM improved glucose uptake and adiponectin secretion.[8]
db/db mice (model of type 2 diabetes) Oral administration of DHM (0.5 and 1.0 g/kg BW) for 8 weeks reduced fasting blood glucose, serum insulin, and improved insulin resistance.[5]
Experimental Protocols

Glucose Uptake Assay in 3T3-L1 Adipocytes:

  • Cell Line: 3T3-L1 preadipocytes.

  • Protocol:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Induce insulin resistance if required (e.g., by treating with dexamethasone).

    • Treat the differentiated adipocytes with various concentrations of DHM for a specified time.

    • Stimulate the cells with insulin.

    • Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., [3H]-2-deoxyglucose).

    • Quantify the uptake using a fluorescence microplate reader or a scintillation counter.

Anti-Cancer Effects

Dihydromyricetin has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in a variety of cancer cell lines and animal models.

Quantitative Data on Anti-Cancer Effects
Cell LineConcentration of DHMKey FindingsReference
A2780 ovarian cancer cells 25, 50, and 100 μM for 48 hApoptotic rates of 12.1%, 21.1%, and 26.9%, respectively.[9]
A2780 ovarian cancer cells 100 μM for 24 hIncreased G0/G1 phase cells from 56.18% to 63.44% and decreased G2/M phase cells from 19.25% to 7.67%.[9]
Hep3B hepatocellular carcinoma cells 25 and 50 μM for 24 hSignificantly increased apoptosis compared to control.[10]
Experimental Protocols

Cell Cycle Analysis by Flow Cytometry:

  • Principle: This method uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cancer cells with DHM for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase.

Apoptosis Assay by Annexin V/PI Staining:

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with DHM.

    • Harvest the cells and wash them with binding buffer.

    • Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

Signaling Pathways Modulated by Dihydromyricetin

The diverse pharmacological effects of DHM are mediated through its interaction with multiple intracellular signaling pathways.

Key Signaling Pathways
  • AMPK/SIRT1 Pathway: DHM activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular energy metabolism, inflammation, and longevity.[1][11][12] This pathway is implicated in DHM's beneficial effects on metabolic disorders and neurodegenerative diseases.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, growth, and proliferation. DHM has been shown to modulate this pathway, contributing to its anti-cancer and neuroprotective effects.[1][2]

  • Nrf2 Pathway: Dihydromyricetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of various antioxidant and detoxifying enzymes, underlying its potent antioxidant effects.[1]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. DHM inhibits the activation of NF-κB, thereby suppressing inflammatory responses.[1][13]

  • ERK/VEGFA/VEGFR2 Pathway: In the context of cancer, DHM has been shown to inhibit the Extracellular signal-regulated kinase (ERK)/Vascular endothelial growth factor A (VEGFA)/VEGF receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis.

Signaling Pathway Diagrams (Graphviz DOT Language)

AMPK_SIRT1_Pathway DHM Dihydromyricetin AMPK AMPK DHM->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Autophagy Autophagy AMPK->Autophagy PGC1a PGC-1α SIRT1->PGC1a Activates NFkB NF-κB SIRT1->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Inflammation Inflammation NFkB->Inflammation

Caption: DHM activates the AMPK/SIRT1 signaling pathway.

PI3K_Akt_Pathway DHM Dihydromyricetin PI3K PI3K DHM->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: DHM modulates the PI3K/Akt signaling pathway.

Nrf2_Pathway DHM Dihydromyricetin Keap1 Keap1 DHM->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: DHM activates the Nrf2 antioxidant pathway.

NFkB_Pathway DHM Dihydromyricetin IKK IKK DHM->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes Translocates to nucleus and induces transcription of

Caption: DHM inhibits the NF-κB inflammatory pathway.

Conclusion

The preclinical evidence strongly supports the multifaceted pharmacological properties of Dihydromyricetin. Its potent antioxidant, anti-inflammatory, neuroprotective, metabolic regulatory, and anti-cancer effects, mediated through the modulation of key signaling pathways, position DHM as a promising candidate for the development of novel therapeutics for a wide range of diseases. However, it is crucial to note that the bioavailability of DHM is relatively low, which may pose a challenge for its clinical translation.[1] Future research should focus on optimizing its delivery and conducting well-designed clinical trials to validate these promising preclinical findings in humans. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this remarkable natural compound.

References

Dihydromyricetin's Mechanism of Action in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which DHM exerts its effects in various neurological conditions, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and epilepsy. The information is intended for researchers, scientists, and professionals in drug development, with a focus on core signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Pharmacological Properties

DHM's neuroprotective effects are multifaceted, stemming from its ability to modulate several key cellular processes that are often dysregulated in neurological diseases.

  • Anti-Inflammatory Effects: DHM significantly mitigates neuroinflammation. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a central driver of inflammatory responses in the brain.[4] DHM has been shown to directly inhibit TLR4/MyD88, leading to decreased phosphorylation of IκBα and the p65 subunit of NF-κB. This, in turn, reduces the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6] Furthermore, DHM can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in various neurological disorders.[4][6][7]

  • Antioxidant Effects: DHM combats oxidative stress through multiple avenues. It acts as a direct scavenger of reactive oxygen species (ROS).[4] More importantly, it enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[4] This pathway upregulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD).[4][8]

  • Anti-Apoptotic Effects: DHM protects neurons from programmed cell death by modulating the expression of apoptosis-related proteins. It influences the Bcl-2 protein family, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4][8][9] This modulation helps to maintain mitochondrial integrity and prevent the activation of caspases, such as cleaved caspase-3, which are executioners of apoptosis.[4]

  • Modulation of Autophagy: DHM has been shown to regulate autophagy, the cellular process for degrading and recycling damaged components. In some contexts, it promotes protective autophagy through the activation of the AMPK/mTOR signaling pathway.[10][11]

Mechanism of Action in Specific Neurological Disorders

Alzheimer's Disease (AD)

In AD models, DHM has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.[9][12]

Key Mechanisms:

  • Aβ Pathology: In the TG-SwDI AD mouse model, oral administration of DHM (2 mg/kg for 3 months) reduced the brain levels of both soluble and insoluble Aβ42.[12]

  • Neuroinflammation: DHM inhibits neuroinflammation in AD models by suppressing the TLR4/MD2 signal and inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines.[6][13] It also inhibits neuroinflammation through the AMPK/SIRT1 pathway.[6][9]

  • GABAergic Neurotransmission: AD is associated with dysfunctional inhibitory GABAergic neurotransmission. DHM acts as a positive allosteric modulator of GABA-A receptors, which may help restore the excitatory-inhibitory balance in the AD brain.[12][14] In hippocampal slices from TG-SwDI mice, DHM restored the reduced frequency and amplitude of GABA-A receptor-mediated miniature inhibitory postsynaptic currents and increased the diminished extrasynaptic tonic inhibitory current.[14]

  • Synaptic Plasticity: DHM treatment has been found to restore the levels of gephyrin, a postsynaptic anchoring protein crucial for GABAergic synapse formation and plasticity, which is decreased in the hippocampus and cortex of TG-SwDI mice.[14]

Experimental Protocols & Data:

ExperimentModelDHM TreatmentKey FindingsReference
Behavioral AnalysisTG-SwDI Mice2 mg/kg, orally for 3 monthsImproved cognition in novel object recognition task; reduced anxiety.[12]
Aβ QuantificationTG-SwDI Mice2 mg/kg, orally for 3 monthsReduced brain levels of soluble and insoluble Aβ42.[12]
ElectrophysiologyHippocampal Slices (TG-SwDI Mice)In vitro applicationRestored mIPSC frequency/amplitude and tonic inhibitory currents.[14]
Western BlotTG-SwDI Mice2 mg/kg, orally for 3 monthsRestored gephyrin protein levels in the hippocampus and cortex.[14]
Parkinson's Disease (PD)

DHM demonstrates significant neuroprotective effects on dopaminergic neurons, which are progressively lost in PD.[4]

Key Mechanisms:

  • Protection of Dopaminergic Neurons: In MPTP-induced mouse models of PD, DHM has been shown to protect dopaminergic neurons from damage.[15]

  • Suppression of GSK-3β Activity: DHM attenuates MPP+-induced activation of glycogen synthase kinase-3 beta (GSK-3β) in cultured dopaminergic cells and in MPTP-treated mice. The Akt/GSK-3β pathway is a key contributor to DHM-mediated neuroprotection.[15]

  • Enhancement of Autophagy: DHM can inhibit the aggregation of α-synuclein, a key pathological feature of PD. In cellular models, DHM (10 µM) significantly decreased α-synuclein aggregation by 68%.[16][17] This is achieved, in part, by augmenting chaperone-mediated autophagy (CMA), as evidenced by increased levels of the CMA marker LAMP-2A.[16][17]

  • Motor Function Improvement: DHM treatment can improve balance, coordination, and reduce bradykinesia in animal models of PD.[4] In T2DM rats with PD-like lesions, DHM (250 mg/kg/day for 24 weeks) significantly improved motor dysfunction.[11]

Experimental Protocols & Data:

ExperimentModelDHM TreatmentKey FindingsReference
α-synuclein Aggregation AssayCellular Model (SynT & Synphilin-1 co-transfection)10 µM for 16 hours68% decrease in α-synuclein aggregation.[16][17]
Western Blot (CMA markers)Cellular Model10 µM for 16 hoursIncreased levels of LAMP-1 and LAMP-2A.[16][17]
Motor Function TestT2DM rats with PD-like lesions250 mg/kg/day, orally for 24 weeksImproved motor ability on balance beam test.[11]
ImmunohistochemistryT2DM rats with PD-like lesions250 mg/kg/day, orally for 24 weeksIncreased number of dopaminergic neurons and TH protein expression.[11]
Ischemic Stroke

DHM exerts neuroprotective effects in the context of ischemic stroke by mitigating the complex pathophysiological cascade that follows cerebral ischemia-reperfusion injury.

Key Mechanisms:

  • Reduction of Infarct Volume: In middle cerebral artery occlusion (MCAO) models, DHM treatment has been shown to reduce cerebral infarction volume and improve neurological symptoms.[4]

  • Anti-Apoptosis: DHM significantly downregulates the expression of apoptotic proteins, such as Bax and cleaved caspase-3, in the post-stroke brain.[4]

  • Inhibition of Ferroptosis: DHM can alleviate iron-induced cell death (ferroptosis) by inhibiting the SPHK1/mTOR signaling pathway.[4][18]

  • Anti-Pyroptosis: DHM inhibits pyroptosis, a form of inflammatory cell death, by suppressing the activation of the NLRP3 inflammasome, caspase-1, and the subsequent cleavage of GSDMD, reducing the release of IL-1β.[19]

  • Modulation of lncRNA/miRNA Axes: Recent studies show DHM can regulate non-coding RNAs. For instance, it can alleviate cell damage by modulating the SNHG10/miR-665/RASSF5 axis[4] and the SNHG17/miR-452-3p/CXCR4 axis, which in turn attenuates inflammation and oxidative stress in microglia.[20]

Experimental Protocols & Data:

ExperimentModelDHM TreatmentKey FindingsReference
Infarct Volume MeasurementMCAO RatsNot specifiedReduced cerebral infarction volume.[4]
Western Blot (Ferroptosis)MCAO Rats & OGD/R-treated HT22 cellsNot specifiedInhibited SPHK1/mTOR pathway; increased GPX4, decreased ACSL4.[18]
Western Blot (Pyroptosis)MCAO RatsNot specifiedDecreased expression of NLRP3, cleaved caspase-1, GSDMD-N, and IL-1β.[19]
Cell Viability Assay (MTT)OGD/R-treated BV2 microgliaDose-dependentEnhanced BV2 cell viability post-OGD/R.[20]
Epilepsy

DHM has demonstrated anti-epileptic and cognitive-enhancing effects in models of epilepsy.

Key Mechanisms:

  • Inhibition of NLRP3 Inflammasome: DHM's neuroprotection in epilepsy is linked to the inhibition of pyroptosis associated with the NLRP3 inflammasome.[7]

  • Reduction of Seizure Activity: In a pilocarpine-induced epilepsy rat model, treatment with DHM after the induction of status epilepticus decreased the frequency and duration of spontaneous recurrent seizures.[7]

  • Cognitive Improvement: DHM has been shown to improve long-term potentiation and cognitive deficits in epileptic rats, as demonstrated in the Morris water maze test.[7] This is associated with an increased expression of synaptic proteins.[7]

Experimental Protocols & Data:

ExperimentModelDHM TreatmentKey FindingsReference
Seizure Monitoring (vEEG)Pilocarpine-induced Epileptic Rats100 mg/kg/day for 28 daysDecreased frequency and duration of spontaneous recurrent seizures.[21]
Morris Water MazePilocarpine-induced Epileptic Rats100 mg/kg/day for 28 daysImproved performance, indicating enhanced cognitive function.[7]
Western Blot (Inflammasome)Rat Hippocampus100 mg/kg/day for 28 daysDecreased protein levels of NLRP3, ASC, and cleaved caspase-1.[7][22]
Nissl StainingRat Hippocampus100 mg/kg/day for 28 daysProtected against hippocampal pyramidal neuron damage.[7]

Signaling Pathways and Visualizations

The multifaceted action of DHM involves the modulation of several interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these core mechanisms.

DHM's Anti-Inflammatory and Anti-Apoptotic Signaling

DHM_Anti_Inflammatory_Apoptotic_Pathway cluster_stimulus Pathological Stimuli (e.g., Aβ, LPS, Ischemia) cluster_dhm DHM Intervention cluster_pathways Cellular Signaling Cascades cluster_outcomes Cellular Outcomes Stimulus Neurotoxic Insults TLR4 TLR4/MD2 Stimulus->TLR4 Activates Mito Mitochondria Stimulus->Mito DHM Dihydromyricetin DHM->TLR4 Inhibits IKK IKK DHM->IKK Inhibits Bax Bax DHM->Bax Inhibits Bcl2 Bcl-2 DHM->Bcl2 Promotes MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65) Nucleus1 Nucleus NFkB->Nucleus1 Translocates Inflam Neuroinflammation (TNF-α, IL-1β, IL-6) Nucleus1->Inflam Upregulates Pro-inflammatory Genes Mito->Bax Activates Casp3 Cleaved Caspase-3 Bax->Casp3 Activates Bcl2->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Apoptosis Apoptosis Casp3->Apoptosis

DHM's core anti-inflammatory and anti-apoptotic actions.
DHM's Antioxidant and Pro-survival Signaling

DHM_Antioxidant_Pathway cluster_stimulus Cellular Stress cluster_dhm DHM Intervention cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Activates OxidativeDamage Oxidative Damage ROS->OxidativeDamage DHM Dihydromyricetin PI3K PI3K DHM->PI3K Activates Nrf2 Nrf2 DHM->Nrf2 Promotes Dissociation Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via P') Neuroprotection Neuroprotection & Survival Akt->Neuroprotection Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Antioxidant->OxidativeDamage Reduces

DHM's activation of Nrf2 and PI3K/Akt pro-survival pathways.
Experimental Workflow: MCAO Model for Stroke Research

MCAO_Workflow cluster_setup Animal Model Preparation cluster_procedure Surgical Procedure cluster_treatment Intervention cluster_analysis Post-Procedure Analysis A1 Acclimatize SD Rats A2 Randomly Assign to Groups (Sham, MCAO, MCAO+DHM) A1->A2 B1 Anesthetize Rats A2->B1 B2 Perform Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min) B1->B2 B3 Reperfusion B2->B3 C1 Administer DHM or Vehicle (e.g., intraperitoneally post-MCAO) B3->C1 D1 Neurological Deficit Scoring (e.g., Longa Score) C1->D1 24h, 48h, 72h D2 Sacrifice and Brain Tissue Collection D1->D2 D3 Infarct Volume Measurement (TTC Staining) D2->D3 D4 Molecular Analysis (Western Blot, ELISA, PCR) D2->D4 D5 Histology (TUNEL, Nissl Staining) D2->D5

Typical experimental workflow for evaluating DHM in a rat MCAO model.

Challenges and Future Directions

Despite the promising preclinical data, the clinical translation of DHM faces challenges. A significant hurdle is its low oral bioavailability and poor stability, which may limit its therapeutic efficacy.[4][12][23] Research into novel delivery systems, such as nanoparticles and microemulsions, is underway to overcome these pharmacokinetic limitations.[23][24]

Furthermore, while many studies have elucidated DHM's effects on various signaling pathways, the precise interplay between these pathways and the full spectrum of its molecular targets are yet to be completely understood.[4] Future research should focus on more extensive pharmacokinetic and pharmacodynamic studies in higher animal models, long-term safety assessments, and ultimately, well-designed clinical trials to validate its therapeutic potential in human neurological disorders.

Dihydromyricetin is a promising natural compound with a robust preclinical profile for the treatment of neurological disorders. Its therapeutic efficacy stems from a multi-target mechanism of action, primarily involving the potent suppression of neuroinflammation and oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways such as TLR4/NF-κB, Nrf2/HO-1, and PI3K/Akt. The data summarized herein provide a comprehensive foundation for further investigation and development of DHM as a novel neuroprotective agent.

References

Investigating the antioxidant and anti-inflammatory effects of Dihydromyricetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Dihydromyricetin

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its wide array of pharmacological properties.[1][2][3] With a high safety profile, DHM demonstrates potent antioxidant, anti-inflammatory, anti-tumor, and metabolic-regulating activities.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antioxidant and anti-inflammatory actions of DHM, serving as a resource for ongoing research and development.

Antioxidant Effects of Dihydromyricetin

DHM's antioxidant capacity is a cornerstone of its therapeutic potential, stemming from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[1][5]

Direct Radical Scavenging Activity

DHM can directly neutralize various free radicals, a property attributed to its polyphenolic structure. Its efficacy has been quantified in numerous in vitro assays. Several studies have documented the in vitro free radical scavenging activity of DHM, with IC50 values for DPPH, ABTS, H₂O₂, and O₂ radicals measured at 3.24-22.6, 3.1-5.32, 7.95, and 7.79 μg/mL, respectively.[6] Another study found that a dihydromyricetin-lecithin complex was an effective scavenger of DPPH radicals with an IC50 of 22.60μg/mL.[7]

Assay IC50 Value (µg/mL) Reference
DPPH Radical Scavenging3.24 - 22.6[6][7]
ABTS Radical Scavenging3.1 - 5.32[6]
Hydrogen Peroxide (H₂O₂) Scavenging7.95[6]
Superoxide Radical (O₂•⁻) Scavenging7.79[6]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin.

Modulation of Endogenous Antioxidant Signaling Pathways

Beyond direct scavenging, DHM fortifies cellular antioxidant defenses by activating key signaling pathways, most notably the Keap1-Nrf2 pathway.

Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This mechanism has been shown to protect against oxidative stress in various models, including cisplatin-induced kidney damage and emodin-induced hepatotoxicity.[2] Studies also show that DHM can activate the Nrf2 pathway via upstream kinases like ERK.[11][12]

DHM_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) KEAP1 KEAP1 ROS->KEAP1 destabilizes DHM Dihydromyricetin (DHM) Nrf2 Nrf2 DHM->Nrf2 promotes dissociation KEAP1->Nrf2 sequestration Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Cytoplasm Cytoplasm Nucleus Nucleus

DHM activates the Keap1-Nrf2 antioxidant pathway.

Anti-inflammatory Effects of Dihydromyricetin

Chronic inflammation is a key driver of numerous diseases. DHM exerts potent anti-inflammatory effects by modulating multiple signaling cascades that govern the production of inflammatory mediators.[1][3]

Inhibition of Pro-inflammatory Mediators

DHM has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines and enzymes in various experimental models.

Model System DHM Dosage/Concentration Effect Reference
LPS-induced BV-2 MicrogliaConcentration-dependent↓ mRNA levels of IL-6, IL-1β, TNF-α; ↓ iNOS, COX-2[13][14]
Streptozotocin-induced Diabetic Rats100–400 mg/kg/dayRestored hepatic TNF-α and IL-1β levels to normal[15]
Ovalbumin-induced Asthma Mouse ModelNot specified↓ IL-4, IL-5, IL-13 in bronchoalveolar lavage fluid[16]
Ethanol-induced Liver Injury in Mice6 mg/mL in diet↓ Serum TNF-α, IL-6, IL-17; ↑ Anti-inflammatory IL-1ra[17]
High-Fat Diet-induced NAFLD in Mice500-1000 mg/kg↓ Serum LPS, IL-1β, TNF-α[18]

Table 2: Anti-inflammatory Effects of Dihydromyricetin on Key Mediators.

Modulation of Inflammatory Signaling Pathways

DHM's ability to suppress inflammation is mediated by its interaction with several critical intracellular signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19] In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][19] DHM has been shown to directly inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation and suppressing the inflammatory response.[13][20][21] This inhibition can occur downstream of Toll-like receptor 4 (TLR4) signaling.[13][14]

DHM_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Pro_inflammatory_Genes activates transcription DHM Dihydromyricetin (DHM) DHM->IKK inhibits Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., RAW 264.7 macrophages) pretreat Pre-treatment with DHM (Various concentrations, 1-2h) start->pretreat stimulate Inflammatory Stimulation (LPS, 1 µg/mL, 6-24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Cell Lysis stimulate->lyse_cells elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa qRT_PCR qRT-PCR (Gene Expression) lyse_cells->qRT_PCR western_blot Western Blot (Signaling Proteins) lyse_cells->western_blot

References

Dihydromyricetin: A Technical Review of its Role in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant scientific interest for its wide array of pharmacological activities. Extracted primarily from plants such as Ampelopsis grossedentata (vine tea), it has been traditionally used in herbal medicine.[1] Modern research has increasingly focused on its potential to modulate various metabolic pathways, positioning it as a promising candidate for addressing metabolic disorders like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and obesity.[2][3] This technical guide provides an in-depth review of the literature, focusing on the molecular mechanisms, key signaling pathways, and quantitative effects of DHM on metabolic regulation.

Regulation of Glucose Metabolism and Insulin Sensitivity

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome.[4] A substantial body of evidence from both in vivo and in vitro studies demonstrates that DHM can significantly improve insulin sensitivity and regulate glucose homeostasis.

One of the primary mechanisms is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] In high-fat diet (HFD)-fed mice and palmitate-treated L6 myotubes, DHM treatment was found to increase the phosphorylation of AMPK and its downstream target, Ulk1, while decreasing the phosphorylation of mTOR.[5] The activation of AMPK by DHM helps to reverse the inhibition of the insulin receptor substrate-1 (IRS-1) and Akt signaling pathway, ultimately leading to increased expression and translocation of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells.[4][5]

Furthermore, DHM has been shown to protect pancreatic β-cells and delay the onset of hyperglycemia. In Zucker diabetic fatty rats, DHM treatment preserved β-cell mass and improved the insulin/glucagon ratio more effectively than rosiglitazone.[6] Studies in db/db mice, a genetic model of type 2 diabetes, showed that oral administration of DHM reduced fasting blood glucose, serum insulin, and the insulin resistance index (HOMA-IR).[7][8]

Study ModelTreatment GroupDosageDurationKey FindingsReference
db/db MiceDHM0.5 g/kg BW8 weeksFasting Blood Glucose: ↓; HOMA-IR: ↓[7]
db/db MiceDHM1.0 g/kg BW8 weeksFasting Blood Glucose: ↓ significantly; HOMA-IR: ↓ significantly[7]
db/db MiceMetformin (Control)50 mg/kg BW8 weeksFasting Blood Glucose: ↓; HOMA-IR: ↓[7]
Zucker Diabetic Fatty RatsDHM50-200 mg/kg8 weeksDelayed hyperglycemia onset by 4 weeks; Reduced fasting blood glucose[6]
NAFLD PatientsDHM300 mg/day3 monthsImproved glucose metabolism[9][10]

In Vivo Study: db/db Mice Model of Insulin Resistance [7]

  • Animal Model: 10-week-old male db/db mice, a model for type 2 diabetes and obesity.

  • Acclimatization: Mice were housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week before the experiment.

  • Grouping: Mice were randomly divided into: a model control group, a positive control group (Metformin, 50 mg/kg BW), and DHM-treated groups (0.5 g/kg and 1.0 g/kg BW).

  • Diet and Treatment: All mice were fed a high-fat diet (45% fat). DHM and Metformin were administered orally once daily for 8 weeks.

  • Endpoint Analysis: Body weight and blood glucose were measured weekly. At the end of the study, an Oral Glucose Tolerance Test (OGTT) was performed. Blood samples were collected to measure serum insulin, lipid profiles, and inflammatory cytokines (TNF-α, IL-1β). Pancreatic tissue was analyzed using H&E and Masson staining. Protein expression of IRS-1 in relevant tissues was measured by Western blot.

In Vitro Study: Inflammation-Induced Insulin Resistance in 3T3-L1 Adipocytes [4]

  • Cell Line: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.

  • Model Induction: Insulin resistance was induced by treating the mature adipocytes with TNF-α (10 ng/mL).

  • DHM Treatment: Cells were co-treated with TNF-α and various concentrations of DHM.

  • Analysis: Glucose uptake was measured using a fluorescent glucose analog (2-NBDG). The phosphorylation status of key signaling proteins (AMPK, JNK, NF-κB, IRS-1, Akt) was determined by Western blotting. Immunofluorescence was used to visualize protein localization.

cluster_workflow Typical In Vivo Experimental Workflow for DHM Metabolic Studies Animal_Model Select Animal Model (e.g., db/db mice, HFD-fed rats) Grouping Random Group Assignment (Control, DHM low, DHM high) Animal_Model->Grouping Treatment Oral Gavage of DHM (Specific dose, daily for X weeks) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, Blood Glucose Treatment->Monitoring Endpoint Endpoint Measurements: - OGTT / ITT - Serum Analysis (Lipids, Insulin) - Tissue Collection Monitoring->Endpoint Analysis Biochemical & Molecular Analysis (Western Blot, qPCR, Histology) Endpoint->Analysis

Caption: A generalized workflow for animal studies investigating DHM's metabolic effects.

cluster_pathway DHM Action on Insulin Signaling DHM Dihydromyricetin (DHM) PLC Phospholipase C (PLC) DHM->PLC activates CaMKK CaMKK PLC->CaMKK activates AMPK AMPK CaMKK->AMPK activates (p) NFkB_JNK NF-κB / JNK AMPK->NFkB_JNK inhibits IRS1 IRS-1 NFkB_JNK->IRS1 inhibits Insulin_Resistance Insulin Resistance NFkB_JNK->Insulin_Resistance AKT Akt IRS1->AKT activates (p) GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inflammation Inflammation Inflammation->NFkB_JNK activates

Caption: DHM ameliorates insulin resistance via the PLC/CaMKK/AMPK signaling pathway.[4]

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and cholesterol, is a hallmark of metabolic syndrome and contributes to conditions like NAFLD.[11] DHM has demonstrated significant lipid-lowering effects, primarily by modulating fatty acid synthesis and oxidation.

The activation of AMPK by DHM is also central to its effects on lipid metabolism.[12] Activated AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis.[13] This action reduces the production of new fatty acids. Simultaneously, AMPK activation leads to an increase in the expression of carnitine palmitoyltransferase-1 (CPT1a), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[12] The dual effect of inhibiting synthesis and promoting oxidation contributes to a reduction in lipid accumulation in the liver and other tissues.

In studies on finishing pigs, dietary DHM supplementation not only activated the AMPK/ACC pathway but also upregulated the mRNA levels of genes related to lipolysis and fatty acid oxidation, while down-regulating genes involved in lipogenesis.[13] In mouse models of alcohol-induced liver injury, DHM administration reduced liver steatosis, lowered liver triglycerides, and improved mitochondrial health, partly through the AMPK-SIRT1-PGC-1α signaling pathway.[11][12]

Study ModelTreatment GroupDosageDurationKey FindingsReference
db/db MiceDHM0.5 g/kg BW8 weeksSerum TC: ↓; Serum TG: ↓[7]
db/db MiceDHM1.0 g/kg BW8 weeksSerum TC: ↓ significantly; Serum TG: ↓ significantly; Abdominal Fat Weight: ↓[7]
Finishing PigsDHM300 mg/kg diet28 daysMuscle TG: ↓; Serum HDL-C: ↑[13]
Finishing PigsDHM500 mg/kg diet28 daysMuscle TG: ↓; Serum HDL-C: ↑[13]
Ethanol-fed MiceDHM6 mg/mL in diet5 weeksCirculating LDL/VLDL: ↓; Total Cholesterol: ↓; Triglycerides: ↓[14]

Chronic Ethanol-Induced Liver Injury Model [12]

  • Animal Model: Male C57BL/6J mice.

  • Diet and Treatment: Mice were fed a standard diet or an ethanol-containing liquid diet. DHM was administered via intraperitoneal injection (5 or 10 mg/kg) for 9 weeks.

  • Analysis: Liver tissues were collected for histological analysis (H&E staining) to assess steatosis. Liver and serum triglyceride levels were quantified. Western blot analysis was performed on liver lysates to measure the phosphorylation status of AMPK (Thr172) and ACC1 (Ser79), and the expression level of CPT1a.

cluster_pathway DHM Action on Lipid Metabolism DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK activates (p) ACC1 ACC1 AMPK->ACC1 inhibits (p) CPT1a CPT1a AMPK->CPT1a upregulates MalonylCoA Malonyl-CoA ACC1->MalonylCoA produces FAS Fatty Acid Synthesis MalonylCoA->FAS Lipid_Accumulation Lipid Accumulation FAS->Lipid_Accumulation FAO Fatty Acid Oxidation CPT1a->FAO FAO->Lipid_Accumulation reduces

Caption: DHM regulates lipid metabolism by activating AMPK, which inhibits fatty acid synthesis and promotes fatty acid oxidation.[12][13]

Role of Gut Microbiota in DHM's Metabolic Effects

The gut microbiota is increasingly recognized as a critical regulator of host metabolism.[15] Alterations in its composition are linked to obesity and insulin resistance.[16] Emerging research indicates that DHM can exert its metabolic benefits by modulating the gut microbiota.

In HFD-induced insulin-resistant mice, DHM administration was shown to alter the gut microbial composition.[16] This modulation led to changes in the profile of microbial metabolites, particularly bile acids. Specifically, DHM was found to regulate the content of chenodeoxycholic acid (CDCA). This change in CDCA levels was associated with the inhibition of the farnesoid X receptor (FXR) in intestinal L-cells, which in turn increased the expression of the glucagon gene (Gcg) and promoted the secretion of glucagon-like peptide-1 (GLP-1).[16][17] GLP-1 is an important incretin hormone that enhances insulin secretion and improves glucose tolerance.

Furthermore, DHM has been observed to increase the abundance of beneficial bacteria like Akkermansia and Lactobacillus, which are often depleted in metabolic diseases.[18] By restoring a healthier gut microbial ecosystem, DHM can improve intestinal barrier function, reduce systemic inflammation, and positively influence host metabolism.[18][19]

cluster_pathway DHM's Gut-Mediated Metabolic Regulation DHM Dihydromyricetin (DHM) Gut_Microbiota Modulates Gut Microbiota (↑ Akkermansia, ↑ Lactobacillus) DHM->Gut_Microbiota CDCA ↓ Chenodeoxycholic Acid (CDCA) Gut_Microbiota->CDCA FXR FXR in L-cells CDCA->FXR inhibits GLP1 ↑ GLP-1 Secretion FXR->GLP1 negatively regulates Insulin_Sensitivity Improved Insulin Sensitivity GLP1->Insulin_Sensitivity

References

Dihydromyricetin's Role in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Dihydromyricetin (DHM), a natural flavonoid primarily extracted from Ampelopsis grossedentata, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of DHM's mechanisms of action at the molecular level, focusing on its modulation of key cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals. This document synthesizes current preclinical data, detailing DHM's impact on pathways governing inflammation, oxidative stress, apoptosis, autophagy, and metabolism. Key interactions with the AMPK, PI3K/Akt/mTOR, NF-κB, and Nrf2 pathways are elucidated through pathway diagrams and summarized quantitative data. Furthermore, detailed experimental protocols commonly used to investigate these effects are provided to facilitate future research and development.

Introduction to Dihydromyricetin (DHM)

Dihydromyricetin (DHM), also known as ampelopsin, is a dihydroflavonol compound distinguished by its potent antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][4] Its structure allows it to effectively scavenge free radicals and modulate enzymatic activities, placing it at the crossroads of multiple cellular signaling cascades.[1][5] Preclinical studies, both in vitro and in vivo, have consistently demonstrated its ability to influence cell fate decisions such as proliferation, apoptosis, and autophagy, making it a promising candidate for therapeutic development in various pathological contexts, including cancer, metabolic syndrome, neurodegenerative diseases, and inflammatory disorders.[6][7][8][9]

Core Signaling Pathways Modulated by Dihydromyricetin

DHM's pleiotropic effects stem from its ability to interact with several central signaling hubs. The following sections detail its role in these key pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial sensor of cellular energy status. DHM has been shown to activate AMPK, leading to beneficial metabolic effects.[10] This activation can occur through various mechanisms, including the inhibition of the F1F0-ATPase.[11] Once activated, AMPK phosphorylates downstream targets to restore energy homeostasis. This includes promoting autophagy and improving insulin sensitivity, making DHM a subject of interest for metabolic diseases like type 2 diabetes.[11][12][13] In porcine myotubes, DHM-induced AMPK activation increased the expression of factors like PGC-1α and Sirt1, which are involved in mitochondrial biogenesis and the formation of type I muscle fibers.[10]

DHM_AMPK_Pathway DHM's Influence on the AMPK Signaling Pathway DHM Dihydromyricetin (DHM) PLC Phospholipase C (PLC) DHM->PLC activates CaMKK CaMKK PLC->CaMKK activates AMPK AMPK CaMKK->AMPK activates (p-AMPK↑) Inflammation Inflammation (NF-κB, JNK) AMPK->Inflammation inhibits Autophagy Autophagy AMPK->Autophagy promotes Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health improves mTOR mTOR AMPK->mTOR inhibits Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance induces mTOR->Autophagy inhibits

DHM activates the AMPK pathway to improve metabolic health.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In many cancer models, this pathway is constitutively active. DHM has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[3][7] By downregulating the phosphorylation of key components like Akt and mTOR, DHM can induce apoptosis and autophagy in cancer cells.[14][15][16] For instance, in breast cancer cells, DHM-mediated inhibition of Akt prevents the formation of the mTOR complex, thereby promoting apoptosis.[3] This pathway is also implicated in DHM's therapeutic effects in non-cancer models, such as alleviating intestinal fibrosis by inducing autophagy.[14]

DHM_PI3K_Akt_mTOR_Pathway DHM's Inhibition of the PI3K/Akt/mTOR Pathway DHM Dihydromyricetin (DHM) PI3K PI3K DHM->PI3K inhibits (p-PI3K↓) Akt Akt PI3K->Akt activates (p-Akt↓) mTOR mTOR Akt->mTOR activates (p-mTOR↓) Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Autophagy Autophagy mTOR->Autophagy inhibits

DHM suppresses tumor growth by inhibiting PI3K/Akt/mTOR.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation. DHM exerts potent anti-inflammatory effects by suppressing the NF-κB pathway.[4][8] It has been shown to inhibit the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[17][18] This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes like IL-6, IL-1β, and TNF-α.[19][20] This mechanism is central to DHM's protective effects in models of neuroinflammation, inflammatory bowel disease, and methotrexate-induced toxicity.[8][17][21] In some contexts, this pathway is initiated by Toll-like receptor 4 (TLR4), which is also attenuated by DHM.[20][22]

DHM_NFkB_Pathway DHM's Anti-Inflammatory Effect via NF-κB Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (p-IκBα) NFkB_IkBa NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkBa leads to IκBα degradation, releasing NF-κB DHM Dihydromyricetin (DHM) DHM->IKK inhibits IkBa->NFkB_IkBa sequesters NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Inflammatory_Genes transcription

DHM blocks inflammation by inhibiting NF-κB activation.
Nrf2/KEAP1 Signaling Pathway

The Nrf2/KEAP1 pathway is the primary regulator of the cellular antioxidant response. DHM is a known activator of this protective pathway.[23][24] Under basal conditions, Nrf2 is bound to its inhibitor, KEAP1, which facilitates its degradation. DHM can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus.[24][25] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), SOD, and GSH.[17][26] This mechanism underlies DHM's ability to protect against oxidative stress in diverse conditions, including ischemic injury and drug-induced toxicity.[17][23][27]

DHM_Nrf2_Pathway DHM's Antioxidant Effect via Nrf2 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHM Dihydromyricetin (DHM) Keap1_Nrf2 Keap1 / Nrf2 (Inactive Complex) DHM->Keap1_Nrf2 promotes dissociation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 promotes dissociation Cell_Protection Cellular Protection Oxidative_Stress->Cell_Protection damages Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GSH) ARE->Antioxidant_Genes upregulates transcription Antioxidant_Genes->Cell_Protection

DHM enhances antioxidant defenses by activating Nrf2.
Apoptosis-Related Pathways

DHM induces apoptosis in various cancer cell lines through multiple mechanisms.[3][7] It can activate the intrinsic (mitochondrial) pathway by upregulating the tumor suppressor p53.[1][28] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3, the executioner caspase.[1][29] DHM also modulates other related pathways, such as inhibiting the Akt/Bad survival pathway and reducing TGF-β signaling to promote apoptosis in hepatocellular carcinoma cells.[15][28]

Quantitative Data Summary

The effects of DHM on cellular signaling pathways are dose-dependent. The following tables summarize quantitative data reported across various studies.

Table 1: DHM Concentration and Effects on Inflammatory Markers

Cell Line / Model Treatment Condition DHM Concentration Effect Reference
BV-2 Microglia LPS-induced 20, 40, 80, 100 mg/L Dose-dependent suppression of IL-6, IL-1β, TNF-α, iNOS, COX-2 mRNA levels [19]
BV-2 Microglia LPS-induced 20, 40, 80, 100 mg/L Attenuated activation of NF-κB and TLR4 signaling [19][20]
Wistar Rats MTX-induced 300 mg/kg (oral) Decreased NF-κB, IL-1β, TGF-β1; Increased Nrf2, HO-1 [17]

| C57BL/6J Mice | High-Fat Diet | 500, 750, 1000 mg/kg | Significant reduction in serum LPS, IL-1β, TNF-α; Decreased liver TLR4, NF-κB p65 |[21] |

Table 2: DHM's Impact on Protein Expression in Cancer and Metabolic Pathways

Cell Line / Model DHM Concentration Pathway Key Protein Changes Reference
HepG2 Not specified Akt/Bad p-Akt(Ser473)↓, p-Bad(Ser112/136)↓, Bax↑, Bad↑, Bcl-2↓, Cleaved Caspase-3↑ [15]
HepG2 30, 60, 120 µM PI3K/Akt/mTOR p-PI3K↓, p-Akt↓, mTOR↓, Beclin-1↑, LC3-II/I↑ [30]
L6 Myotubes Not specified AMPK/Autophagy p-AMPK↑, p-Ulk1↑, p-mTOR↓ [11]
Porcine Myotubes 10 µM AMPK p-AMPK↑, AMPKα1 mRNA↑, PGC-1α↑, Sirt1↑ [10]

| HCC Cells | Not specified | p53/Apoptosis | p53↑, Bax↑, Bak↑, Cleaved Caspase-3↑ |[1] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on DHM.

Cell Culture and Treatment
  • Cell Lines: Cell lines such as HepG2 (hepatocellular carcinoma), BV-2 (microglia), and L6 (myotubes) are commonly used.[11][15][19]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

  • DHM Treatment: DHM is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are seeded and allowed to adhere overnight before being treated with various concentrations of DHM for specified time periods (e.g., 12, 24, or 48 hours). Control groups receive equivalent amounts of the vehicle (DMSO).

Western Blotting
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantification: Total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-AMPK, anti-NF-κB p65, anti-Nrf2, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control like β-actin or GAPDH.[1][20]

Experimental_Workflow_WB General Experimental Workflow for Western Blot Analysis A 1. Cell Culture & DHM Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation) C->D E 5. PVDF Membrane Transfer D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Quantification) G->H

Standard workflow for analyzing protein expression via Western Blot.
Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.

  • Procedure: Cells are seeded in 96-well plates and treated with DHM. After the incubation period, MTT solution (e.g., 5 mg/mL) is added to each well and incubated for approximately 4 hours. The medium is then removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured with a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the control group.[22][28]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol or a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: The qRT-PCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and specific primers for target genes (e.g., TNF-α, IL-6, Nrf2) and a housekeeping gene (e.g., GAPDH).

  • Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.[19]

Conclusion and Future Directions

Dihydromyricetin is a multifaceted flavonoid that exerts significant influence over a range of critical cellular signaling pathways. Its ability to concurrently activate protective pathways like AMPK and Nrf2 while inhibiting pro-growth and pro-inflammatory pathways such as PI3K/Akt/mTOR and NF-κB highlights its therapeutic potential. The compiled data demonstrate a consistent pattern of action across various cell types and disease models.

Future research should focus on elucidating the direct molecular targets of DHM, which could explain its ability to modulate multiple pathways simultaneously. While preclinical data are robust, clinical trials are necessary to translate these findings into human therapies.[9] Investigations into DHM's bioavailability and the development of novel delivery systems could be crucial for enhancing its clinical efficacy.[2][9] The synergistic effects of DHM with existing chemotherapeutic agents also represent a promising avenue for improving cancer treatment outcomes.[7]

References

Exploring the chemical structure and properties of Dihydromyricetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydromyricetin (DHM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid predominantly found in high concentrations in the plant Ampelopsis grossedentata (vine tea).[1][2] It is also present in other plants, such as Hovenia dulcis (Japanese raisin tree).[3] For centuries, it has been used in traditional Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, liver diseases, and alcohol intoxication.[4] In recent years, DHM has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][5][6] Despite its therapeutic potential, DHM's clinical application is hindered by its poor water solubility and low bioavailability.[1][7] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of DHM, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Chemical Structure and Properties

Dihydromyricetin is a flavanonol, a class of flavonoids.[2] Its structure features two chiral centers at the C2 and C3 positions, leading to four possible stereoisomers.[8][9] The most common naturally occurring form is (+)-dihydromyricetin, which has a (2R,3R)-configuration.[4][8]

Chemical Identifiers
IdentifierValueReference
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one[2][4]
CAS Number 27200-12-0[4][10][11]
Molecular Formula C₁₅H₁₂O₈[4][10][11]
Synonyms Ampelopsin, (+)-Dihydromyricetin, Ampeloptin[4][10][12]
Physicochemical Properties
PropertyValueReference
Molecular Weight 320.25 g/mol [4][15]
Melting Point 239-241 °C / 267-269 °C[12][13]
Solubility
   Water (25 °C)~0.2 mg/mL[1][14]
   Hot WaterSoluble[14][16]
   Ethanol~1 mg/mL; Soluble[10][14]
   DMSO~10 mg/mL; ≥5mg/mL[10][12]
   DMF~10 mg/mL[10]
UV/Vis. (λmax) 208, 291 nm[10][11]
pKa (Predicted) 7.38 ± 0.60[12]

Pharmacological Properties and Mechanisms of Action

DHM exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

Anti-inflammatory Activity

DHM demonstrates potent anti-inflammatory effects by modulating key signaling pathways.[6][17] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription DHM Dihydromyricetin (DHM) DHM->IKK Inhibits Nucleus Nucleus inactive_complex IκBα NF-κB inactive_complex:p2->NFkB_nuc Translocation

DHM Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Hepatoprotective Effects

DHM has shown significant protective effects against various forms of liver injury, including alcohol-induced liver damage and nonalcoholic fatty liver disease (NAFLD).[5][19][20] Its mechanisms include reducing oxidative stress, inhibiting hepatocyte apoptosis, and regulating lipid metabolism.[5][21] DHM can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, which in turn improves mitochondrial function and promotes fatty acid oxidation.[6][22][23]

G DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Activates ACC ACC AMPK->ACC Inhibits SIRT1->PGC1a Deacetylates (Activates) CPT1a CPT1a PGC1a->CPT1a Increases Expression Mito Mitochondrial Biogenesis PGC1a->Mito FAS Fatty Acid Synthesis ACC->FAS Promotes FAO Fatty Acid Oxidation CPT1a->FAO Promotes Steatosis Hepatic Steatosis (Fatty Liver) FAO->Steatosis Reduces FAS->Steatosis Contributes to G GABA_A GABA Site BZ Site EtOH Site Chloride Chloride Ion (Cl⁻) Influx GABA_A->Chloride Increases Alcohol Alcohol (EtOH) Alcohol->GABA_A:etoh Potentiates DHM Dihydromyricetin (DHM) DHM->GABA_A:bz Binds to DHM->Alcohol Neuron Neuronal Inhibition (Sedation, Anxiolysis) Chloride->Neuron Leads to G A Compound Isolation & Characterization (e.g., from A. grossedentata) B In Vitro Screening (e.g., Antioxidant, Cytotoxicity) A->B C Cell-Based Assays (e.g., Anti-inflammatory in RAW 264.7) B->C D Mechanism of Action Studies (Western Blot, qPCR, etc.) C->D E In Vivo Animal Models (e.g., CCl₄ Liver Injury, EtOH Intoxication) C->E D->E F Pharmacokinetic Studies (ADME, Bioavailability) E->F G Toxicology Studies (Acute & Chronic) E->G H Data Analysis & Publication F->H G->H G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DHM Dihydromyricetin (DHM) Methyl_DHM O-methylated DHM (e.g., 3'-Me-DHM, 4'-Me-DHM) DHM->Methyl_DHM COMT Deoxy_DHM Dehydroxylated Metabolites DHM->Deoxy_DHM Gut Microbiota Gluc_DHM DHM-glucuronide DHM->Gluc_DHM UGTs Sulf_DHM DHM-sulfate DHM->Sulf_DHM SULTs Excretion Excretion (Urine, Feces) Methyl_DHM->Excretion Deoxy_DHM->Excretion Gluc_DHM->Excretion Sulf_DHM->Excretion

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dihydromyricetin from Vine Tea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a bioactive flavonoid predominantly found in vine tea (Ampelopsis grossedentata).[1] This natural compound has garnered significant attention within the scientific and pharmaceutical communities due to its wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[2][3] Furthermore, DHM has shown promise in regulating metabolic pathways, such as the AMPK signaling pathway, which is crucial in cellular energy homeostasis.[4][5] These properties make DHM a compelling candidate for the development of novel therapeutics and functional foods.

These application notes provide detailed protocols for the extraction and purification of dihydromyricetin from vine tea, offering a comparative analysis of various methodologies to guide researchers in selecting the most suitable approach for their specific needs.

Extraction Methodologies

Several techniques can be employed for the extraction of dihydromyricetin from the leaves of Ampelopsis grossedentata. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations.

Solvent Extraction

Solvent extraction is a conventional and widely used method for isolating DHM. The selection of an appropriate solvent is critical for maximizing extraction efficiency.

Experimental Protocol:

  • Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine powder (approximately 20 mesh).[6]

  • Extraction:

    • Place 3 grams of the powdered vine tea into a 100 mL conical flask.[7]

    • Add 50 mL of 60% aqueous ethanol to the flask.[7]

    • Seal the flask and place it in a temperature-controlled water bath shaker.

    • Maintain the temperature at 60°C and shake at 150 rpm for 180 minutes.[1][8][9]

  • Filtration: After extraction, filter the mixture while hot to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.

  • Drying: Dry the concentrated extract to obtain the crude DHM powder.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes sound waves to enhance the extraction process, often resulting in higher yields in shorter timeframes compared to conventional methods.[10]

Experimental Protocol:

  • Sample Preparation: Prepare dried and powdered vine tea leaves as described in the solvent extraction protocol.

  • Extraction:

    • Combine the powdered vine tea with the extraction solvent in a flask at a solid-liquid ratio of 1:10 (g/mL).[11]

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at 65°C for 45 minutes.[11] The process should be repeated three times for optimal yield.[11]

  • Post-Extraction: Follow the filtration, concentration, and drying steps as outlined in the solvent extraction protocol.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a rapid and efficient method that uses microwave energy to heat the solvent and plant material, accelerating the extraction of DHM.[2]

Experimental Protocol:

  • Sample Preparation: Use dried and powdered vine tea leaves.

  • Extraction:

    • Combine the plant material with the extraction solvent (e.g., water or ethanol) at a ratio of 1:30 (g/mL).[12]

    • Place the mixture in a microwave extractor.

    • Set the microwave power to 600 W and the extraction temperature to 110°C.[12]

    • The optimal extraction time is 5 minutes.[12]

  • Post-Extraction: After extraction, filter, concentrate, and dry the extract as previously described.

Quantitative Comparison of Extraction Methods
Extraction MethodSolventTemperature (°C)Time (min)Solid-Liquid RatioYield (%)Purity (%)Reference(s)
Solvent Extraction60% Ethanol601801:16.7--[1][8][9]
Ultrasonic-Assisted Extraction-6545 (x3)1:1025.16-[11]
Microwave-Assisted ExtractionWater11051:30--[12]
Chelating ExtractionWater with ZnSO₄901201:2012.294.3[6]

Note: Yield and purity can vary based on the specific conditions and the quality of the plant material.

Purification Methodologies

Following extraction, the crude DHM extract requires purification to achieve the desired level of purity for research and development purposes.

Recrystallization

Recrystallization is a common and effective method for purifying DHM from a crude extract, leveraging the differential solubility of DHM in hot and cold solvents.

Experimental Protocol:

  • Dissolution: Dissolve the crude DHM extract in a minimal amount of hot acetone.[13]

  • Crystallization: Add glacial acetic acid to the solution and allow it to cool slowly to room temperature to induce crystallization.[13]

  • Filtration: Collect the DHM crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities.

  • Drying: Dry the purified crystals in an oven at a controlled temperature (e.g., 80-105°C).[13] The process can be repeated for higher purity.[6] One study reported achieving 98% purity after eight recrystallizations with deionized water.[6]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample.[14]

Experimental Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system for DHM purification is composed of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v).[15]

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column with the stationary phase.

    • Rotate the column at a specific speed (e.g., 700-800 r/min).[16]

    • Pump the mobile phase through the column at a constant flow rate (e.g., 1.5-2.5 mL/min).[16]

  • Sample Injection: Once the hydrodynamic equilibrium is reached, inject the crude DHM extract.

  • Fraction Collection: Collect the fractions of the effluent.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure DHM.

  • Purification: Combine the pure fractions and evaporate the solvent to obtain purified DHM. Purity of over 99% can be achieved with this method.[16]

Quantitative Comparison of Purification Methods
Purification MethodSolventsPurity AchievedReference(s)
RecrystallizationAcetone, Glacial Acetic Acid, Water98% (after 8 cycles)[6][13]
HSCCCn-hexane-ethyl acetate-methanol-water>99%[15][16]

Experimental Workflow and Signaling Pathways

Workflow for Dihydromyricetin Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of DHM from vine tea.

G Overall Workflow for DHM Extraction and Purification A Vine Tea Leaves (Ampelopsis grossedentata) B Drying and Grinding A->B C Extraction (Solvent, UAE, or MAE) B->C D Filtration C->D E Crude DHM Extract D->E F Purification (Recrystallization or HSCCC) E->F G Pure Dihydromyricetin F->G H Analysis (HPLC, etc.) G->H

Caption: A generalized workflow for DHM extraction and purification.

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin has been shown to modulate several key signaling pathways involved in antioxidant defense and inflammation.

1. Antioxidant Signaling Pathway (Keap1-Nrf2)

DHM can activate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

G DHM-Mediated Activation of the Keap1-Nrf2 Antioxidant Pathway DHM Dihydromyricetin (DHM) Keap1 Keap1 DHM->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: DHM activates the Keap1-Nrf2 antioxidant pathway.[17]

2. Anti-inflammatory Signaling Pathway (TLR4/NF-κB)

DHM can attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.

G DHM-Mediated Inhibition of the TLR4/NF-κB Inflammatory Pathway DHM Dihydromyricetin (DHM) TLR4 TLR4 DHM->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Leads to Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NF_kB_Activation->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation Induces

Caption: DHM inhibits the TLR4/NF-κB inflammatory pathway.[18][19][20][21]

3. AMPK Signaling Pathway

DHM is known to activate the AMPK pathway, which plays a central role in regulating cellular energy metabolism.

G DHM-Mediated Activation of the AMPK Signaling Pathway DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK Activates PGC_1a PGC-1α AMPK->PGC_1a Activates Sirt3 Sirt3 PGC_1a->Sirt3 Activates Autophagy Autophagy Sirt3->Autophagy Induces Metabolic_Regulation Improved Insulin Sensitivity & Glucose Uptake Autophagy->Metabolic_Regulation Leads to

Caption: DHM activates the AMPK signaling pathway.[4][5]

References

Application Notes and Protocols for the Quantification of Dihydromyricetin using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a flavonoid compound predominantly found in Ampelopsis grossedentata, has garnered significant scientific interest due to its wide array of pharmacological activities. These include hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Accurate and precise quantification of DHM in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of DHM using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC Method for Dihydromyricetin Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of DHM in herbal extracts and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 HPLC or equivalent system equipped with a UV-VIS detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (volume ratio 65:35).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 290 nm.[3][4]

  • Injection Volume: 10 µL.[3]

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Dihydromyricetin standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range.

  • Sample Preparation (from Ampelopsis grossedentata extract):

    • Accurately weigh the extract powder.

    • Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase).

    • Vortex or sonicate the mixture to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for DHM quantification, based on ICH guidelines.[5][6][7][8]

ParameterTypical Value/Range
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) 1.47 µg/mL[4]
Limit of Quantification (LOQ) 2.93 µg/mL[4]
Precision (%RSD) < 2%
Accuracy (Recovery %) 98-102%
Specificity No interference from blank or matrix components at the retention time of DHM.

Experimental Workflow: HPLC Quantification of DHM

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard DHM Standard Stock Prepare Stock Solution Standard->Stock Sample Plant Extract Sample_Sol Dissolve Sample Sample->Sample_Sol Cal_Standards Prepare Calibration Standards Stock->Cal_Standards HPLC HPLC System Cal_Standards->HPLC Filter Filter Sample Sample_Sol->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify DHM in Sample Chromatogram->Quantify Cal_Curve->Quantify

Caption: Experimental workflow for DHM quantification by HPLC.

II. LC-MS/MS Method for Dihydromyricetin Quantification in Biological Matrices

For the quantification of DHM in complex biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[9]

Experimental Protocol

1. Instrumentation and Conditions

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

  • Column: C18 column (e.g., Welch Ultimate XB-C18, 50 × 2.1 mm, 5 μm).

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dihydromyricetin: m/z 319.1 → 192.8

    • Internal Standard (e.g., Rutin): m/z 609.0 → 301.2

2. Sample Preparation from Rat Plasma

This protocol utilizes a protein precipitation method.[1]

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution (e.g., esculin at 100 ng/mL).[1]

  • Add 190 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,500 rpm for 10 minutes.[1]

  • Transfer the supernatant to an HPLC vial and inject 5 µL into the LC-MS/MS system.[1]

Method Validation Parameters

The following table summarizes key validation parameters for a typical LC-MS/MS method for DHM quantification in rat plasma.[1][11][12][13]

ParameterStudy 1Study 2
Linearity Range (ng/mL) 0.5 - 20010.0 - 5000
Correlation Coefficient (r) > 0.998Not specified, but precision and accuracy are within acceptable limits
Lower Limit of Quantification (LLOQ) (ng/mL) 0.510.0
Intra-day Precision (%RSD) < 15%< 12.0%
Inter-day Precision (%RSD) < 15%< 12.0%
Accuracy (%RE) Within ±15%Within ±5.6%
Recovery (%) Not specifiedAcceptable
Matrix Effect Not specifiedAcceptable

Experimental Workflow: LC-MS/MS Quantification of DHM in Plasma

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS System Supernatant->LCMSMS MRM MRM Data Acquisition LCMSMS->MRM Peak_Integration Peak Integration MRM->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification

Caption: Workflow for DHM quantification in plasma by LC-MS/MS.

III. Dihydromyricetin Signaling Pathways

Dihydromyricetin exerts its diverse pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies. DHM has been shown to influence pathways related to inflammation, oxidative stress, and metabolism.[2][11][14]

Key Signaling Pathways Modulated by Dihydromyricetin
  • AMPK Pathway: DHM activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to improved insulin sensitivity and reduced lipid accumulation.[1]

  • Nrf2/HO-1 Pathway: Dihydromyricetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This is a primary mechanism for its antioxidant effects.[4]

  • NF-κB Pathway: DHM has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[2]

  • Notch1 Pathway: In the context of cancer, DHM has been found to inhibit the Notch1 signaling pathway, which can induce apoptosis in cancer cells.[10]

Diagram of Dihydromyricetin's Anti-inflammatory and Antioxidant Signaling Pathways

DHM_Signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway DHM Dihydromyricetin (DHM) Nrf2 Nrf2 Activation DHM->Nrf2 IKK IKK Inhibition DHM->IKK ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress IkB IκB Degradation Inhibition IKK->IkB | NFkB NF-κB Nuclear Translocation Inhibition IkB->NFkB | Inflammation Reduced Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: DHM's antioxidant and anti-inflammatory signaling pathways.

References

Application of Dihydromyricetin in Neuroinflammatory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases.[4][5] Emerging evidence highlights the therapeutic potential of DHM in mitigating neuroinflammatory processes, making it a promising candidate for the development of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[6][7][8]

These application notes provide a comprehensive overview of the use of DHM in preclinical neuroinflammatory disease models. We summarize key quantitative data, present detailed experimental protocols for in vivo and in vitro studies, and visualize the underlying molecular pathways and experimental workflows.

Key Mechanisms of Action

Dihydromyricetin exerts its neuroprotective and anti-inflammatory effects through multiple signaling pathways:

  • Inhibition of NF-κB Signaling: DHM has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammatory gene expression, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia.[4][5][6]

  • Suppression of the NLRP3 Inflammasome: DHM can inhibit the activation of the NLRP3 inflammasome in microglia, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18, potent inflammatory cytokines implicated in neurodegenerative diseases.[9][10][11][12]

  • Activation of the AMPK/SIRT1 Pathway: DHM can activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis, mitochondrial function, and the regulation of inflammatory responses.[3][13][14][15]

  • Modulation of TLR4 Signaling: DHM can attenuate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) and other inflammatory stimuli.[4][16][17]

  • Activation of the Nrf2 Pathway: DHM has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, which helps to protect cells from oxidative stress-induced damage.[6][18]

Data Presentation: Efficacy of Dihydromyricetin in Neuroinflammatory Models

The following tables summarize the quantitative data from key studies investigating the effects of Dihydromyricetin in various neuroinflammatory disease models.

In Vivo Models
Disease ModelAnimalDHM DosageKey FindingsReference
Alzheimer's Disease APP/PS1 Transgenic Mice10 mg/kg/day (i.p.)↓ Activated microglia, ↓ NLRP3 inflammasome activation, ↓ IL-1β levels, Improved cognitive function.[10]
Aβ₁₋₄₂-injected Rats100 & 200 mg/kg/day (i.p.)↓ Serum and hippocampal levels of inflammatory cytokines, Reversed inhibition of AMPK/SIRT1 signaling, ↓ Hippocampal neuronal apoptosis.[13][13][14]
TG-SwDI Mice2 mg/kg (oral) for 3 monthsImproved cognition, ↓ Soluble and insoluble Aβ42, Restored GABAAR mediated currents.[9][9]
Parkinson's Disease MPTP-induced Mice20 mg/kg/day (i.p.)Attenuated behavioral deficits, Protected dopaminergic neurons, Modulated the Akt/GSK-3β pathway.[19]
T2DM Rats with PD-like lesions125 & 250 mg/kg/day (gavage)Improved motor function, ↑ AMPK activity, ↑ ULK1 protein expression.[20][20][21]
Ischemic Stroke MCAO Rats50 & 100 mg/kg (post-reperfusion)Improved motor-coordination, ↓ Infarct size, Normalized apoptotic proteins, ↓ Reactive astrocytes.[22]
MCAO Rats10 mg/kg (i.p.)Reduced infarct volume, Reversed neuronal damage, Reduced pyroptosis.[23]
LPS-induced Neuroinflammation Mice2 mg/kgReduced corticosterone levels, Counteracted the activation of the NF-κB signaling pathway.[24]
In Vitro Models
Cell ModelTreatmentDHM ConcentrationKey FindingsReference
LPS-stimulated BV-2 Microglia LPS (1 µg/mL)20, 40, 80, 100 µM↓ mRNA levels of IL-6, IL-1β, TNF-α, ↓ iNOS and COX-2 expression, Attenuated NF-κB and TLR4 activation.[4][4][16]
Aβ-induced Microglia Not specifiedInhibited the production of TNF-α.[10]
OGD/R-induced HT22 Cells Oxygen-Glucose Deprivation/ Reoxygenation10, 20, 40 µMProtected against OGD/R-induced apoptosis, Activated the Wnt/β-catenin signaling pathway.[25]
OGD/R-induced HT22 Cells Oxygen-Glucose Deprivation/ Reoxygenation10, 20, 30 µMReduced lipid ROS and intracellular iron, Up-regulated GPX4.[26]
Palmitic Acid-induced HUVECs Palmitic AcidNot specifiedInhibited pyroptotic cell death, Reduced intracellular ROS, Activated the Nrf2 signaling pathway.[18]

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with DHM.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dihydromyricetin (DHM)

  • Sterile, pyrogen-free saline

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • DHM Preparation: Dissolve DHM in a suitable vehicle (e.g., saline with 0.5% DMSO and 0.5% Tween 80) to the desired concentration.

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

  • Experimental Groups: Divide mice into the following groups (n=8-10 per group):

    • Control (Vehicle)

    • LPS only

    • LPS + DHM (low dose)

    • LPS + DHM (high dose)

  • DHM Administration: Administer DHM or vehicle via intraperitoneal (i.p.) injection one hour before LPS administration.

  • LPS Administration: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg body weight).

  • Behavioral and Molecular Analysis: At a specified time point post-LPS injection (e.g., 24 hours), perform behavioral tests (e.g., open field test, tail suspension test) and collect brain tissue and blood samples for molecular analysis (e.g., ELISA for cytokines, Western blot for inflammatory proteins, immunohistochemistry for microglial activation).[24][27]

In Vitro Model: LPS-Stimulated Primary Microglia

This protocol details the isolation and culture of primary microglia and their stimulation with LPS to model neuroinflammation in vitro.

Materials:

  • Neonatal mouse pups (P0-P2)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated flasks and plates

  • Lipopolysaccharide (LPS)

  • Dihydromyricetin (DHM)

Procedure:

  • Primary Mixed Glial Culture:

    • Isolate cerebral cortices from neonatal mouse pups and remove the meninges.[28][29]

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.[28]

    • Plate the cells in Poly-D-lysine coated T-75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.[28][30][31]

  • Microglia Isolation:

    • Isolate microglia by shaking the mixed glial culture flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.[29][31]

    • Collect the supernatant containing detached microglia and plate them onto new Poly-D-lysine coated plates.

    • Allow the microglia to adhere for 24 hours before treatment.

  • LPS Stimulation and DHM Treatment:

    • Pre-treat the primary microglia with various concentrations of DHM for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours).

  • Analysis:

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

    • Lyse the cells to extract protein and RNA for Western blot analysis of inflammatory signaling pathways (e.g., p-NF-κB, NLRP3) and qRT-PCR analysis of inflammatory gene expression, respectively.[4][16]

Mandatory Visualizations

experimental_workflow_in_vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping dhm_prep DHM Preparation dhm_admin DHM Administration dhm_prep->dhm_admin lps_prep LPS Preparation lps_admin LPS Administration lps_prep->lps_admin grouping->dhm_admin dhm_admin->lps_admin behavioral Behavioral Tests lps_admin->behavioral molecular Molecular Analysis (ELISA, Western, IHC) lps_admin->molecular

In vivo experimental workflow for LPS-induced neuroinflammation.

experimental_workflow_in_vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis dissociation Tissue Dissociation (Neonatal Mouse Cortex) mixed_glial Mixed Glial Culture dissociation->mixed_glial isolation Microglia Isolation mixed_glial->isolation dhm_treat DHM Pre-treatment isolation->dhm_treat lps_stim LPS Stimulation dhm_treat->lps_stim elisa ELISA (Cytokines) lps_stim->elisa western Western Blot (Signaling Proteins) lps_stim->western qpcr qRT-PCR (Gene Expression) lps_stim->qpcr

In vitro experimental workflow for LPS-stimulated primary microglia.

signaling_pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_dhm Dihydromyricetin (DHM) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS TLR4 TLR4 LPS->TLR4 Abeta Aβ / α-synuclein NLRP3 NLRP3 Inflammasome Abeta->NLRP3 NFkB NF-κB TLR4->NFkB DHM DHM DHM->NFkB DHM->NLRP3 AMPK AMPK/SIRT1 DHM->AMPK Nrf2 Nrf2 DHM->Nrf2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NLRP3->Cytokines Neuroprotection Neuroprotection AMPK->Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant OxidativeStress Oxidative Stress Cytokines->OxidativeStress Antioxidant->OxidativeStress

Key signaling pathways modulated by Dihydromyricetin.

Conclusion

Dihydromyricetin demonstrates significant therapeutic potential in a range of neuroinflammatory disease models. Its multifaceted mechanism of action, targeting key inflammatory and neuroprotective pathways, underscores its promise as a lead compound for the development of novel therapies for neurodegenerative disorders. The provided data, protocols, and visualizations serve as a valuable resource for researchers and drug development professionals investigating the application of DHM in this field. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

Dihydromyricetin (DHM) as a Therapeutic Candidate for Alcohol Use Disorder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol Use Disorder (AUD) is a significant global health issue characterized by a range of debilitating symptoms including tolerance, dependence, and withdrawal. Current pharmacological treatments have limited efficacy and can be associated with significant side effects. Dihydromyricetin (DHM), a natural flavonoid compound extracted from the oriental raisin tree (Hovenia dulcis), has emerged as a promising therapeutic candidate for AUD.[1][2] Preclinical studies have demonstrated its ability to counteract acute alcohol intoxication, alleviate withdrawal symptoms, and reduce voluntary alcohol consumption in animal models.[1][2] This document provides detailed application notes and protocols based on existing research to guide further investigation into the therapeutic potential of DHM for AUD.

Mechanism of Action

The primary mechanism by which DHM is thought to exert its anti-alcohol effects is through its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the brain and a key target for alcohol.[1][2] DHM has been shown to act as a positive modulator of GABA-A receptors, specifically at the benzodiazepine (BZ) binding site.[1][3] This interaction antagonizes the potentiation of GABA-A receptors induced by alcohol, thereby mitigating alcohol's intoxicating effects.[1][4] Furthermore, DHM has been observed to counteract the neuroplastic changes in GABA-A receptors that occur with chronic alcohol exposure and contribute to withdrawal symptoms.[1][5]

Beyond its effects on GABAergic neurotransmission, DHM also exhibits hepatoprotective properties.[5][6][7] It has been shown to protect the liver from alcohol-induced damage by reducing inflammation, oxidative stress, and lipid accumulation.[5][8] Some studies suggest that DHM may enhance alcohol metabolism by increasing the activity of enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), although other research has not found a significant impact on ADH activity.[5][6]

DHM_Mechanism_of_Action cluster_alcohol_effects Alcohol (Ethanol) cluster_dhm_action Dihydromyricetin (DHM) cluster_receptor GABA-A Receptor cluster_cellular_effects Cellular Effects cluster_behavioral_outcomes Behavioral Outcomes EtOH Ethanol GABAAR Benzodiazepine Site GABA Site Ion Channel EtOH->GABAAR:gaba Potentiates DHM Dihydromyricetin DHM->GABAAR:bz Binds to (Positive Modulator) Plasticity Receptor Plasticity (e.g., ↑α4 subunit) DHM->Plasticity Counteracts Neuroinflammation Reduced Neuroinflammation DHM->Neuroinflammation Inhibits Potentiation Enhanced GABAergic Inhibition GABAAR:bz->Potentiation Antagonizes EtOH Potentiation GABAAR->Plasticity Chronic EtOH leads to Intoxication Reduced Intoxication Potentiation->Intoxication Leads to Withdrawal Reduced Withdrawal Symptoms Plasticity->Withdrawal Contributes to Consumption Reduced Alcohol Consumption Neuroinflammation->Consumption Influences

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of DHM on alcohol-related behaviors in rodents.

Table 1: Effects of DHM on Acute Alcohol Intoxication

SpeciesDHM Dose & RouteAlcohol Dose & RouteKey FindingsReference
Rats1 mg/kg, i.p.3 g/kg, i.p.Reduced duration of loss of righting reflex (LORR).[1][2]
Mice50 mg/kg, i.p.5 g/kg, p.o.Significantly reduced ethanol-induced LORR.[4]

Table 2: Effects of DHM on Alcohol Withdrawal

SpeciesDHM Dose & RouteAlcohol Exposure ParadigmKey FindingsReference
Rats1 mg/kg, i.p.Chronic intermittent ethanol vaporReduced anxiety-like behavior and seizure susceptibility during withdrawal.[1][2]

Table 3: Effects of DHM on Voluntary Alcohol Consumption

SpeciesDHM Dose & RouteAlcohol Consumption ParadigmKey FindingsReference
Rats0.05 mg/ml in drinking waterIntermittent access two-bottle choice (ethanol vs. water)Significantly reduced ethanol consumption.[1]
Mice10 mg/kg, i.p. (in combination with ivermectin)Two-bottle choiceIncreased the potency of ivermectin in reducing ethanol consumption.[9]

Experimental Protocols

Protocol 1: Assessment of DHM on Acute Alcohol Intoxication (Loss of Righting Reflex - LORR)

Objective: To determine the effect of DHM on the sedative/hypnotic effects of an acute dose of alcohol.

Materials:

  • Dihydromyricetin (DHM)

  • Ethanol (e.g., 20% w/v in saline)

  • Saline (vehicle control)

  • Adult male Sprague-Dawley rats or C57BL/6J mice

  • Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration

  • V-shaped trough or similar apparatus to assess righting reflex

  • Timer

Procedure:

  • Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Prepare DHM solution in saline. A typical dose for rats is 1 mg/kg[1][2] and for mice is 50 mg/kg.[4]

  • Administer DHM or vehicle (saline) via i.p. injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a hypnotic dose of ethanol (e.g., 3 g/kg for rats, i.p.; 5 g/kg for mice, p.o.).[1][4]

  • Immediately after ethanol administration, place the animal on its back in a V-shaped trough.

  • Start the timer. The time from the loss of the righting reflex (animal remains on its back for >30 seconds) until its recovery (animal can right itself three times within 30 seconds) is recorded as the LORR duration.

  • Monitor animals until they have fully recovered.

LORR_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_recovery Recovery Acclimation Animal Acclimation DHM_Prep Prepare DHM Solution Acclimation->DHM_Prep DHM_Admin Administer DHM or Vehicle (i.p.) DHM_Prep->DHM_Admin Pretreatment Pretreatment Period (e.g., 30 min) DHM_Admin->Pretreatment EtOH_Admin Administer Ethanol (i.p. or p.o.) Pretreatment->EtOH_Admin Place_Animal Place Animal on Back EtOH_Admin->Place_Animal Start_Timer Start Timer Place_Animal->Start_Timer Monitor_Righting Monitor for Loss of Righting Reflex Start_Timer->Monitor_Righting Record_Duration Record LORR Duration Monitor_Righting->Record_Duration Monitor_Recovery Monitor Until Full Recovery Record_Duration->Monitor_Recovery

Protocol 2: Assessment of DHM on Voluntary Alcohol Consumption (Two-Bottle Choice)

Objective: To evaluate the effect of DHM on alcohol preference and consumption in a voluntary intake paradigm.

Materials:

  • Dihydromyricetin (DHM)

  • Ethanol (e.g., 10% v/v in tap water)

  • Tap water

  • Adult C57BL/6J mice

  • Home cages equipped with two drinking bottles

  • Graduated drinking tubes

Procedure:

  • House mice individually.

  • Acquisition Phase:

    • For several weeks, provide mice with continuous access to two bottles, one containing an ethanol solution and the other containing tap water.

    • Gradually increase the concentration of ethanol (e.g., from 3% to 10% v/v) to establish a stable baseline of consumption.

    • Measure fluid consumption from each bottle daily by weighing the bottles. Also, weigh the mice daily.

    • Calculate ethanol intake (g/kg/day) and preference (volume of ethanol solution consumed / total volume of fluid consumed).

  • Treatment Phase:

    • Once a stable baseline of ethanol consumption is established, begin DHM treatment.

    • Administer DHM (e.g., 10 mg/kg, i.p.) or vehicle daily.[9]

    • Continue to measure ethanol and water consumption daily.

  • Data Analysis:

    • Compare ethanol intake and preference during the treatment phase to the baseline phase.

    • Statistical analysis (e.g., repeated measures ANOVA) can be used to determine the significance of any changes.

Two_Bottle_Choice_Workflow cluster_setup Setup cluster_acquisition Acquisition Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Housing Individual Housing Two_Bottles Provide Two Bottles (Ethanol and Water) Housing->Two_Bottles Gradual_EtOH Gradually Increase Ethanol Concentration Two_Bottles->Gradual_EtOH Daily_Measurement1 Daily Measurement: Fluid Intake & Body Weight Gradual_EtOH->Daily_Measurement1 Baseline Establish Stable Baseline Consumption Daily_Measurement1->Baseline DHM_Admin Administer DHM or Vehicle Baseline->DHM_Admin Daily_Measurement2 Continue Daily Measurements DHM_Admin->Daily_Measurement2 Comparison Compare Consumption: Treatment vs. Baseline Daily_Measurement2->Comparison Stats Statistical Analysis Comparison->Stats

Clinical Development and Future Directions

While preclinical data are promising, the clinical development of DHM for AUD is still in its early stages. A key challenge is the poor oral bioavailability of DHM, which may limit its clinical utility.[4][10] Future research should focus on developing formulations or delivery methods to enhance its bioavailability.

A Phase I clinical trial is underway to evaluate the safety and pharmacokinetics of DHM in healthy volunteers at different doses.[11][12] This dose-escalation study will provide crucial information for the design of future efficacy trials in patients with AUD.[11] The primary focus of this initial trial is on alcohol-associated liver disease, highlighting the dual therapeutic potential of DHM.[11][13]

Further clinical studies are warranted to confirm the preclinical findings in humans and to establish the optimal dosing and treatment duration for AUD. The investigation of DHM's effects on subjective measures of intoxication, withdrawal symptoms, and craving in individuals with AUD will be critical next steps.

Conclusion

Dihydromyricetin represents a novel and promising therapeutic avenue for the treatment of Alcohol Use Disorder. Its unique mechanism of action, targeting the primary receptor for alcohol in the brain, combined with its hepatoprotective effects, makes it a compelling candidate for further development. The protocols and data presented in these application notes are intended to facilitate continued research and accelerate the translation of these preclinical findings into effective clinical treatments for AUD.

References

Application Notes & Protocols: Formulation of Dihydromyricetin-Loaded Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydromyricetin (DHM or DMY), a natural flavonoid compound primarily extracted from Ampelopsis grossedentata (vine tea), has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Despite its therapeutic promise, the clinical application of DHM is significantly hampered by its poor water solubility, low membrane permeability, and subsequent low oral bioavailability.[1][3]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating DHM within nanocarriers, it is possible to enhance its solubility, improve stability, control its release profile, and increase its bioavailability, thereby amplifying its therapeutic efficacy.[3][4] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of DHM-loaded nanoparticles, along with a summary of key quantitative data and relevant biological pathways.

Part 1: Nanoparticle Formulation Protocols

The encapsulation of DHM into nanoparticles can be achieved through various methods. Below are detailed protocols for two common techniques: antisolvent precipitation using protein carriers and emulsification-solvent volatilization with a polymeric carrier.

Experimental Workflow Diagram

G cluster_prep 1. Formulation cluster_char 2. Characterization cluster_eval 3. In Vitro Evaluation p1 Prepare Aqueous Phase (e.g., Polymer/Protein Solution) p3 Mix Phases (e.g., Antisolvent Precipitation, Emulsification) p1->p3 p2 Prepare Organic Phase (DHM dissolved in solvent) p2->p3 p4 Nanoparticle Formation & Maturation (e.g., Solvent Evaporation) p3->p4 p5 Purification & Collection (e.g., Centrifugation, Lyophilization) p4->p5 c1 Particle Size & Zeta Potential (DLS) p5->c1 c2 Morphology (TEM/SEM) p5->c2 c3 Encapsulation Efficiency (EE%) & Drug Loading (DL%) (HPLC/UV-Vis) p5->c3 e2 Cellular Uptake & Efficacy Studies p5->e2 e1 Drug Release Study (Dialysis Method) c3->e1

Caption: General workflow for DHM nanoparticle formulation and evaluation.

Protocol 1: Antisolvent Precipitation using Zein-Caseinate

This method leverages the hydrophobic properties of zein to encapsulate DHM upon mixing with an aqueous solution containing a stabilizer like sodium caseinate.[3][5]

Materials:

  • Dihydromyricetin (DHM)

  • Zein

  • Sodium Caseinate (NaCas)

  • Ethanol (e.g., 80% v/v)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare the Aqueous Phase:

    • Dissolve sodium caseinate in deionized water to a final concentration of 1 mg/mL.

    • Stir the solution gently at room temperature until the NaCas is completely dissolved. This solution acts as a stabilizer to prevent nanoparticle aggregation.

  • Prepare the Organic Phase:

    • Dissolve zein (e.g., 5 mg/mL) and DHM (e.g., 1 mg/mL) in 80% ethanol.

    • Stir until both components are fully dissolved. This forms the organic or solvent phase.

  • Nanoparticle Formation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature. The typical volume ratio of organic to aqueous phase is 1:4.

    • The rapid mixing causes the ethanol to diffuse into the water, reducing the solubility of zein and forcing it to precipitate into nanoparticles, entrapping the hydrophobic DHM.[4][5]

  • Maturation and Solvent Removal:

    • Continue stirring the resulting nanoparticle suspension for at least 2 hours at room temperature in an open beaker or under a fume hood to allow for the evaporation of ethanol.

  • Collection and Storage:

    • The DHM-loaded zein-caseinate nanoparticle suspension can be used directly or lyophilized for long-term storage. For lyophilization, cryoprotectants like trehalose may be added.

Protocol 2: Emulsification-Solvent Volatilization using PLGA

This technique is suitable for encapsulating drugs in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) and is widely used for creating sustained-release formulations.[6]

Materials:

  • Dihydromyricetin (DHM)

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 as a surfactant

  • Dichloromethane (DCM) or Ethyl Acetate as the organic solvent

  • Deionized water

  • Homogenizer (probe sonicator or high-speed homogenizer)

  • Magnetic stirrer

Procedure:

  • Prepare the Organic Phase (Oil Phase):

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and DHM (e.g., 10 mg) in a minimal volume of dichloromethane (e.g., 2 mL).

  • Prepare the Aqueous Phase:

    • Dissolve a surfactant, such as PVA (e.g., 1% w/v), in deionized water (e.g., 10 mL). The surfactant is crucial for stabilizing the emulsion droplets.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator on ice or a high-speed homogenizer. Emulsify for 2-5 minutes to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the resulting nanoemulsion to a larger volume of deionized water (e.g., 50 mL).

    • Stir the suspension at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent (DCM) to evaporate completely. This process solidifies the PLGA droplets into nanoparticles.

  • Washing and Collection:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual surfactant and unencapsulated DHM.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water, freeze the suspension at -80°C, and then lyophilize for 48 hours to obtain a dry powder.

Part 2: Physicochemical Characterization

Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Data Summary: Physicochemical Properties of DHM Nanoparticles
Nanoparticle FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (DL%)Reference
DHM Zein-Caseinate NPs206.4N/A-29.690.2%22.6%[5]
DHM-PLGA NPs147.20.140-33.377.41%9.52%[6]
DHM-SNEDDS56.54 ± 0.360.312-5.21N/A45 mg/kg[7]

N/A: Not Available in the cited source. PDI: Polydispersity Index. SNEDDS: Self-Nanoemulsifying Drug Delivery System.

Protocol 3: Particle Size, PDI, and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized nanoparticles or dilute the aqueous nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1.0 mg/mL).

    • Briefly sonicate the sample (1-2 minutes) to ensure a homogenous dispersion.

  • Measurement:

    • Transfer the sample to the appropriate cuvette (disposable sizing cuvette for size and PDI; folded capillary cell for zeta potential).

    • Equilibrate the sample at 25°C for 2 minutes within the instrument.

    • Perform the measurement according to the instrument's software instructions. For particle size, data is typically collected as an average of three measurements.

Protocol 4: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol determines the amount of DHM successfully encapsulated within the nanoparticles. An indirect method, which measures the amount of free drug in the supernatant, is described below.[8]

Instruments & Materials:

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Centrifuge

  • Lyophilized DHM-loaded nanoparticles

  • Solvent for dissolving DHM (e.g., Methanol or Ethanol)

Procedure:

  • Separation of Free Drug:

    • Accurately weigh a known amount of lyophilized nanoparticles (or take a known volume of the nanoparticle suspension).

    • Disperse the sample in a known volume of deionized water.

    • Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated DHM.

  • Quantification of Free Drug:

    • Measure the concentration of DHM in the supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known DHM concentrations. This gives the Amount of Free Drug.

  • Calculation:

    • The Total Amount of Drug Used is the initial amount of DHM added during formulation.

    • The Weight of Nanoparticles is the initial weight of the polymer/carrier plus the amount of encapsulated drug. A more accurate measure is the weight of the lyophilized nanoparticle powder after washing.

    Encapsulation Efficiency (EE%) is calculated as:[9]

    EE (%) = [(Total Amount of Drug Used - Amount of Free Drug) / Total Amount of Drug Used] x 100

    Drug Loading (DL%) is calculated as:[10]

    DL (%) = [(Total Amount of Drug Used - Amount of Free Drug) / Total Weight of Nanoparticles] x 100

Part 3: In Vitro Drug Release Study

An in vitro release study is performed to understand the rate and mechanism of DHM release from the nanoparticles over time, often simulating physiological conditions. The dialysis membrane method is a common approach.[11][12]

Protocol 5: In Vitro DHM Release using Dialysis Method

Materials:

  • Dialysis tubing (with an appropriate Molecular Weight Cut-Off, e.g., 10-14 kDa, to retain nanoparticles but allow free DHM to diffuse).

  • Release medium: Phosphate Buffered Saline (PBS, pH 7.4) to simulate physiological pH, or Simulated Gastric Fluid (pH 1.2) followed by Simulated Intestinal Fluid (pH 6.8) for oral delivery studies. A small amount of a surfactant like Tween 80 (e.g., 0.5%) may be added to maintain sink conditions.[13]

  • Shaking incubator or water bath set at 37°C.

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions.

    • Securely close one end with a clip.

  • Sample Loading:

    • Accurately measure a volume of the DHM nanoparticle suspension (e.g., 2 mL) and place it inside the dialysis bag.

    • Securely close the other end of the bag, ensuring no leakage.

  • Release Study Setup:

    • Place the sealed dialysis bag into a beaker or flask containing a known volume of pre-warmed release medium (e.g., 100 mL).

    • Place the setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[12]

  • Analysis:

    • Analyze the concentration of DHM in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Part 4: Biological Activity and Signaling Pathways

Encapsulation of DHM not only improves its bioavailability but also enhances its biological effects.[1] DHM exerts its pharmacological actions by modulating multiple cellular signaling pathways.[4][14] For instance, its potent antioxidant and anti-inflammatory effects are often mediated through the Nrf2/HO-1 pathway.[1][15]

DHM-Modulated Nrf2 Signaling Pathway

G cluster_nucleus Nucleus dhm Dihydromyricetin (Nanoparticle) keap1 Keap1 dhm->keap1 inhibits ros Oxidative Stress (e.g., ROS) ros->keap1 activates nrf2 Nrf2 keap1->nrf2 sequesters for degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation nucleus Nucleus are ARE (Antioxidant Response Element) ho1 HO-1 are->ho1 Upregulates Transcription nqo1 NQO1 are->nqo1 Upregulates Transcription response Antioxidant & Cytoprotective Response ho1->response nqo1->response nrf2_n->are binds to

Caption: DHM activates the Nrf2 antioxidant signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. Upon exposure to oxidative stress or activators like DHM, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][14] This cascade ultimately enhances the cell's ability to combat oxidative stress and inflammation. Studies have shown that DHM delivered via nanoparticles can more effectively activate this protective pathway.[1]

References

Application Notes: Assessing Dihydromyricetin's Effect on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydromyricetin (DHM), a flavonoid extracted from plants like Ampelopsis grossedentata, is recognized for numerous pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] As the use of DHM in herbal supplements and potential therapeutic applications grows, it is crucial to understand its potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP450) enzyme system is the primary pathway for the metabolism of most clinical drugs.[3] Inhibition or induction of these enzymes by co-administered substances like DHM can alter drug pharmacokinetics, leading to potential toxicity or reduced efficacy.[4] These application notes provide detailed protocols for in vitro assessment of DHM's inhibitory effects on major human CYP450 isoforms using human liver microsomes (HLMs), a standard preclinical tool for DDI evaluation.[5][6]

Quantitative Data Summary

In vitro studies have demonstrated that Dihydromyricetin exhibits a selective inhibitory effect on several key cytochrome P450 enzymes.

Table 1: Inhibitory Effect (IC₅₀) of Dihydromyricetin on Human CYP450 Isoforms

CYP IsoformFindingIC₅₀ (μM)Reference
CYP1A2 No significant inhibition observed at 100 μM>100[3]
CYP2A6 No significant inhibition observed at 100 μM>100[3]
CYP2C8 No significant inhibition observed at 100 μM>100[3]
CYP2C9 No significant inhibition observed at 100 μM>100[3]
CYP2C19 No significant inhibition observed at 100 μM>100[3]
CYP2D6 Concentration-dependent inhibition22.69[1][3]
CYP2E1 Concentration-dependent inhibition25.74[1][3]
CYP3A4 Concentration-dependent inhibition14.75[1][3]

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Enzyme Inhibition Kinetic Parameters for Dihydromyricetin

CYP IsoformInhibition TypeKᵢ (μM)Reference
CYP2D6 Competitive10.52[1][3]
CYP2E1 Competitive9.24[1][3]
CYP3A4 Non-competitive6.06[1][3]

Kᵢ: Inhibition constant.

Table 3: Time-Dependent Inhibition (TDI) Parameters for Dihydromyricetin

CYP IsoformFindingKᵢ (μM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
CYP2D6 No time-dependent inhibition observedN/AN/A[3]
CYP2E1 No time-dependent inhibition observedN/AN/A[3]
CYP3A4 Time-dependent inhibition12.170.057[1][3]

Kᵢ and kᵢₙₐ꜀ₜ: Parameters characterizing the potency and maximal rate of enzyme inactivation in time-dependent inhibition.

Experimental Workflows and Logical Diagrams

The assessment of DHM's effect on CYP450 enzymes follows a structured, multi-step process, from initial screening to detailed kinetic analysis.

G cluster_screening Phase 1: Initial Screening cluster_ic50 Phase 2: IC50 Determination start Prepare Incubation Mix (HLMs, Buffer, NADPH System) screen Incubate with DHM (100 µM) & CYP-Specific Substrates start->screen analyze LC-MS/MS Analysis of Metabolite Formation screen->analyze compare Compare to Control (>50% Inhibition?) analyze->compare ic50_prep Prepare Serial Dilutions of DHM (e.g., 0-100 µM) compare->ic50_prep Yes end_node No Significant Inhibition compare->end_node No ic50_incubate Incubate with Inhibited CYPs (CYP3A4, 2E1, 2D6) ic50_prep->ic50_incubate ic50_analyze LC-MS/MS Analysis ic50_incubate->ic50_analyze ic50_calc Calculate IC50 Values (Non-linear Regression) ic50_analyze->ic50_calc Report_IC50 Report IC50 Values ic50_calc->Report_IC50 G cluster_ki Pathway A: Reversible Inhibition Kinetics (Ki) cluster_tdi Pathway B: Time-Dependent Inhibition (TDI) start Select CYP Isoforms with Confirmed Inhibition (IC50 < 50 µM) ki_setup Set up Incubations: Varying Substrate & DHM Concentrations start->ki_setup tdi_preincubate Pre-incubate HLMs with DHM and NADPH System (0-30 min) start->tdi_preincubate ki_incubate Incubate HLMs with Substrates and DHM (0-50 µM) ki_setup->ki_incubate ki_analyze LC-MS/MS Analysis ki_incubate->ki_analyze ki_plot Generate Lineweaver-Burk Plots ki_analyze->ki_plot ki_calc Determine Inhibition Type & Ki Value ki_plot->ki_calc Report_Ki Report_Ki ki_calc->Report_Ki Report Ki & Type tdi_dilute Dilute Mixture & Add Substrate tdi_preincubate->tdi_dilute tdi_incubate Perform Second Incubation tdi_dilute->tdi_incubate tdi_analyze LC-MS/MS Analysis tdi_incubate->tdi_analyze tdi_calc Calculate kinact and KI tdi_analyze->tdi_calc Report_TDI Report_TDI tdi_calc->Report_TDI Report TDI Parameters G cluster_cyp3a4 CYP3A4 Interaction cluster_others CYP2E1 & CYP2D6 Interaction DHM Dihydromyricetin (DHM) CYP3A4 CYP3A4 Enzyme DHM->CYP3A4 Inhibits CYP2E1_2D6 CYP2E1 & CYP2D6 Enzymes DHM->CYP2E1_2D6 Inhibits Inhibition_Type_NC Non-competitive Inhibition (Binds to site other than active site) CYP3A4->Inhibition_Type_NC Reversible Inhibition_Type_TDI Time-dependent Inhibition (Irreversible binding/inactivation) CYP3A4->Inhibition_Type_TDI Irreversible Inhibition_Type_C Competitive Inhibition (Binds to active site, competes with substrate) CYP2E1_2D6->Inhibition_Type_C

References

Dihydromyricetin: A Promising Flavonoid for Metabolic Syndrome and Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its potential therapeutic applications in metabolic syndrome and diabetes.[1][2] Preclinical and emerging clinical evidence suggests that DHM can ameliorate key pathological features of these conditions, including insulin resistance, hyperglycemia, dyslipidemia, and inflammation.[2][3][4] This document provides a comprehensive overview of the application of DHM in relevant experimental models, detailing its effects on various metabolic parameters and outlining key molecular mechanisms. Detailed protocols for in vivo and in vitro studies are provided to facilitate further research in this promising area.

Key Therapeutic Effects of Dihydromyricetin

Dihydromyricetin has been shown to exert a range of beneficial effects in the context of metabolic diseases:

  • Improved Glycemic Control: DHM consistently demonstrates the ability to lower fasting blood glucose and glycated hemoglobin (HbA1c) levels.[1][3]

  • Enhanced Insulin Sensitivity: A primary mechanism of DHM's action is the improvement of insulin sensitivity in peripheral tissues.[2][5]

  • Lipid Metabolism Regulation: DHM aids in the regulation of lipid profiles by reducing levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL).[6]

  • Anti-Inflammatory Activity: The compound mitigates the chronic low-grade inflammation associated with metabolic syndrome by reducing pro-inflammatory cytokines.[2][5]

  • Reduction of Body Weight and Adiposity: Studies have shown that DHM can lead to a reduction in body weight gain and abdominal fat accumulation.[1][7]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of Dihydromyricetin observed in various preclinical models of metabolic syndrome and diabetes.

Table 1: Effects of Dihydromyricetin on Glycemic Control in db/db Mice

ParameterControl (db/db)DHM (0.5 g/kg BW)DHM (1.0 g/kg BW)Metformin (50 mg/kg BW)Reference
Fasting Blood Glucose HighReducedSignificantly ReducedSignificantly Reduced[1]
HbA1c HighReducedSignificantly ReducedSignificantly Reduced[1]
Serum Insulin HighReducedSignificantly ReducedSignificantly Reduced[1]
HOMA-IR Index HighReducedSignificantly ReducedSignificantly Reduced[1]

Table 2: Effects of Dihydromyricetin on Body Weight and Lipid Profile in db/db Mice

ParameterControl (db/db)DHM (0.5 g/kg BW)DHM (1.0 g/kg BW)Metformin (50 mg/kg BW)Reference
Final Body Weight (g) 69.6 ± 3.567.4 ± 3.665.7 ± 4.465.2 ± 3.7[1]
Relative Abdominal Fat Weight ( g/100g BW) 9.79 ± 2.768.98 ± 2.648.20 ± 1.618.91 ± 2.83[8]

Table 3: Effects of Dihydromyricetin on Serum Parameters in High-Fat Diet (HFD)-Induced Obese Mice

ParameterHFD ControlDHM TreatmentReference
Glucose IncreasedAlleviated[5]
Insulin IncreasedAlleviated[5]
Total Triglycerides IncreasedAlleviated[5]
Total Cholesterol IncreasedAlleviated[5]
Free Fatty Acids IncreasedAlleviated[5]
IL-1β, IL-6, TNFα, MCP1 IncreasedReduced[5]

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin's therapeutic effects are mediated through the modulation of several key signaling pathways involved in metabolism and inflammation.

DHM_Signaling_Pathways cluster_Insulin_Signaling Insulin Signaling Pathway cluster_AMPK_Signaling AMPK Signaling Pathway cluster_Inflammation Inflammatory Pathway DHM Dihydromyricetin (DHM) IRS1 IRS-1 (Y612) Phosphorylation DHM->IRS1 Upregulates PLC PLC DHM->PLC Activates NFkB NF-κB DHM->NFkB Inhibits JNK JNK DHM->JNK Inhibits PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CaMKK CaMKK PLC->CaMKK AMPK AMPK Activation CaMKK->AMPK PGC1a PGC-1α AMPK->PGC1a Autophagy Autophagy AMPK->Autophagy Promotes SIRT3 SIRT3 PGC1a->SIRT3 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines JNK->Inflammatory_Cytokines

Caption: Dihydromyricetin's key signaling pathways.

Experimental Protocols

The following are detailed protocols for conducting preclinical studies to evaluate the efficacy of Dihydromyricetin in models of metabolic syndrome and diabetes.

In Vivo Study Protocol: DHM in a db/db Mouse Model

This protocol is based on methodologies reported in studies investigating DHM's effects on diabetic mice.[1][7]

1. Animal Model:

  • Species: C57BL/KsJ-db/db mice (diabetic model) and C57BL/6J mice (normal control).

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Controlled environment (23±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to a high-fat diet (45% fat) and water.[1]

2. Experimental Groups (n=10 per group):

  • Normal Control: C57BL/6J mice receiving vehicle (e.g., 0.5% carboxymethyl cellulose solution).

  • Model Control: db/db mice receiving vehicle.

  • Positive Control: db/db mice receiving Metformin (50 mg/kg body weight, daily oral gavage).

  • DHM Low Dose: db/db mice receiving DHM (0.5 g/kg body weight, daily oral gavage).

  • DHM High Dose: db/db mice receiving DHM (1.0 g/kg body weight, daily oral gavage).

3. Treatment:

  • Duration: 8 weeks.

  • Administration: Daily oral gavage of the assigned treatment.

4. Key Measurements:

  • Weekly: Body weight, food intake, and water intake.

  • Bi-weekly: Fasting blood glucose (from tail vein blood after a 5-hour fast).

  • End of Study (Week 8):

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a 20% glucose solution (3.0 g/kg body weight) via oral gavage. Measure blood glucose at 0, 30, 60, 120, and 180 minutes post-glucose administration.[1]

    • Blood Collection: Collect blood samples for analysis of serum insulin, HbA1c, total cholesterol, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-6).

    • Tissue Collection: Harvest liver and adipose tissue for Western blot analysis and pancreas for histological examination (H&E and Masson staining).[1][7]

5. Western Blot Analysis:

  • Target Proteins: IRS-1, phosphorylated IRS-1 (p-IRS-1), Akt, p-Akt, AMPK, p-AMPK.[1][3]

  • Procedure:

    • Extract total protein from liver or adipose tissue.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (db/db mice, 2 weeks) Group_Assignment Random Group Assignment (n=10 per group) Animal_Acclimatization->Group_Assignment Daily_Treatment Daily Oral Gavage (8 weeks) - Vehicle - Metformin (50 mg/kg) - DHM (0.5 g/kg) - DHM (1.0 g/kg) Group_Assignment->Daily_Treatment Weekly_Monitoring Weekly Monitoring - Body Weight - Food/Water Intake - Fasting Blood Glucose Daily_Treatment->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (Week 8) Daily_Treatment->OGTT Sample_Collection Sample Collection (End of study) - Blood (Serum) - Tissues (Liver, Adipose, Pancreas) OGTT->Sample_Collection Biochemical_Analysis Biochemical Analysis - Insulin, HbA1c, Lipids - Cytokines (ELISA) Sample_Collection->Biochemical_Analysis Western_Blot Western Blot Analysis (Liver/Adipose Tissue) - IRS-1, Akt, AMPK signaling Sample_Collection->Western_Blot Histology Histological Analysis (Pancreas) - H&E Staining - Masson Staining Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Western_Blot->Data_Analysis Histology->Data_Analysis

Caption: In vivo experimental workflow for DHM evaluation.

Conclusion

Dihydromyricetin presents a compelling profile as a natural compound for the management of metabolic syndrome and diabetes. Its multifaceted mechanism of action, targeting key pathways in glucose and lipid metabolism as well as inflammation, underscores its therapeutic potential. The provided data and protocols offer a solid foundation for researchers to further explore and validate the efficacy of DHM in various preclinical and clinical settings. Future research should also focus on optimizing dosage and exploring potential synergistic effects with existing anti-diabetic therapies.

References

Application Notes and Protocols: Synthesis of Novel Dihydromyricetin Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, antiviral, and hepatoprotective effects.[1] Despite its therapeutic promise, the clinical application of DHM is often hampered by its poor liposolubility and bioavailability, which limits its absorption and efficacy.

To overcome these limitations, researchers are actively developing novel DHM derivatives. Strategic chemical modifications aim to enhance the molecule's physicochemical properties and biological activity. Key approaches include introducing lipophilic groups to improve cell membrane penetration or targeted modifications to enhance interactions with specific biological targets. This document provides detailed protocols for the synthesis of two distinct classes of DHM derivatives: C7-OH etherified derivatives with enhanced antiviral activity and acylated derivatives with improved antioxidant properties. It also includes protocols for evaluating their bioactivity and a discussion of the underlying signaling pathways.

Synthesis Protocols

Two primary strategies for synthesizing DHM derivatives are presented below: a one-pot oxidation and etherification for antiviral applications and an enzymatic acylation to enhance lipophilicity and antioxidant capacity.

Protocol 1: One-Pot Synthesis of C7-OH Etherified Myricetin Derivatives

This protocol describes a one-pot reaction that simultaneously oxidizes DHM to a myricetin-like structure and introduces a lipophilic side chain at the C7 hydroxyl group. This modification has been shown to enhance antiviral activity, particularly against SARS-CoV-2 3CLpro.[1][2]

Materials:

  • Dihydromyricetin (DHM)

  • Potassium carbonate (K₂CO₃)

  • Appropriate bromocarboxylate substituent (e.g., methyl bromoacetate, ethyl bromoacetate, methyl 4-bromobutyrate)

  • Dimethylformamide (DMF)

  • 10% Acetic acid solution

  • Ethyl acetate

  • Methanol

  • Water

  • 10 ml round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

  • Octadecyl silane (ODS) chromatography column

Procedure:

  • To a 10 ml round-bottom flask, add DHM (1.0 mmol), potassium carbonate (0.5 mmol), and the desired bromocarboxylate substituent (0.5 mmol).

  • Add 2.0 ml of DMF to the flask.

  • Stir the mixture and heat under reflux at 60°C for 12 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 10% aqueous acetic acid to the flask to neutralize the mixture.

  • Transfer the mixture to a separatory funnel and extract four times with ethyl acetate (10 ml each).[2]

  • Combine the organic layers and remove the solvent under vacuum using a rotary evaporator to obtain the crude product.

  • Purify the crude product using ODS chromatography, eluting with a methanol-water gradient to yield the final pure derivative.[2]

Protocol 2: Enzymatic Acylation of Dihydromyricetin for Enhanced Lipophilicity

This method utilizes a lipase to regioselectively acylate DHM, attaching fatty acid chains to improve its lipid solubility and cellular antioxidant activity.[3]

Materials:

  • Dihydromyricetin (DHM)

  • Immobilized Lipase (e.g., Lipozyme TL IM)

  • Acyl donor (e.g., vinyl butyrate, vinyl octanoate)

  • Methyl tert-butyl ether (MTBE)

  • Shaking incubator or stirred reactor

  • HPLC system for analysis

Procedure:

  • Dissolve DHM (0.18 mmol) and the selected vinyl ester acyl donor (3.6 mmol, a 1:20 molar ratio) in 10 ml of MTBE in a sealed reaction vessel.[3][4]

  • Add the immobilized lipase, Lipozyme TL IM (dosage of 0.4 U/mg of DHM).[3][4]

  • Incubate the reaction at 50°C with constant stirring (200 rpm) for up to 72 hours.[3]

  • Monitor the conversion of DHM to its acylated derivative periodically by taking small aliquots and analyzing them via HPLC.

  • Upon reaction completion, filter the mixture to remove the immobilized enzyme.

  • Evaporate the solvent from the filtrate to obtain the crude acylated DHM derivative.

  • Further purification can be performed using preparative HPLC if required.

Experimental Workflow and Bioactivity Evaluation

The overall process from synthesis to evaluation is critical for identifying promising lead compounds.

G cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Evaluation cluster_analysis Data Analysis DHM Dihydromyricetin (Starting Material) Syn_P1 Protocol 1: One-Pot Etherification DHM->Syn_P1 Syn_P2 Protocol 2: Enzymatic Acylation DHM->Syn_P2 Purify Purification (Chromatography) Syn_P1->Purify Syn_P2->Purify Deriv Novel DHM Derivatives Purify->Deriv P3 Protocol 3: Antiviral Assay (3CLpro FRET) Deriv->P3 P4 Protocol 4: Antiviral Assay (Vero E6 Cells) Deriv->P4 P5 Protocol 5: Cellular Antioxidant Activity (CAA) Assay Deriv->P5 IC50 IC50 / EC50 Determination P3->IC50 P4->IC50 P5->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow from synthesis to bioactivity analysis of DHM derivatives.

Bioactivity Evaluation Protocols

Protocol 3: In Vitro Antiviral Activity (SARS-CoV-2 3CLpro FRET Assay)

This assay measures the ability of DHM derivatives to inhibit the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. The assay is based on Fluorescence Resonance Energy Transfer (FRET).[1]

Materials:

  • SARS-CoV-2 3CLpro Inhibitor Screening Kit (e.g., from Beyotime, China)

  • DHM derivatives dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the DHM derivatives.

  • In a 96-well black microtiter plate, add the 3CLpro enzyme and the FRET substrate according to the kit manufacturer's instructions.

  • Add the DHM derivatives at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubate the plate as per the kit's protocol.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the derivative.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration.

Protocol 4: Cellular Antiviral Activity (Vero E6 Cells)

This protocol assesses the ability of the derivatives to inhibit viral replication in a cellular context.[1]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus (e.g., Omicron variant)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • CCK-8 (Cell Counting Kit-8) assay kit

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cytotoxicity Assay:

    • Seed Vero E6 cells (20,000 cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the DHM derivatives and incubate for another 24 hours.

    • Assess cell viability using the CCK-8 assay to determine the non-toxic concentration range of the compounds.

  • Antiviral Assay (Prevention Model):

    • Seed Vero E6 cells as above.

    • Pre-treat the cells with non-toxic concentrations of the DHM derivatives.

    • Infect the cells with SARS-CoV-2.

    • After incubation, assess the cytopathic effect (CPE) or measure cell viability using the CCK-8 assay.

  • Data Analysis:

    • Calculate the EC₅₀ value (the concentration required to protect 50% of cells from virus-induced death).

Protocol 5: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for bioavailability and metabolism.[5][6]

Materials:

  • Human normal hepatocytes (e.g., L-02 or HepG2 cells)

  • Cell culture medium and supplements

  • Black-walled 96-well microplate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a free radical initiator

  • Phosphate-buffered saline (PBS)

  • Quercetin (as a standard)

  • Fluorescence microplate reader

Procedure:

  • Seed cells (e.g., 6 x 10⁴ HepG2 cells/well) in a black-walled 96-well plate and incubate for 24 hours until confluent.[5][6]

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of DHM derivatives or quercetin standard, along with 50 μM DCFH-DA, for 1 hour in the incubator.[5]

  • Remove the treatment medium and wash the cells with PBS.

  • Add 600 μM ABAP solution to all wells (except blank controls) to induce oxidative stress.[5]

  • Immediately begin measuring fluorescence every 5 minutes for 1 hour using a plate reader (Excitation: 485 nm, Emission: 538 nm).[5]

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA value using the following formula: CAA (%) = 100 - (∫SA / ∫CA) * 100 (where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control).

  • Calculate the EC₅₀ value, which is the median effective dose required to scavenge 50% of the free radicals.

Data Presentation: Bioactivity of DHM Derivatives

The following tables summarize the reported bioactivity of novel DHM derivatives compared to the parent compound.

Table 1: Anti-SARS-CoV-2 3CLpro Activity of C7-OH Etherified Myricetin Derivatives

Compound R Group at C7-OH IC₅₀ (μM)[1][7]
DHM -H > 50
Myricetin -H (oxidized) 4.47
Derivative 3 -CH₂COOCH₃ 0.85
Derivative 4 -(CH₂)₃COOCH₃ 1.01
Derivative 6 -CH₂COOCH₂CH₃ 0.72
Derivative 10 -(CH₂)₁₀COOCH₃ 2.36

Data sourced from studies on SARS-CoV-2 3CLpro inhibition.[1][7]

Table 2: Cellular Antioxidant Activity of Acylated DHM Derivatives

Compound Modification EC₅₀ (μmol/L)[6][8]
DHM None 226.26
C2-DHM 3-O-acetyl 108.56
C4-DHM 3-O-butyryl 59.51
C8-DHM 3-O-octanoyl 35.14
C12-DHM 3-O-lauroyl 47.73

EC₅₀ values determined by the Cellular Antioxidant Activity (CAA) assay in L-02 cells.[6][8]

Mechanism of Action and Signaling Pathways

DHM and its derivatives exert their biological effects by modulating key cellular signaling pathways. Enhanced bioactivity often stems from improved interaction with these pathways due to structural modifications.

  • Anti-inflammatory Effects (NF-κB Pathway): Chronic inflammation is a driver of many diseases. The NF-κB signaling pathway is a master regulator of inflammation. DHM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the release and nuclear translocation of the p65 subunit of NF-κB.[1][7][9] This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6. Derivatives with enhanced cellular uptake may exhibit stronger inhibition of this pathway.

  • Antioxidant Effects (Nrf2 Pathway): The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like DHM, Nrf2 is released from Keap1 and translocates to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][8] Lipophilic DHM derivatives can more easily cross the cell membrane to activate this protective pathway.[11]

Caption: DHM derivatives modulate Nrf2 and NF-κB pathways to enhance bioactivity.

Conclusion

The synthesis of novel Dihydromyricetin derivatives represents a promising strategy to enhance its therapeutic potential. By employing methods such as one-pot oxidation/etherification and enzymatic acylation, it is possible to generate new chemical entities with significantly improved bioactivities, including enhanced antiviral and antioxidant effects. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate DHM-based compounds, paving the way for the development of next-generation therapeutics for a variety of diseases driven by viral infection, inflammation, and oxidative stress.

References

Application Note: Development and Characterization of Dihydromyricetin Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects[1][2]. Despite its therapeutic potential, the clinical application of DHM is significantly hampered by its poor aqueous solubility, chemical instability, and low oral bioavailability[1][3][4]. A promising strategy to overcome these limitations is the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[1][5]. This spontaneous emulsification leads to the formation of small droplets, which provides a large interfacial area for drug absorption, thereby enhancing solubility and bioavailability[3][6]. This document provides detailed protocols and data for the development of a DHM-loaded SEDDS.

Part 1: Excipient Screening and Formulation Development

The initial and most critical step in developing a SEDDS formulation is the selection of suitable excipients (oil, surfactant, and co-surfactant) that can effectively solubilize the drug and promote self-emulsification.

Protocol 1: Excipient Solubility Studies

Objective: To identify suitable oils, surfactants, and co-surfactants with high solubilizing capacity for Dihydromyricetin.

Materials:

  • Dihydromyricetin (DHM) powder

  • A selection of oils (e.g., Isopropyl myristate, Medium Chain Triglycerides (MCT), Octyl and decyl glycerate)

  • A selection of surfactants (e.g., Cremophor RH40, Polyoxyethylene hydrogenated castor oil, Tween 80, Tween 20)

  • A selection of co-surfactants (e.g., Diethylene glycol monoethyl ether (Transcutol P), Glycerol, Propylene glycol)

  • Vials with screw caps

  • Shaking water bath or isothermal shaker

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of DHM powder to 2 mL of each selected excipient (oil, surfactant, or co-surfactant) in a sealed glass vial[7].

  • Place the vials in a shaking water bath set at a constant temperature (e.g., 37 ± 1°C) for 72 hours to facilitate mixing and reach equilibrium[7].

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved DHM.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the concentration of dissolved DHM in the supernatant using a validated HPLC method.

  • Perform each experiment in triplicate to ensure accuracy.

Data Presentation: Dihydromyricetin Solubility

The selection of excipients is guided by their ability to dissolve DHM. Based on literature, the following table summarizes the solubility of DHM in various excipients.

Table 1: Solubility of Dihydromyricetin in Various Pharmaceutical Excipients

Excipient ClassExcipient NameRoleReported Solubility / UseReference
OilIsopropyl myristateOil PhaseSelected as oil phase in an optimized formulation[8]
OilMedium Chain Triglycerol (MCT)Oil PhaseSelected as oil phase in a nanoemulsion formulation[2]
OilOctyl and decyl glycerateOil PhaseUsed as oil phase in a liquid SEDDS formulation[1][5]
SurfactantPolyoxyethylene hydrogenated castor oil (Cremophor RH40)SurfactantSelected as surfactant in a nanoemulsion formulation[2]
SurfactantPolyglyceryl-6 monooleateCo-emulsifierUsed as a co-emulsifier in a liquid SEDDS[1][5]
SurfactantTween 80SurfactantCommonly used non-ionic surfactant in SEDDS[9]
Co-surfactantDiethylene glycol monoethyl ether (Transcutol® P)Co-surfactantSelected as co-surfactant in an optimized formulation[8]
Co-surfactantGlycerolCo-surfactantSelected as co-surfactant in a nanoemulsion[2]
Co-surfactantPolyglycerol polyricinoleateCo-emulsifierUsed as a co-emulsifier in a liquid SEDDS[1][5]
Protocol 2: Construction of Pseudo-ternary Phase Diagrams

Objective: To identify the self-emulsifying regions and determine the optimal concentration ranges of the selected oil, surfactant, and co-surfactant.

Materials:

  • Selected oil, surfactant, and co-surfactant from Protocol 1.

  • Distilled water

  • Glass beakers and magnetic stirrer

Methodology:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • For each Smix ratio, prepare a series of mixtures with the selected oil, varying the oil-to-Smix ratio from 9:1 to 1:9 (w/w).

  • For each mixture of oil and Smix, perform aqueous titration. Add distilled water dropwise while continuously stirring at room temperature.

  • After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the emulsion region.

  • Record the quantities of oil, Smix, and water used to form a clear and stable microemulsion.

  • Plot the data on a triangular graph with the three components (oil, Smix, and aqueous phase) at the corners to construct the pseudo-ternary phase diagram. The area within the diagram where clear, stable microemulsions form is the self-emulsification region[2].

Visualization: SEDDS Development Workflow

The following diagram illustrates the logical workflow for developing a DHM-SEDDS formulation.

SEDDS_Development_Workflow cluster_formulation Formulation Development cluster_characterization Preparation & Characterization cluster_output Final Assessment Solubility Excipient Solubility Screening (Protocol 1) Screening Select Oil, Surfactant, & Co-surfactant Solubility->Screening Ternary Construct Pseudo-ternary Phase Diagrams (Protocol 2) Screening->Ternary Optimization Optimize Formulation (Select Ratios) Ternary->Optimization Preparation Prepare DHM-SEDDS (Protocol 3) Optimization->Preparation Thermo_Stability Thermodynamic Stability (Protocol 4) Preparation->Thermo_Stability PhysicoChem Physicochemical Characterization (Protocol 5) Thermo_Stability->PhysicoChem Release In Vitro Release (Protocol 6) PhysicoChem->Release Final Optimized & Stable DHM-SEDDS Formulation Release->Final

Caption: Workflow for Dihydromyricetin SEDDS development.

Part 2: Preparation and Characterization of DHM-SEDDS

Following the identification of an optimal formulation from the phase diagrams, the DHM-SEDDS is prepared and subjected to rigorous characterization.

Protocol 3: Preparation of DHM-SEDDS

Objective: To prepare a stable, drug-loaded SEDDS formulation.

Methodology:

  • Accurately weigh the selected oil, surfactant, and co-surfactant according to the optimized ratio determined from the phase diagram studies[8].

  • Mix the components in a glass vial. Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (around 40°C) may be applied if necessary to aid mixing[3].

  • Add the pre-weighed amount of Dihydromyricetin to the excipient mixture[6].

  • Continue vortexing or magnetic stirring until the DHM is completely dissolved, resulting in the final DHM-SEDDS pre-concentrate[8].

Data Presentation: DHM-SEDDS Formulations

Several studies have reported optimized DHM-SEDDS formulations.

Table 2: Composition of Optimized Dihydromyricetin SEDDS Formulations

Formulation ComponentFormulation 1Formulation 2Formulation 3
Oil Phase Isopropyl myristate (25% w/w)Medium Chain Triglycerol (MCT)Octyl and decyl glycerate
Surfactant Polyoxyethylene hydrogenated castor oil (40% w/w)Cremophor RH40Polyglyceryl-6 monooleate
Co-surfactant Diethylene glycol monoethyl ether (35% w/w)GlycerolPolyglycerol polyricinoleate
DHM Load 20 mg per 1 g of SEDDS45 mg/kg5% (w/w)
Reference [3][8][2][10]
Protocol 4: Thermodynamic Stability Studies

Objective: To evaluate the physical stability of the DHM-SEDDS formulation under stress conditions.

Methodology:

  • Centrifugation Stress: Centrifuge 1 mL of the DHM-SEDDS formulation at 5000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or drug precipitation[2].

  • Heating-Cooling Cycles: Store the formulation at 4°C for 48 hours, followed by storage at 45°C for 48 hours. This constitutes one cycle. Repeat for at least three cycles and visually inspect for any instability[2].

  • Freeze-Thaw Cycles: Store the formulation at -20°C for 48 hours, then allow it to thaw at room temperature. Repeat this for at least three cycles. Observe for phase separation or drug crystallization[2].

  • Only formulations that remain clear and stable through all tests are selected for further characterization.

Protocol 5: Characterization of DHM-SEDDS

Objective: To determine the key physicochemical properties of the emulsion formed upon dilution of the DHM-SEDDS.

Methodology:

  • Emulsification Efficiency and Droplet Size Analysis:

    • Dilute 1 mL of the DHM-SEDDS pre-concentrate with 100 mL of distilled water in a beaker with gentle stirring[8].

    • Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer)[8]. A PDI value < 0.3 indicates a homogenous and narrow size distribution.

  • Morphological Analysis (TEM):

    • Further dilute the emulsion from the previous step with distilled water.

    • Place a drop of the diluted emulsion onto a copper grid coated with carbon film.

    • After allowing the sample to adhere, wick away excess fluid and negatively stain with a drop of 2% phosphotungstic acid.

    • Air-dry the sample and observe the droplet morphology under a Transmission Electron Microscope (TEM)[8].

Data Presentation: Physicochemical Characterization

Table 3: Physicochemical Properties of DHM-SEDDS Formulations

ParameterFormulation 1Formulation 2
Mean Particle Size (nm) 36.23 ± 1.4456.54 ± 0.36
Polydispersity Index (PDI) 0.127 ± 0.0040.312 ± 0.08
Zeta Potential (mV) -3.16 ± 0.32-5.21 ± 0.54
Morphology (TEM) Spherical droplets, uniform shapeUniformly distributed spherical droplets
Reference [8][2]
Protocol 6: In Vitro Drug Release Study

Objective: To compare the dissolution profile of the DHM-SEDDS formulation with that of pure DHM.

Methodology:

  • Use a USP Type II dissolution apparatus (paddle method).

  • The dissolution medium can be simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8) to mimic physiological conditions. Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm[6].

  • Encapsulate a quantity of DHM-SEDDS equivalent to a specific dose of DHM in a hard gelatin capsule. As a control, use a capsule containing the same dose of pure DHM powder.

  • Place the capsule in the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of DHM using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time. Studies show that DHM-SEDDS significantly improves the in vitro release profile compared to plain DHM suspension[2].

Part 3: Biological Activity and Underlying Mechanisms

DHM exerts its therapeutic effects by modulating various cellular signaling pathways. Its anti-inflammatory and insulin-sensitizing effects are particularly noteworthy.

Dihydromyricetin Signaling Pathways

DHM has been shown to resist inflammation-induced insulin resistance by activating the Phospholipase C (PLC) - Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK) - AMP-activated protein kinase (AMPK) signaling pathway[11]. It also modulates other inflammatory pathways such as NF-κB and NLRP-3[12][13]. The activation of AMPK is a key mechanism through which DHM improves metabolic health[14].

Visualization: DHM Signaling Pathway

The diagram below illustrates the proposed mechanism by which DHM ameliorates inflammation-induced insulin resistance.

DHM_Signaling_Pathway DHM Dihydromyricetin (DHM) PLC Phospholipase C (PLC) DHM->PLC activates Ca2_release ↑ Intracellular Ca²⁺ Release PLC->Ca2_release CaMKK CaMKKβ Ca2_release->CaMKK activates AMPK AMPK Activation CaMKK->AMPK phosphorylates & activates IRS IRS-1 Serine Phosphorylation AMPK->IRS inhibits Glucose_Uptake Improved Glucose Uptake & Sensitivity AMPK->Glucose_Uptake Inflammation Inflammation Inflammation->IRS promotes Insulin_Resistance Insulin Resistance IRS->Insulin_Resistance

Caption: DHM activates the PLC-CaMKK-AMPK pathway.

Conclusion

The development of a self-emulsifying drug delivery system is a highly effective strategy to address the challenges of Dihydromyricetin's poor solubility and low bioavailability. The protocols outlined in this document provide a systematic approach for the screening of excipients, formulation optimization, and comprehensive physicochemical characterization of DHM-SEDDS. The resulting formulations have been shown to significantly enhance the dissolution and bioavailability of DHM, thereby improving its therapeutic potential[6][10]. The elucidation of DHM's impact on cellular signaling pathways further underscores its value as a multi-target therapeutic agent.

References

Troubleshooting & Optimization

Optimizing Dihydromyricetin extraction yield from Ampelopsis grossedentata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction of Dihydromyricetin (DHM) from Ampelopsis grossedentata.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during DHM extraction, providing potential causes and actionable solutions.

Q1: Why is my Dihydromyricetin (DHM) yield consistently low?

A1: Low DHM yield can result from several factors throughout the extraction process.

  • Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on parameters like solvent choice, temperature, and time. Using incorrect settings is a primary cause of low yield. For instance, while water can be used, aqueous ethanol solutions (e.g., 60-75%) often result in higher recovery rates.[1][2][3]

  • Plant Material Quality: The concentration of DHM varies significantly with the age of the plant material. Young leaves of Ampelopsis grossedentata have been shown to contain significantly higher concentrations of DHM than older leaves.[3] The geographical source and harvest time also impact DHM content.

  • Inadequate Cell Wall Disruption: DHM is located within the plant cells. Insufficient grinding of the raw plant material or the use of an extraction technique that doesn't effectively disrupt the cell walls (e.g., short extraction times in conventional methods) will prevent the solvent from accessing the target compound. Techniques like microwave-assisted or ultrasound-assisted extraction are specifically designed to enhance cell wall rupture.[4][5]

  • DHM Degradation: DHM is a polyhydroxy compound that is unstable under certain conditions. Exposure to alkaline pH (pH > 6.0), high temperatures (above 100°C), or prolonged exposure to air can lead to oxidation and degradation, thereby reducing the final yield.[6][7]

Q2: My final DHM product is impure. What are the likely causes and how can I improve purity?

A2: Purity issues often arise from the co-extraction of other plant compounds and subsequent processing steps.

  • Co-extraction of Contaminants: The chosen solvent will extract not only DHM but also other flavonoids, pigments, lipids, and polysaccharides. Using a highly non-polar or polar solvent might increase the extraction of these impurities.

  • Insufficient Purification: Crude extracts require purification to achieve high-purity DHM. A single extraction step is rarely sufficient. Traditional methods like batch extraction often yield a product with lower purity that requires extensive purification.[4]

  • Recommended Solutions:

    • Optimize Solvent System: Use a solvent system that maximizes DHM solubility while minimizing the solubility of impurities. Aqueous ethanol is often a good starting point.

    • Implement Recrystallization: This is a common and effective method for purifying DHM from a crude extract. The process leverages the difference in solubility of DHM in hot versus cold water or other solvent systems to crystallize a purer product.[6][8] Multiple recrystallization steps can significantly increase purity, with reports of achieving 98% purity after eight cycles.[6]

    • Advanced Chromatography: For very high purity requirements (>99%), techniques like high-speed countercurrent chromatography (HSCCC) can be employed, although they are more complex and resource-intensive.[7][9]

Q3: My extract color is darkening over time, and the DHM concentration is decreasing. What is happening?

A3: This indicates degradation of DHM, which is prone to oxidation.

  • Oxidation: As a polyhydroxy flavonoid, DHM is susceptible to oxidation, especially when exposed to air, light, and alkaline conditions, which can cause it to form quinone-type compounds, often resulting in a color change to yellow or brown.[6]

  • pH Instability: DHM is most stable in weak acidic solutions (pH 1.2-4.6) and becomes unstable in neutral to alkaline environments.[6][7]

  • Preventative Measures:

    • Control pH: Maintain an acidic pH during extraction. The chelating extraction method, for example, operates at a pH of 2, which helps protect DHM.[4][6]

    • Minimize Oxygen Exposure: Work quickly and consider blanketing solutions with an inert gas like nitrogen or argon, especially during heating and concentration steps.

    • Use of Chelating Agents: A novel chelating extraction method uses Zn²⁺ to form a stable complex with DHM, protecting it from oxidation during the process. The zinc is later removed by a stronger chelating agent like EDTA-2Na.[4][6] This method has been shown to effectively prevent oxidation.[10]

    • Store Properly: Store extracts and purified DHM at low temperatures and protected from light.

Data on Extraction Methods and Parameters

The selection of an extraction method is a critical decision based on available equipment, desired yield, purity, and processing time. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Different DHM Extraction Methods
MethodSolventOptimal Temperature (°C)Optimal TimeAvg. YieldAvg. Purity (%)Reference
Reflux Extraction 60% Aqueous Ethanol60°C180 min~2.3 mg/mLNot Specified[2][11]
Ultrasonic-Assisted (UAE) 75% Ethanol40°C25 min (x3)16.21%Not Specified[3]
Microwave-Assisted (MAE) 70% MethanolNot Specified10 minHighest EfficiencyNot Specified[12]
Microwave Multi-Stage (MMCE) Water110°C5 minHigh EfficiencyNot Specified[13][14]
Chelating Extraction Water with ZnSO₄90°C120 min12.2%94.3%[4][6]
Water Extraction Water90°C90 minNot SpecifiedUp to 98% (after purification)[8]
Table 2: Effect of Key Parameters on DHM Yield (Chelating vs. Batch Extraction)
ParameterLevelChelating Yield (%)Batch Yield (%)Reference
Time 1 hour~10.5%~6.8%[4][6]
2 hours~11.4%~7.2%[4][6]
pH 5.5~7.2%~5.5%[4][6]
2.0~11.3%~7.2%[4][6]
Temperature 70°C~9.0%~6.0%[4][6]
90°C~11.3%~7.2%[4][6]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these based on their specific equipment and raw material.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.

  • Preparation: Grind dried leaves of A. grossedentata into a fine powder.

  • Mixing: Combine the powdered plant material with 75% aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[3]

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the temperature to 40°C, power to 500 W, and frequency to 20 kHz.[3]

  • Extraction: Perform the extraction for 25 minutes.[3]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Repeat: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DHM extract.

  • Purification: Proceed with purification steps such as recrystallization.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating extraction. It is significantly faster than conventional methods.[12]

  • Preparation: Prepare finely powdered A. grossedentata leaves.

  • Mixing: In a microwave-safe extraction vessel, mix the powder with the chosen solvent (e.g., water or 70% methanol) at a solid-to-liquid ratio of 1:30 (g/mL).[12][13]

  • Extraction: Place the vessel in a microwave extractor. Set the parameters (e.g., power at 600 W, temperature at 110°C, and time for 5-10 minutes).[12][13] Caution: Ensure the vessel is properly sealed and designed for high pressures if heating above the solvent's boiling point.

  • Cooling & Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the mixture to separate the extract.

  • Concentration & Purification: Concentrate the extract using a rotary evaporator and purify as needed.

Protocol 3: Chelating Extraction

This novel method improves yield and protects DHM from oxidative degradation during extraction.[4][6]

  • Preparation: Use 20 g of dried, powdered A. grossedentata.

  • Chelation Mixture: In a round-bottom flask, combine the powder with 400 mL of deionized water (1:20 solid-liquid ratio) and 5 g of ZnSO₄·7H₂O.[6]

  • pH Adjustment: Adjust the mixture to pH 2 using 2 mol/L HCl.[6]

  • Extraction: Heat the mixture in a 90°C water bath for 2 hours with stirring.[6]

  • Filtration 1: Filter the mixture while hot and retain the filtrate.

  • Precipitation: Adjust the filtrate to pH 5 with 1 mol/L NaOH. A precipitate of the DMY-Zn complex will form. Stir for 5 minutes and filter, retaining the filter residue (the precipitate).

  • Zinc Removal: Resuspend the residue in an appropriate volume of 0.2 mol/L EDTA-2Na solution and stir for 30 minutes. The EDTA will chelate the Zn²⁺, releasing the DHM into the solution.

  • Filtration 2: Filter the mixture to remove any insoluble material.

  • Purification: The resulting filtrate, containing purified DHM, can be further concentrated or purified by recrystallization.

Visualizations: Workflows and Logical Relationships

Diagram 1: General Experimental Workflow for DHM Extraction

G raw_material A. grossedentata (Young Leaves) pretreatment Drying & Grinding raw_material->pretreatment extraction Extraction (UAE, MAE, Chelation, etc.) pretreatment->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude DHM Extract concentration->crude_extract purification Purification (Recrystallization) crude_extract->purification final_product High-Purity DHM purification->final_product

Caption: General workflow for DHM extraction and purification.

Diagram 2: Influence of Key Parameters on Extraction Outcome

G outcome Extraction Outcome yield Yield outcome->yield purity Purity outcome->purity degradation Degradation outcome->degradation temp Temperature temp->outcome time Time time->outcome solvent Solvent (Type & Ratio) solvent->outcome ph pH ph->outcome method Method (UAE, MAE, etc.) method->outcome

Caption: Key parameters influencing DHM extraction outcomes.

Diagram 3: Simplified DHM Antioxidant Signaling Pathway

G cluster_0 Inside Nucleus dhm Dihydromyricetin (DHM) keap1_nrf2 Keap1-Nrf2 Complex dhm->keap1_nrf2 Induces Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzyme Expression (e.g., SOD) are->antioxidant_enzymes Activates protection Cellular Protection antioxidant_enzymes->protection

Caption: DHM activates the Keap1/Nrf2 antioxidant pathway.

References

Technical Support Center: Dihydromyricetin (DHM) Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydromyricetin (DHM) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of DHM in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying Dihydromyricetin in biological samples?

A1: The primary challenges in quantifying DHM in biological samples include its poor oral bioavailability, chemical instability, and susceptibility to matrix effects.[1][2] DHM is unstable in solutions with a pH greater than 6, which can affect its recovery from certain biological matrices.[3] Its low solubility and poor membrane permeability also contribute to low bioavailability, making detection and quantification challenging.[1][2] Furthermore, like many flavonoids, DHM analysis can be hampered by matrix effects from endogenous components in plasma, urine, or tissue homogenates, which can suppress or enhance the analytical signal.[4][5]

Q2: Which analytical techniques are most suitable for DHM quantification?

A2: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and reliable methods for DHM quantification in biological samples.[2][6] LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for detecting the low concentrations of DHM often found in biological matrices due to its poor bioavailability.[2][4][7][8]

Q3: How can I improve the extraction recovery of DHM from my samples?

A3: To improve extraction recovery, it is crucial to optimize the extraction solvent and method. Protein precipitation with acetonitrile or methanol is a common first step for plasma or serum samples.[9] Liquid-liquid extraction with solvents like ethyl acetate can also be effective.[3][6] For plant materials, methods like ultrasonic-assisted extraction have been optimized to maximize recovery.[10] A novel chelating extraction method using Zn2+ has also been shown to improve yield and prevent oxidation during extraction.[11][12]

Q4: How do I minimize matrix effects in my DHM assay?

A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering substances.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can compensate for matrix effects.[5]

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled DHM as an internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[5]

Q5: What are the known metabolites of DHM that I should be aware of?

A5: DHM undergoes several metabolic transformations in the body. The major metabolic pathways include O-methylation, glucuronidation, dehydroxylation, reduction, and sulfation.[1][8][13] Identified metabolites in serum, urine, and feces include 3'-O-methyl-DHM, 4'-O-methyl-DHM, and their corresponding glucuronide conjugates.[13] It is important to consider these metabolites, as they may have biological activity and their presence can provide a more complete pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low or No DHM Signal Detected
Possible Cause Troubleshooting Step
Poor Extraction Recovery Optimize extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner extracts. Ensure the pH of the extraction solvent is acidic to maintain DHM stability.[3]
DHM Degradation Handle samples at low temperatures and protect from light. Ensure the pH of all solutions is below 6.0.[3][14] Add antioxidants like ascorbic acid to the reconstitution solvent.[3]
Low Bioavailability (in vivo studies) For oral administration studies, be aware that bioavailability is very low.[15] Consider intraperitoneal (IP) administration for higher systemic exposure.[3][13]
Insufficient Instrument Sensitivity Use a more sensitive instrument like a triple quadrupole mass spectrometer (LC-MS/MS). Optimize MS parameters (e.g., collision energy, cone voltage) for DHM.
Issue 2: Poor Peak Shape in HPLC/LC-MS
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak shape for phenolic compounds like DHM.[4]
Column Contamination Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the entire sample preparation workflow. Use an internal standard to account for variations in extraction and injection volume.
Matrix Effects Implement strategies to minimize matrix effects as described in FAQ Q4. Evaluate matrix effects by comparing the response of DHM in neat solution versus post-extraction spiked matrix.[4]
Instrument Instability Check for fluctuations in pump pressure, column temperature, and detector response. Perform system suitability tests before each analytical run.
DHM Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of DHM in processed samples waiting for injection.[3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Dihydromyricetin in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC(0-t) (ng·h/mL)Absolute Bioavailability (%)Reference
Intravenous2165.67 ± 16.35-2.05 ± 0.52410.73 ± 78.12-[4][15]
Oral2021.63 ± 3.622.673.70 ± 0.99164.97 ± 41.764.02[4][15]
Oral (dextroisomer)100-----[7]
Oral (racemate)100-----[7]

Table 2: Method Validation Parameters for DHM Quantification in Rat Plasma

Analytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
LC-MS/MS0.5 - 2000.588.36 - 92.55No measurable effect< 15< 15[4]
HPLC-DAD247 - 411424792.0Not Reported< 4.9< 6.2[6]
LC-MS/MS10.0 - 500010.0AcceptableAcceptable< 12.0< 12.0[7]

Experimental Protocols

Protocol 1: DHM Extraction and Quantification from Rat Plasma using LC-MS/MS

This protocol is adapted from a validated method for pharmacokinetic studies.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (Esculin, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC

  • Column: Waters X-bridge C18 (1.0 x 50 mm, 2.5 µm)[4]

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 5 µL

  • Column Temperature: 35°C[4]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[4]

  • MRM Transitions:

    • DHM: m/z 319.0 → 193.0[4]

    • Esculin (IS): m/z 339.0 → 176.9[4]

  • Collision Energy: DHM: 25 eV; IS: 20 eV[4]

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue Homogenate) add_is Add Internal Standard (e.g., Esculin, Stable Isotope DHM) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: General workflow for DHM extraction from biological samples.

troubleshooting_workflow start Start: Low/No DHM Signal check_extraction Check Extraction Recovery? start->check_extraction optimize_extraction Optimize Solvent/Method Use SPE check_extraction->optimize_extraction Low check_stability Check for Degradation? check_extraction->check_stability OK end Problem Resolved optimize_extraction->end control_conditions Control pH (<6) Low Temp, Protect from Light check_stability->control_conditions Yes check_sensitivity Check Instrument Sensitivity? check_stability->check_sensitivity No control_conditions->end optimize_ms Optimize MS/MS Parameters Use More Sensitive Instrument check_sensitivity->optimize_ms Low check_sensitivity->end OK optimize_ms->end

Caption: Troubleshooting workflow for low DHM signal.

dhm_metabolism dhm Dihydromyricetin (DHM) methylation O-Methylation dhm->methylation glucuronidation Glucuronidation dhm->glucuronidation dehydroxylation Dehydroxylation dhm->dehydroxylation sulfation Sulfation dhm->sulfation reduction Reduction dhm->reduction methyl_dhm 3'-Me-DHM 4'-Me-DHM methylation->methyl_dhm g_dhm DHM-Glucuronide glucuronidation->g_dhm deoh_dhm Dehydroxylated DHM dehydroxylation->deoh_dhm sulfate_dhm DHM-Sulfate sulfation->sulfate_dhm reduced_dhm Reduced DHM reduction->reduced_dhm

Caption: Major metabolic pathways of Dihydromyricetin.

References

Strategies to enhance the solubility and permeability of Dihydromyricetin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihydromyricetin (DHM) Formulation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility and permeability of Dihydromyricetin (DHM).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Dihydromyricetin (DHM), and why are its solubility and permeability significant challenges?

A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid with numerous potential therapeutic benefits, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] Despite its promise, DHM's practical application is severely limited by its poor oral bioavailability.[1] This is primarily due to its low solubility in water and poor permeability across intestinal membranes, which restricts its absorption into the bloodstream after oral administration.[1][3][4]

Q2: How is Dihydromyricetin classified in the Biopharmaceutical Classification System (BCS)?

A2: Dihydromyricetin is classified as a BCS Class IV drug.[1][5][6][7][8][9][10] This classification is for compounds that exhibit both low aqueous solubility and low membrane permeability, posing the most significant challenges for oral drug development.[1][11]

Q3: What are the baseline physicochemical properties of DHM?

A3: The fundamental properties of DHM that researchers must consider during formulation development are summarized in the table below.

Table 1: Physicochemical Properties of Dihydromyricetin

Property Value Source(s)
BCS Classification Class IV [1][6][7][8][9]
Aqueous Solubility (25°C) ~0.2 mg/mL [1][2]
Aqueous Solubility (37°C) ~0.9 mg/mL [3][4]
Permeability (Peff) (1.84 ± 0.37) × 10⁻⁶ cm/s [1][12]

| Solvents for Dissolution | Hot water, Ethanol, DMSO |[1][13][14] |

Q4: I am observing rapid precipitation of my DHM formulation during in vitro dissolution testing. What is a likely cause?

A4: This is a common issue, particularly with high-energy solid forms like cocrystals. While cocrystals (e.g., with caffeine or urea) can significantly increase the apparent solubility of DHM, they can also generate a supersaturated solution that is thermodynamically unstable.[5][6][7] This supersaturation can lead to the rapid precipitation of the less soluble form of DHM, negating the initial solubility advantage.[5][6][7] The solution is often to include a crystallization inhibitor, such as polyvinylpyrrolidone K30 (PVP K30), in the formulation to maintain the supersaturated state for a longer duration, allowing for absorption.[5][6][7][9]

Q5: My Caco-2 cell permeability assays show conflicting results regarding the role of efflux transporters. Why might this be?

A5: The literature presents some differing findings on which efflux transporters handle DHM. One study identified that Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) were involved in the uptake and transport of DHM, hindering its absorption.[15] Another study suggested that P-glycoprotein (P-gp) is involved in DHM transport, while MRP2 and BCRP are not.[16] This discrepancy could arise from variations in experimental conditions, such as Caco-2 cell passage number, culture conditions, or the specific concentrations of DHM and inhibitors used. It is crucial to fully characterize your Caco-2 cell line and run appropriate controls with known substrates and inhibitors for the transporters .

Q6: How does pH impact the stability and absorption of DHM?

A6: DHM is more stable in acidic environments (similar to the stomach) but can be unstable in the mildly alkaline conditions of the lower gastrointestinal tract (pH > 6).[17] Interestingly, studies using Caco-2 cells have shown that decreasing the pH from 8.0 to 6.0 significantly enhances the cellular uptake of DHM, although it did not significantly affect its bidirectional transport across the cell monolayer.[1][15] This suggests that formulation strategies that protect DHM in the lower intestine or promote absorption in the upper GI tract could be beneficial.

Section 2: Troubleshooting Guides

Issue: Low Dissolution Rate in Solid Dispersion Formulation

  • Question: My solid dispersion of DHM with a hydrophilic polymer isn't providing the expected dissolution enhancement. What experimental parameters should I re-evaluate?

  • Answer:

    • Polymer Selection and Ratio: Ensure the chosen polymer (e.g., PVP K30, PEG-6000) is appropriate and that the drug-to-polymer ratio is optimized.[3] An insufficient amount of carrier may not effectively prevent DHM crystallization.

    • Preparation Method: The solvent evaporation technique is commonly used.[18] Ensure the solvent is fully removed, as residual solvent can act as a plasticizer and promote crystallization. Compare this with other methods like fusion/melting if applicable.

    • Confirm Amorphous State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the DHM within the dispersion is in an amorphous state, not a crystalline one. The absence of sharp crystalline peaks in PXRD is a key indicator of success.

    • Storage Conditions: Solid dispersions can be hygroscopic. Absorption of moisture during storage can lower the glass transition temperature and lead to phase separation and recrystallization over time.[3] Store samples in desiccated, tightly sealed containers.

Issue: Poor Encapsulation Efficiency in Cyclodextrin Inclusion Complexes

  • Question: I am struggling to achieve high encapsulation efficiency (>90%) for my DHM and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complex. What factors can I optimize?

  • Answer:

    • Molar Ratio: The stoichiometry of the complex is critical. While a 1:1 molar ratio is often assumed, this may not be optimal. Experiment with varying molar ratios of DHM to HP-β-CD to find the point of maximum complexation.

    • Preparation Method: The method significantly impacts efficiency. A saturated aqueous solution method followed by freeze-drying or spray-drying is common.[19] Other methods like kneading or co-precipitation may yield different results. Ensure adequate time and energy (stirring, sonication) are provided for equilibrium to be reached.

    • Solvent and pH: While water is the primary solvent, the solubility of DHM is pH-dependent.[20] Adjusting the pH of the solution may improve the complexation efficiency. Ensure the pH does not compromise the stability of DHM.[4]

    • Temperature: Temperature affects both the solubility of DHM and the complexation equilibrium constant. Investigate different temperatures during the complexation step to find the optimal balance.[19]

Issue: Instability of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Question: My DHM-SMEDDS formulation appears clear initially but shows signs of phase separation or drug precipitation after a few days. How can I improve its thermodynamic stability?

  • Answer:

    • Systematic Component Screening: The stability of a SMEDDS depends entirely on the rational selection of its components. First, determine the solubility of DHM in various oils, surfactants, and co-surfactants to identify excipients that can dissolve the drug at the target concentration.[21]

    • Construct Ternary Phase Diagrams: Once you have selected your oil, surfactant, and co-surfactant, you must construct a ternary phase diagram.[21] This diagram maps the regions where a stable microemulsion is formed upon dilution with an aqueous medium. Formulations should be chosen from within the largest, most stable microemulsion region.

    • Thermodynamic Stability Testing: Do not rely solely on visual inspection. Subject your lead formulations to stress tests to ensure they are thermodynamically stable. These tests typically include:

      • Centrifugation: Centrifuge at high RPM (e.g., 3,500 rpm) for 30 minutes to check for phase separation.

      • Heating-Cooling Cycles: Cycle the formulation between low (e.g., 4°C) and high (e.g., 45°C) temperatures for several cycles, checking for instability.

      • Freeze-Thaw Cycles: Subject the formulation to multiple freeze-thaw cycles.

    • Drug Loading: Overloading the system with DHM beyond its solubility limit in the oil/surfactant mixture is a common cause of precipitation. Ensure your drug loading is well within the capacity of the chosen formulation.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of DHM-HP-β-CD Inclusion Complex via Saturated Solution Method

  • Objective: To prepare a DHM inclusion complex to enhance aqueous solubility.

  • Materials: Dihydromyricetin (DHM), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer with heating, 0.22 µm syringe filter, Lyophilizer (Freeze-dryer).

  • Methodology:

    • Prepare a saturated aqueous solution of HP-β-CD by adding an excess of HP-β-CD to a known volume of deionized water. Stir at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

    • Filter the saturated solution through a 0.22 µm filter to remove the undissolved HP-β-CD.

    • Add an excess amount of DHM powder to the filtered saturated HP-β-CD solution.

    • Seal the container and stir the suspension at the same constant temperature, protected from light, for 72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

    • After equilibration, filter the suspension to remove the un-complexed, undissolved DHM.

    • The resulting clear filtrate contains the soluble DHM-HP-β-CD inclusion complex.

    • Freeze the solution and lyophilize (freeze-dry) it for at least 48 hours to obtain a solid powder of the inclusion complex.

    • Characterize the resulting powder using techniques like FT-IR, DSC, PXRD, and determine the increase in DHM solubility via UV-Vis or HPLC analysis.[1]

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Objective: To determine the apparent permeability coefficient (Papp) of DHM and its formulations.

  • Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well, 0.4 µm pore size), Cell culture medium, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, TEER meter, Analytical equipment (LC-MS/MS).

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

    • Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. Values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure tight junction integrity. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; Papp should be low (<1.0 x 10⁻⁶ cm/s).[22]

    • Transport Experiment (Apical to Basolateral): a. Wash the monolayer on both the apical (AP) and basolateral (BL) sides with pre-warmed HBSS. b. Add the DHM test solution (dissolved in HBSS) to the AP (donor) chamber. c. Add fresh HBSS to the BL (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At pre-determined time points (e.g., 30, 60, 90, 120 min), take a sample from the BL chamber and replace it with an equal volume of fresh, pre-warmed HBSS.

    • Transport Experiment (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction, adding the DHM solution to the BL chamber and sampling from the AP chamber.

    • Sample Analysis: Quantify the concentration of DHM in all samples using a validated analytical method, typically LC-MS/MS.[15]

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of DHM across the monolayer.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of DHM in the donor chamber.

Section 4: Data Summary

Table 2: Overview of Formulation Strategies and Reported Efficacy

Formulation Strategy Key Excipients/Features Reported Improvement Source(s)
Solid Dispersion PVP K30, PEG-6000 Significantly improved solubility and dissolution rate. [3][4]
Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD) Increased aqueous solubility from 0.74 mg/mL to 53.64 mg/mL. [23]
Co-crystals Caffeine, Urea, Ciprofloxacin HCl ~5-fold to 8-fold enhancement in oral bioavailability in rats. [6][7][11][24]
SMEDDS Oil, Surfactant, Co-surfactant 4.13-fold higher AUC (bioavailability) compared to DHM suspension in rats. [25]
Phospholipid Complex Lecithin Improved solubility and antioxidant activity. [3]

| Gastric Floating Tablets | HPMC K4M, Carbopol 971P | Sustained release over 12 hours, improved bioavailability in rabbits. |[3][18] |

Section 5: Visualized Workflows and Mechanisms

G cluster_input Initial Assessment cluster_strategy Formulation Strategy Selection cluster_output Evaluation start DHM (BCS Class IV) Low Solubility & Permeability sol_focus Primary Goal: Enhance Solubility? start->sol_focus perm_focus Primary Goal: Enhance Permeability? sol_focus->perm_focus No sol_methods Strategies: - Solid Dispersion - Cyclodextrin Complex - Co-crystals sol_focus->sol_methods Yes perm_methods Strategies: - SMEDDS / Nanoemulsions - Phospholipid Complex perm_focus->perm_methods Yes evaluation Characterization: - Dissolution Studies - Caco-2 Permeability - In Vivo Pharmacokinetics perm_focus->evaluation No sol_methods->evaluation perm_methods->evaluation

Caption: Workflow for selecting a DHM formulation strategy.

Caption: Mechanism of solubility enhancement by cyclodextrin.

G A 1. Component Screening - DHM solubility in oils, - surfactants, co-surfactants B 2. Construct Ternary Phase Diagram A->B C 3. Select Formulation from Stable Microemulsion Region B->C D 4. Add DHM & Perform Thermodynamic Stability Tests (Centrifugation, Temp Cycles) C->D E 5. Characterize Droplet Size, Zeta Potential, & Drug Load D->E F 6. In Vitro / In Vivo Evaluation (Dissolution, Permeability, PK) E->F

Caption: Experimental workflow for DHM-SMEDDS development.

References

Technical Support Center: Large-Scale Purification of Dihydromyricetin (DHM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Dihydromyricetin (DHM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining high-purity DHM.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the large-scale purification of Dihydromyricetin?

A1: The primary challenges include low extraction efficiency, poor solubility of DHM in water at room temperature, and its chemical instability.[1][2] DHM is susceptible to oxidation, especially under alkaline conditions or during prolonged extraction, which leads to the formation of quinone-type impurities and a decrease in purity.[3][4] Traditional methods like simple batch extraction often result in low yields and purity, requiring multiple, time-consuming recrystallization steps.[3][4] While chromatographic techniques can yield high purity, they often suffer from low efficiency and high solvent consumption, making them less ideal for large-scale production.[4]

Q2: My DHM extract has a low yield. What are the potential causes and how can I improve it?

A2: Low yield is a common issue often stemming from suboptimal extraction parameters or degradation of DHM during the process. Traditional batch extraction methods are known for their low extraction rates.[3][5] To improve your yield, consider the following:

  • Optimize Extraction Parameters: Factors such as extraction time, temperature, and solvent composition significantly impact yield. For instance, using aqueous ethanol at concentrations around 56-60% and temperatures around 60°C has been shown to increase DHM yields.[6]

  • Employ Advanced Extraction Techniques: Methods like microwave-assisted or ultrasonic-assisted extraction can enhance the disruption of plant cells, leading to better solvent penetration and higher yields.[4]

  • Prevent Degradation: DHM is unstable and can degrade, especially with prolonged extraction times (over 2 hours) or at non-optimal pH levels.[3][4] Implementing protective measures, such as the chelating extraction method described below, can prevent oxidative degradation and improve overall yield.[3][4]

Q3: The purity of my DHM is consistently low after initial extraction and recrystallization. What can I do to achieve higher purity?

A3: Achieving high purity with DHM often requires more than simple recrystallization. Here are several strategies to enhance purity:

  • Multiple Recrystallizations: While time-consuming, multiple recrystallization steps can significantly improve purity. One study reported achieving 98% purity after eight recrystallizations from hot water.[3][4]

  • Chromatographic Methods: For very high purity, chromatographic techniques are effective. High-Speed Counter-Current Chromatography (HSCCC) has been used to obtain DHM with over 99% purity.[1] Macroporous resin chromatography is another option that can boost purity to around 95%.[7]

  • Chelating Extraction: This novel method involves using a chelating agent like Zn²+ during extraction. The Zn²+ forms a stable complex with DHM, protecting it from oxidation. This method has been shown to yield a purity of 94.3%.[3]

Q4: I'm observing significant product loss and poor crystal formation during the crystallization step. What is causing this and how can I mitigate it?

A4: Poor crystallization is often linked to DHM's low solubility in cold water and its tendency for rapid precipitation from supersaturated solutions.[4][8] This can lead to the formation of the poorly soluble dihydrate form of DHM.[8] To address this:

  • Controlled Cooling: Avoid rapid cooling of the supersaturated solution. A gradual decrease in temperature can promote the formation of larger, purer crystals.

  • Use of Crystallization Inhibitors: The addition of a crystallization inhibitor, such as polyvinylpyrrolidone K30 (PVP K30), can help maintain a state of supersaturation for a longer period, allowing for better crystal growth and preventing rapid precipitation.[8]

  • Co-crystallization: Forming co-crystals of DHM with other highly soluble compounds (e.g., caffeine, urea) can improve its solubility and crystallization behavior.[8]

Q5: My final DHM product is showing signs of degradation (e.g., color change). How can I improve its stability?

A5: DHM is sensitive to heat, light, and alkaline pH, which can cause oxidation and degradation.[1][3] To enhance stability:

  • pH Control: Maintain a slightly acidic environment (pH 2-5.5) during extraction and purification, as DHM is more stable under these conditions.[1][3][4]

  • Temperature Management: Avoid excessive temperatures during extraction and drying. Temperatures above 100°C can lead to decomposition.[9] Drying under vacuum at a lower temperature (e.g., 50°C) is recommended.[3][4]

  • Chelation: As mentioned, using a chelating agent like Zn²+ can protect DHM's polyhydroxy structure from oxidation throughout the process.[3][4]

  • Storage: Store the purified DHM in a cool, dark place, protected from light and air.

Troubleshooting Guides

Issue 1: Column Chromatography Problems
Symptom Potential Cause Troubleshooting Steps
High Backpressure Column blockage from particulates in the sample or mobile phase.[10][11]1. Filter the sample and mobile phase before use.2. Use a guard column to protect the analytical column.[10]3. If a blockage is suspected, reverse-flush the column with a strong solvent.
Poor Peak Shape (Tailing or Fronting) Column overloading; inappropriate mobile phase composition.[10]1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase composition to improve analyte interaction with the stationary phase.[11]
Variable Retention Times Fluctuations in mobile phase composition or flow rate; temperature changes.[10][12]1. Ensure the mobile phase is well-mixed and degassed.2. Check the pump for leaks or malfunctions.[12]3. Use a column oven to maintain a constant temperature.
Loss of Resolution Column degradation; change in mobile phase composition.[10][11]1. Clean the column according to the manufacturer's instructions.2. If the column is old, it may need to be replaced.3. Prepare a fresh mobile phase and re-equilibrate the system.
Compound Decomposes on Column Silica gel acidity causing degradation of sensitive compounds.[13]1. Test the stability of DHM on silica using a 2D TLC.2. Deactivate the silica gel by treating it with a base (e.g., triethylamine) in the mobile phase.3. Consider using an alternative stationary phase like alumina or a bonded-phase column.[13]
Issue 2: Crystallization Problems
Symptom Potential Cause Troubleshooting Steps
No Crystal Formation Solution is not sufficiently supersaturated; presence of impurities inhibiting crystallization.1. Concentrate the solution further to increase saturation.2. Add a seed crystal to induce crystallization.3. Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.
Rapid Precipitation of Fine Powder DHM is crashing out of the supersaturated solution, possibly forming the less soluble dihydrate.[8]1. Slow down the cooling rate.2. Add a crystallization inhibitor like PVP K30 to the solution before cooling.[8]3. Vigorously stir the solution during the initial stages of cooling.
Oily Precipitate or Amorphous Solid Presence of impurities; solvent is too non-polar.1. Ensure the crude DHM is sufficiently pure before attempting crystallization.2. Try a different solvent system with a higher polarity.
Low Yield of Crystals Incomplete crystallization; significant amount of DHM remains in the mother liquor.1. Cool the solution to a lower temperature to maximize precipitation.2. Reduce the final volume of the solvent before cooling.3. Consider a second crystallization from the concentrated mother liquor.

Quantitative Data Summary

Table 1: Comparison of DHM Extraction and Purification Methods

Method Purity Achieved Yield Key Advantages Key Disadvantages Reference
Batch Extraction (8x Recrystallization) 98%Low (heavy losses)Simple setupTime-consuming, significant product loss[3][4]
Chelating Extraction (with Zn²⁺) 94.3%11.4%Protects DHM from oxidation, time-saving, higher yieldRequires additional steps for metal ion removal[3][4]
High-Speed Counter-Current Chromatography (HSCCC) >99%11.3 g from extractVery high purityLow efficiency, high solvent consumption[1]
Macroporous Resin Chromatography ~95%-Good for initial purificationMay require further polishing steps[7]
Water Extraction & Acetone Purification 98%59.2% recovery rateHigh purity-[14]

Experimental Protocols

Protocol 1: Chelating Extraction and Purification of DHM

This protocol is based on a method designed to protect DHM from oxidation and improve yield.[3]

  • Extraction:

    • Mix powdered Ampelopsis grossedentata leaves with a solution of Zinc Sulfate (ZnSO₄) in a solid-to-liquid ratio of 1:20 (w/v).

    • Adjust the pH of the mixture to 2.0 using a suitable acid.

    • Heat the mixture at 90°C for 2 hours with constant stirring.

    • After extraction, filter the mixture to remove solid plant material.

  • Chelate Precipitation:

    • Cool the filtrate and allow the DHM-Zn complex to precipitate.

    • Collect the yellow-brown precipitate (DHM-Zn) by filtration.

  • Purification (Zn²⁺ Removal):

    • Wash the DHM-Zn precipitate with deionized water.

    • Resuspend the precipitate in a solution of Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na). The EDTA will chelate the Zn²⁺, releasing the DHM.

    • Stir the mixture until the color changes, indicating the release of DHM.

  • Final Product Isolation:

    • Filter the solution to collect the purified DHM precipitate.

    • Wash the precipitate with cold deionized water to remove any remaining EDTA-2Na.

    • Dry the final product under vacuum at 50°C to a constant weight.

Protocol 2: High-Purity DHM Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is suitable for obtaining analytical-grade DHM.[1]

  • Crude Extract Preparation:

    • Perform an initial extraction of Ampelopsis grossedentata leaves using a suitable solvent (e.g., 70% ethanol).

    • Concentrate the extract under reduced pressure to obtain a crude DHM powder.

  • HSCCC System Preparation:

    • Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v/v/v).

    • Thoroughly mix the solvent system in a separatory funnel and allow the layers to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • Chromatographic Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, dissolve the crude DHM extract in the mobile phase and inject it into the column.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Monitor the fractions by HPLC or TLC to identify those containing pure DHM.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain high-purity DHM.

Visualizations

Experimental_Workflow_DHM_Purification cluster_extraction Step 1: Extraction cluster_filtration Step 2: Primary Filtration cluster_concentration Step 3: Concentration cluster_purification Step 4: Purification (Choose one path) cluster_final Step 5: Final Product raw_material Ampelopsis grossedentata extraction Extraction (e.g., Maceration, Reflux) raw_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_dhm Crude DHM Extract concentration->crude_dhm recrystallization Multiple Recrystallizations crude_dhm->recrystallization Path A column_chrom Column Chromatography (e.g., HSCCC) crude_dhm->column_chrom Path B resin_adsorption Macroporous Resin Adsorption crude_dhm->resin_adsorption Path C drying Drying recrystallization->drying column_chrom->drying resin_adsorption->drying pure_dhm High-Purity DHM drying->pure_dhm

Caption: General experimental workflow for the purification of Dihydromyricetin.

Troubleshooting_Logic_Low_Purity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low DHM Purity Observed cause1 Oxidative Degradation start->cause1 cause2 Incomplete Separation of Impurities start->cause2 cause3 Co-precipitation of Related Flavonoids start->cause3 solution1a Optimize pH (2-5.5) cause1->solution1a solution1b Reduce Extraction Time/Temp cause1->solution1b solution1c Use Chelating Method (Zn²⁺) cause1->solution1c solution2a Increase Recrystallization Steps cause2->solution2a solution2b Employ Chromatography (HSCCC) cause2->solution2b solution3 Optimize Crystallization Solvent System cause3->solution3 end Purity Improved solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting logic for addressing low purity issues in DHM purification.

References

Technical Support Center: Improving Dihydromyricetin's In Vivo Efficacy via Co-crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo efficacy of Dihydromyricetin (DHM) through co-crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo efficacy of Dihydromyricetin (DHM) often low?

A1: The primary reason for the low in vivo efficacy of DHM is its poor bioavailability.[1][2][3] DHM is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4][5][6][7][8] Its poor water solubility (approximately 0.2 mg/mL at 25°C) limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[2]

Q2: What is co-crystallization and how can it improve DHM's efficacy?

A2: Co-crystallization is a technique where DHM is combined with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate.[9][10] By increasing the solubility and dissolution rate, co-crystallization can lead to higher concentrations of DHM in the gastrointestinal tract, thereby enhancing its absorption and overall in vivo efficacy.[4][5][6][7][8][9][11]

Q3: What are some suitable co-formers for DHM?

A3: Several co-formers have been successfully used to prepare DHM co-crystals, including:

  • Caffeine[4][5][6][7][8]

  • Urea[4][5][6][7][8]

  • Ciprofloxacin Hydrochloride[9][11]

  • Pentoxifylline[10]

  • Trolamine (TEA)[12]

  • Lysine[12]

  • Calcium[12]

Q4: What kind of improvements in bioavailability can be expected with DHM co-crystals?

A4: Significant improvements in bioavailability have been reported. For instance, co-crystals of DHM with caffeine and urea, when administered with a crystallization inhibitor, resulted in an approximately 5-fold increase in oral bioavailability.[4][5][6][7][8] A salt co-crystal of DHM with ciprofloxacin hydrochloride showed an 8-fold enhancement in relative bioavailability.[9][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Co-crystal Yield - Inappropriate solvent selection.- Incorrect stoichiometric ratio of DHM to co-former.- Suboptimal crystallization temperature or cooling rate.- Screen various solvents to find one where both DHM and the co-former have moderate and similar solubility.[13]- Ensure precise measurement of equimolar or other desired stoichiometric ratios.[14]- Experiment with different temperatures and cooling profiles to optimize crystal growth.[15]
Failure to Form Co-crystals (Obtaining only starting materials or a physical mixture) - Lack of favorable intermolecular interactions (e.g., hydrogen bonding) between DHM and the co-former.- Insufficient energy input during solid-state grinding.- The chosen solvent does not facilitate co-crystallization.- Use computational tools or knowledge of molecular synthons to select co-formers with a higher probability of forming hydrogen bonds with DHM.[14]- For grinding methods, increase the grinding time or frequency. Consider adding a few drops of a solvent (liquid-assisted grinding).[16]- If using a solution-based method, try a different solvent or a solvent mixture.[13]
Co-crystals Rapidly Convert Back to DHM in Aqueous Media - The co-crystal is a metastable form, and the parent DHM is more thermodynamically stable in water.- Supersaturation is achieved, but rapid precipitation of the less soluble DHM occurs.- This is a known challenge with some highly soluble DHM co-crystals.[4][5][6][7][8]- Incorporate a crystallization inhibitor, such as polyvinylpyrrolidone (PVP K30), into the formulation to maintain supersaturation and prevent precipitation.[4][5][6][7][8][14]
Inconsistent In Vivo Results Despite Successful Co-crystallization - Variability in the solid form of the co-crystal (polymorphism).- Degradation of the co-crystal due to environmental factors like humidity.- Issues with the in vivo experimental setup.- Thoroughly characterize the co-crystal batches using techniques like PXRD and DSC to ensure consistency.[9]- Assess the hygroscopic stability of the co-crystals. Some salt co-crystals may have reduced stability in high-humidity environments and require controlled storage.[9][11]- Standardize the in vivo protocol, including animal fasting times, gavage technique, and blood sampling schedule.[9]
Difficulty Dissolving Co-crystals for In Vitro Assays - The concentration required for the assay exceeds the solubility of the co-crystal, even with the enhancement.- Prepare stock solutions at the highest possible concentration and clear any insoluble material by centrifugation before use in assays.[12]- For dissolution studies under non-sink conditions, which can be more representative of in vivo conditions, use appropriate buffers (e.g., pH 1.2 and 6.8).[9]

Data Presentation

Table 1: Comparison of DHM and DHM Co-crystal Properties

Compound Co-former Solubility Enhancement Bioavailability Enhancement (Relative) Reference
DHM---[2]
DHM-CaffeineCaffeineHigher than DHM~5-fold (with PVP K30)[4][5][6][7][8]
DHM-UreaUreaHigher than DHM~5-fold (with PVP K30)[4][5][6][7][8]
DMY-CIP·C₂H₆OCiprofloxacin HClIncreased in water8-fold[9][11]
DHM-PTX·H₂OPentoxifyllineSlightly increased-[10]
DHM-TEATrolamineSignificantly enhancedEnhanced absorption and distribution[12]

Experimental Protocols

Protocol 1: Co-crystal Synthesis via Solvent Evaporation
  • Preparation: Dissolve equimolar quantities of DHM and the selected co-former (e.g., ciprofloxacin hydrochloride) in a suitable solvent (e.g., 15 mL of 50% ethanol) in a round-bottom flask.[17]

  • Stirring: Magnetically stir the mixture at a controlled temperature (e.g., 60°C) for a set duration (e.g., 4 hours) to ensure complete dissolution and interaction.[17]

  • Crystallization:

    • For single crystals: Filter a portion of the solution into a small vial, cover with parafilm, and pierce a few small holes to allow for slow evaporation at room temperature.[17]

    • For bulk powder: Transfer the remaining solution to an open petri dish to allow for faster evaporation.[17]

  • Harvesting: Collect the resulting crystals after approximately one week.[17]

  • Characterization: Analyze the crystals using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.[9]

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley (SD) rats, allowing for a 5-day acclimatization period.[9]

  • Dosing Preparation:

    • Control Group: Suspend pure DHM in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[4][9]

    • Test Group: Suspend the DHM co-crystal powder in a 0.5% CMC-Na solution.[9] For co-crystals prone to precipitation, a solution containing a crystallization inhibitor (e.g., 2.0 mg/mL PVP K30) may be used.[4][5][6][7][8]

  • Dosing: Fast the rats for 12 hours prior to the experiment with free access to water. Administer the prepared formulations via oral gavage at a specific dose (e.g., 150 mg/kg).[9]

  • Blood Sampling: Collect blood samples (approximately 0.5 mL) from the orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, and 3 hours) into heparinized centrifuge tubes.[9]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 10,000 rpm for 10 min) to separate the plasma. Store the plasma at -20°C until analysis.[17]

  • Analysis: Determine the concentration of DHM in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.[9]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[17]

Visualizations

experimental_workflow cluster_prep Preparation & Synthesis cluster_analysis Analysis cluster_outcome Outcome dhm DHM mix Mix & Dissolve dhm->mix coformer Co-former coformer->mix solvent Solvent solvent->mix evaporation Solvent Evaporation mix->evaporation cocrystal DHM Co-crystal evaporation->cocrystal char Characterization (PXRD, DSC, etc.) cocrystal->char dissolution In Vitro Dissolution cocrystal->dissolution invivo In Vivo Study (Rats) cocrystal->invivo pk Pharmacokinetic Parameters invivo->pk efficacy Improved Efficacy pk->efficacy

Caption: Experimental workflow for improving DHM efficacy.

troubleshooting_logic start Low In Vivo Efficacy of DHM Co-crystal check_formation Was co-crystal formation successful? start->check_formation check_dissolution Does the co-crystal show enhanced dissolution? check_formation->check_dissolution Yes no_formation No: Revisit synthesis protocol (Solvent, Ratio, Method) check_formation->no_formation No check_precipitation Does it precipitate back to DHM in solution? check_dissolution->check_precipitation Yes no_dissolution No: Screen for a different co-former check_dissolution->no_dissolution No yes_precipitation Yes: Add crystallization inhibitor (e.g., PVP) check_precipitation->yes_precipitation Yes no_precipitation No: Investigate other factors (Permeability, Metabolism) check_precipitation->no_precipitation No

Caption: Troubleshooting logic for DHM co-crystal development.

dhm_signaling cluster_pathways Key Signaling Pathways cluster_effects Cellular Effects DHM Dihydromyricetin (DHM) SIRT1 SIRT1 DHM->SIRT1 AMPK AMPK DHM->AMPK Nrf2 Nrf2 DHM->Nrf2 NFkB NF-κB DHM->NFkB Inhibits Autophagy Autophagy SIRT1->Autophagy AMPK->Autophagy Metabolism Metabolic Regulation AMPK->Metabolism Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: Key signaling pathways modulated by DHM.

References

Degradation pathways of Dihydromyricetin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dihydromyricetin (DHM) under various experimental conditions. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Dihydromyricetin (DHM)?

A1: The chemical stability of DHM is primarily influenced by pH, temperature, and the presence of metal ions.[1][2] DHM, a flavonoid with a phenol hydroxyl structure, is susceptible to chemical changes such as oxidation, hydrolysis, and ring fission.[1] It is most stable in weak acidic solutions and unstable in basic or alkaline conditions.[1][3] Elevated temperatures and the presence of metal ions like Fe³⁺ and Cu²⁺ can significantly accelerate its degradation.[3][4][5]

Q2: At what pH range is DHM most stable?

A2: DHM exhibits good stability in acidic environments, specifically between pH 1.2 and 4.6.[1] As the pH increases, particularly above 6.0, its degradation rate accelerates.[1][6] In simulated intestinal fluid (pH 6.8), DHM degrades according to pseudo-first-order kinetics.[1][7] This pH-dependent instability is a critical factor contributing to its low bioavailability.[1][2]

Q3: How does temperature impact the stability of DHM?

A3: Temperature is a critical factor for DHM stability. While stable at low temperatures, it degrades at elevated temperatures.[6][8] For instance, one study observed a 41.47% loss of DHM in water after treatment at 60°C for 16 days.[1] Irreversible oxidation can occur at temperatures exceeding 100°C.[6][9] In a baking model, only 36.1% of DHM remained after being heated at 180°C for 20 minutes, although the antioxidant capacity of the food product was still enhanced.[10]

Q4: What are the known degradation products of DHM?

A4: Under degradative conditions, DHM is primarily converted into its dimers and various oxidized products.[7][11] The degradation mechanism often involves the oxidation of the catechol or pyrogallol moiety to form quinone intermediates, which can then undergo further reactions like dimerization or oxidative coupling.[7] In cell culture media like DMEM, nitrogenous derivatives of DHM have also been identified as degradation products.[7]

Troubleshooting Guide

Issue 1: My DHM solution is changing color (e.g., turning yellow/brown) during my experiment.

  • Probable Cause: This is a common sign of DHM oxidation and degradation. The phenol hydroxyl structure makes it prone to oxidation, especially under unfavorable conditions.[1]

  • Troubleshooting Steps:

    • Check the pH of your solvent/buffer: DHM is unstable in weak alkaline solutions (pH > 6.0).[3][6] Ensure your medium is within the stable acidic range (pH 1.2-4.6).[1]

    • Control the Temperature: Avoid exposing the solution to high temperatures. If possible, conduct experiments at room temperature or below and store stock solutions at -20°C.[12]

    • De-gas Solvents: Oxygen contributes to oxidation. Using de-gassed solvents can help minimize degradation.

    • Avoid Metal Ion Contamination: Metal ions like Cu²⁺ and Fe³⁺ catalyze DHM degradation.[3][4][5] Use high-purity reagents and glass or plasticware free of metal contaminants.

    • Add an Antioxidant: Consider adding a stabilizing agent like Ascorbic Acid (Vitamin C). Studies have shown that ascorbic acid can significantly improve the stability of DHM in solution.[3][11]

Issue 2: I'm seeing poor or inconsistent results in my cell culture experiments with DHM.

  • Probable Cause: DHM is known to be highly unstable in typical cell culture media (e.g., DMEM), which often have a slightly alkaline pH (around 7.4).[7][11] This can lead to rapid degradation, with DHM being converted to dimers and oxidized products, reducing the effective concentration of the active compound.[7]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare DHM solutions immediately before adding them to the cell culture. Do not store DHM in culture media for extended periods.

    • Lower the Temperature: While not always feasible for cell viability, if the experimental design permits, incubation at a lower temperature can slow degradation.[7][11]

    • Incorporate a Stabilizer: The addition of Vitamin C to the culture medium has been shown to increase the stability of DHM.[11]

    • Quantify DHM in Media: If possible, use HPLC to quantify the actual concentration of DHM in your culture medium over the time course of your experiment to understand its degradation kinetics in your specific setup.

Quantitative Data on DHM Degradation

Table 1: Effect of pH and Temperature on DHM Stability

ConditionRemaining DHM (%)TimeReference(s)
Simulated Intestinal Fluid (SIF), pH 6.8, 37°C49%4 h[3]
Simulated Intestinal Fluid (SIF), pH 6.8, 37°C45.42%3 h[12]
Water, 60°C58.53%16 d[1]
Cookie Model, Baking at 180°C36.1%20 min[10]

Table 2: Degradation Rate Constant (k) and Half-life (t₁/₂) of DHM at 25°C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference(s)
7.00.00977.0[8]
7.40.02428.9[8]
8.00.1225.7[8]

Data derived from figures in the cited literature and represents the trend of increasing degradation with higher pH.

Experimental Protocols

Protocol: Assessing DHM Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying DHM to assess its stability over time in a given solution.

  • Preparation of DHM Solution:

    • Prepare a stock solution of DHM in a suitable solvent (e.g., ethanol or methanol).

    • Dilute the stock solution to the desired experimental concentration in the buffer or medium to be tested (e.g., phosphate buffers of varying pH, cell culture medium).

  • Incubation:

    • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the aliquots under the desired experimental conditions (e.g., 37°C in a water bath, 25°C on a benchtop).

  • Sample Collection and Preparation:

    • At each designated time point, take an aliquot of the solution.

    • If necessary, stop the degradation reaction by adding an acid (e.g., phosphoric acid) to lower the pH or by placing the sample on ice.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile or methanol is common.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: DHM can be detected at approximately 290 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Create a standard curve using known concentrations of a stable DHM reference standard.

    • Quantify the concentration of DHM in each sample by comparing its peak area to the standard curve.

    • Plot the percentage of remaining DHM against time to determine the stability profile and calculate the degradation rate constant (k) and half-life (t₁/₂).

Degradation Pathways and Workflows

DHM_Degradation_Factors cluster_factors Accelerating Factors cluster_stabilizers Stabilizing Factors DHM Dihydromyricetin (DHM) Degradation Degradation Products (Dimers, Oxidized Products) DHM->Degradation High_pH High pH (>6.0) High_pH->DHM accelerates High_Temp High Temperature High_Temp->DHM Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->DHM Oxygen Oxygen Oxygen->DHM Low_pH Low pH (<4.6) Low_pH->DHM stabilizes Low_Temp Low Temperature Low_Temp->DHM Antioxidants Antioxidants (e.g., Vitamin C) Antioxidants->DHM

Caption: Factors influencing the stability and degradation of Dihydromyricetin (DHM).

DHM_Pathway DHM Dihydromyricetin Quinone Quinone Intermediate DHM->Quinone Oxidation (catalyzed by high pH, temp, metals) Products Dimers & Further Oxidized Products Quinone->Products Oxidative Coupling

Caption: Simplified proposed degradation pathway for Dihydromyricetin (DHM).

Stability_Workflow A 1. Prepare DHM Solution in Test Buffer/Medium B 2. Incubate under Controlled Conditions (pH, Temp) A->B C 3. Collect Aliquots at Timed Intervals B->C D 4. Stop Reaction & Prepare Sample (Filter) C->D E 5. Analyze by HPLC to Quantify DHM D->E F 6. Plot % Remaining DHM vs. Time E->F

Caption: Experimental workflow for a DHM stability study using HPLC.

References

Preventing oxidation of Dihydromyricetin during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of Dihydromyricetin (DHM) during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is Dihydromyricetin (DHM) and why is its stability a primary concern?

A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound found in high concentrations in plants like Ampelopsis grossedentata (Vine Tea). It is recognized for a wide range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the polyhydroxy structure of DHM makes it chemically unstable and highly susceptible to oxidation.[1] This degradation can lead to a loss of biological activity, the formation of unknown impurities, and significantly lower yields during extraction and purification, which limits its application in research and pharmaceutical development.[3][4]

Q2: What are the main factors that cause DHM to oxidize and degrade?

A2: The primary factors that accelerate the degradation of DHM are:

  • High pH: DHM is particularly unstable in weak alkaline or basic solutions (pH > 7.0).[5][6]

  • High Temperature: Temperatures exceeding 100°C can cause irreversible oxidation.[7] Significant degradation is observed even at moderate temperatures over extended periods; for instance, a 41.47% loss was reported in water after 16 days at 60°C.[1]

  • Presence of Metal Ions: Transition metal ions, especially Cu²⁺, Fe³⁺, and Al³⁺, act as catalysts for oxidation.[5][6][8]

  • Oxygen: Exposure to air facilitates the oxidation process, often converting DHM into quinone-type impurities.[2][3]

  • Light: Exposure to light can also contribute to the decomposition of DHM.[9]

Q3: How can I prevent DHM oxidation during the extraction process?

A3: To minimize oxidation during extraction, consider the following strategies:

  • Control pH: Maintain an acidic extraction environment (pH 1.2 - 5.0), as DHM is most stable under these conditions.[1][10]

  • Optimize Temperature and Time: Use the lowest effective temperature. While 90°C has been cited as an optimal extraction temperature for yield, prolonged exposure should be avoided.[2][3] Extraction times around 180 minutes have been shown to provide maximum recovery without significant degradation.[11]

  • Use Antioxidants: The addition of an antioxidant like ascorbic acid (Vitamin C) to the extraction solvent can significantly protect DHM from degradation.[5][12]

  • Employ Chelation Techniques: A novel chelation-extraction method can protect DHM. This involves using a metal ion like Zn²⁺ to form a stable complex with DHM during extraction, shielding it from oxidation. The protective ion is then removed later using a chelating agent like EDTA.[2][3]

Q4: What are the best practices for storing DHM, both as a solid and in solution?

A4: For optimal stability, DHM should be stored under the following conditions:

  • Solid Form: Store pure, solid DHM in a tightly sealed container in a cool, dark, and dry place. A desiccator at low temperatures (e.g., -20°C) is ideal for long-term storage.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an acidic buffer (pH < 7.0).[6] Store solutions at low temperatures (2-8°C or -20°C) in amber vials to protect from light. For critical applications, purging the solvent with an inert gas like nitrogen or argon before dissolution and blanketing the headspace of the vial can prevent oxidation. The addition of ascorbic acid can also dramatically improve the stability of DHM in solution.[5]

Q5: Which antioxidants are most effective at protecting DHM and at what concentration?

A5: Ascorbic acid (Vitamin C) is highly effective and well-documented for protecting DHM. In one study, supplementing a solution with ascorbic acid (at 10% of the DHM concentration) almost completely prevented degradation over 6 hours in simulated intestinal fluid, where it would otherwise degrade by over 50%.[5] Other antioxidants like sodium sulfite have also been shown to improve the antioxidative performance of DHM.

Q6: How do metal ions accelerate DHM degradation and how can this be mitigated?

A6: Metal ions like Fe³⁺ and Cu²⁺ catalyze the oxidation of DHM's phenol hydroxyl groups, leading to the formation of radicals and subsequent degradation into products like quinones.[5][13] This can be mitigated by:

  • Using high-purity, metal-free solvents and reagents.

  • Employing glass or high-quality plasticware instead of metal spatulas or containers.

  • Adding a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution to sequester any trace metal ions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
My DHM solution is turning yellow/brown. Oxidation of DHM. This is often accelerated by high pH, presence of metal ions, or exposure to air/light.1. Check the pH of your solution; adjust to be acidic (< 7.0). 2. Add an antioxidant like ascorbic acid.[5] 3. Add a chelating agent like EDTA to sequester metal ions. 4. Store the solution protected from light at a lower temperature.
I am getting a low yield of DHM after extraction and purification. Degradation during the extraction process. This could be due to excessive heat, prolonged extraction time, or an alkaline environment.1. Reduce the extraction temperature and/or time.[11] 2. Ensure the extraction solvent is acidic.[10] 3. Implement a chelation-extraction protocol to protect DHM during the process.[2][3] 4. Add ascorbic acid to the extraction solvent.
My DHM is degrading rapidly in my cell culture medium (e.g., DMEM). Cell culture media are typically buffered to a physiological pH (~7.4) and kept at 37°C, conditions under which DHM is unstable. The medium may also contain metal ions.1. Prepare DHM stock solutions in an acidic solvent (e.g., DMSO with a stabilizer) and add to the medium immediately before the experiment. 2. Add Vitamin C to the culture medium to improve DHM stability.[14] 3. Reduce the incubation temperature if the experimental design allows.[14]
HPLC analysis shows multiple unexpected peaks in my DHM sample. These are likely degradation products, such as dimers or oxidized forms of DHM.[14][15]1. Review your extraction and storage procedures against the best practices outlined in this guide. 2. Use HPLC-MS/MS to identify the degradation products and confirm the degradation pathway.[14] 3. Implement preventative measures immediately (pH control, antioxidants, chelation, inert atmosphere).

Quantitative Data on DHM Stability

The following tables summarize key quantitative data regarding the factors that influence DHM stability.

Table 1: Effect of Temperature and pH on DHM Stability

ConditionTimeRemaining DHM (%)Reference
In water at 60°C16 days58.53%[1]
Simulated Intestinal Fluid (pH ~7.4), 37°C3 hours45.42%[10]
Simulated Intestinal Fluid (pH ~7.4), 37°C4 hours49.0%[5]
Phosphate Buffer (pH 8.0), 25°C4 hours~55%[12]
Acidic Conditions (pH 1.2 - 4.6)Not specifiedStable[1]

Table 2: Efficacy of Stabilizers on DHM Retention and Bioavailability

ConditionStabilizerTimeRemaining DHM (%)OutcomeReference
Simulated Intestinal Fluid, 37°CAscorbic Acid6 hours~100%Prevents degradation[5]
Rat Pharmacokinetic StudyAscorbic Acid (10% of DHM dose)N/AN/ABioavailability increased from 0.122% to 0.341%[5]
Extraction from A. grossedentataZn²⁺ Chelation MethodN/AN/AYield increased from 7.2% to 11.4% vs. traditional method[2][3]

Experimental Protocols

Protocol 1: Stability-Enhanced Chelation Extraction of Dihydromyricetin

This protocol is adapted from a novel method designed to protect DHM from oxidation during extraction.[2][3]

  • Preparation:

    • Grind dried leaves of Ampelopsis grossedentata into a fine powder.

    • Prepare the extraction solvent: an aqueous solution of Zinc Sulfate (ZnSO₄) at a specified concentration (e.g., 0.1 M), with pH adjusted to an acidic value (e.g., pH 4.0) using a suitable acid.

  • Chelation & Extraction:

    • Combine the plant powder with the ZnSO₄ solution at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture to 90°C and maintain for 2 hours with continuous stirring. This allows the Zn²⁺ to chelate with DHM, protecting it.

    • Cool the mixture and filter to separate the solid residue from the liquid extract.

  • Removal of Chelating Ion:

    • To the liquid extract, add a solution of disodium EDTA (EDTA-2Na) while stirring. The EDTA will chelate the Zn²⁺, releasing the DHM.

    • Allow the mixture to stand, which may result in the precipitation of a DHM-rich solid.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the crude DHM with deionized water.

    • Perform recrystallization using a suitable solvent system (e.g., ethanol/water or acetone/water) to achieve high purity.

  • Drying and Storage:

    • Dry the purified DHM crystals under a vacuum at a low temperature (e.g., 40-50°C).

    • Store the final product in a desiccator, protected from light.

Protocol 2: HPLC Method for Assessing DHM Stability

This protocol provides a general method for quantifying DHM to assess its stability over time or under different conditions.[5]

  • Sample Preparation:

    • Prepare a stock solution of DHM in a suitable solvent (e.g., methanol or ethanol).

    • For the stability study, dilute the stock solution into the desired test buffers (e.g., phosphate buffers at various pH values) or media to a final concentration of ~20 µg/mL.

    • Incubate the samples under the desired conditions (e.g., 37°C in a water bath).

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the sample.

    • Immediately stop any further degradation by adding an equal volume of cold methanol or an acidic quenching solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Acetonitrile and (B) 0.1% Phosphoric Acid in Water.

    • Gradient Program: A suitable gradient might be: 0-10 min, 10-30% A; 10-20 min, 30-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A. (This should be optimized for your specific system).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~290-294 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using DHM standards of known concentrations.

    • Calculate the concentration of DHM in the incubated samples at each time point by comparing the peak area to the calibration curve.

    • Plot the percentage of remaining DHM against time to determine the degradation kinetics.

Visual Guides

DHM_Oxidation_Prevention cluster_factors Degradation Factors cluster_prevention Prevention Strategies F1 High pH (Alkaline) F2 High Temperature F3 Metal Ions (Fe³⁺, Cu²⁺) F4 Oxygen / Air P1 Maintain Acidic pH (pH < 7.0) P2 Control Temperature (< 100°C) P3 Use Chelating Agents (e.g., EDTA) P4 Use Antioxidants (e.g., Ascorbic Acid) P5 Inert Atmosphere (N₂ or Ar) DHM Dihydromyricetin (DHM) Degraded Oxidized DHM (Loss of Activity) DHM->Degraded DHM->Degraded Inhibit

Caption: Factors causing DHM degradation and corresponding prevention strategies.

DHM_Extraction_Workflow cluster_standard Standard Extraction cluster_optimized Optimized (Chelation) Extraction S1 1. Grind Plant Material S2 2. Extract with Hot Water or Ethanol S1->S2 S3 3. Filter S2->S3 S4 4. Concentrate & Purify S3->S4 S5 Low Yield / Purity (High Oxidation Risk) S4->S5 O1 1. Grind Plant Material O2 2. Extract with Acidic ZnSO₄ Solution (90°C) O1->O2 O3 3. Filter O2->O3 O4 4. Add EDTA-2Na to Release DHM O3->O4 O5 5. Purify & Recrystallize O4->O5 O6 High Yield / Purity (Low Oxidation Risk) O5->O6

Caption: Comparison of standard vs. optimized DHM extraction workflows.

DHM_Oxidation_Pathway DHM Dihydromyricetin (DHM) Active Phenol Groups Quinone Quinone Intermediate Highly Reactive DHM->Quinone Oxidation Products Dimers & Other Products Inactive Quinone->Products Further Reactions Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->DHM Protects Metal Metal Ions (Fe³⁺) High pH, O₂ Metal->DHM Catalyzes

Caption: Simplified chemical pathway of DHM oxidation and points of intervention.

References

Validation & Comparative

A Comparative Analysis of Dihydromyricetin's Antioxidant Capacity Against Other Notable Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative study of the antioxidant capacity of Dihydromyricetin (DHM) against other well-researched flavonoids, including quercetin, myricetin, and catechin. The following sections detail the quantitative antioxidant activities determined by various assays, the experimental protocols for these assays, and the underlying signaling pathways through which these flavonoids exert their antioxidant effects. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacity of flavonoids can be evaluated using several in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The efficacy of an antioxidant in these assays is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates a higher antioxidant activity.

Below is a summary of the comparative antioxidant activities of Dihydromyricetin and other selected flavonoids based on available experimental data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)ORAC (µM TE/µM)
Dihydromyricetin (DHM) ~5-15[1][2][3]~2-8[1][4][2][3]Data not readily available for direct comparisonData not readily available for direct comparison
Quercetin ~5-20[5][6]~3-10[5]~2.5~4-7
Myricetin ~4-10~2-7~3.0~3.2[7]
Catechin ~10-30~5-15~1.5~0.96[7]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the flavonoid samples in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the flavonoid sample with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[8][9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the flavonoid samples in a suitable solvent.

  • Reaction Mixture: Add a small volume of the flavonoid sample to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[5][11][12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare the flavonoid samples at different concentrations.

  • Reaction Mixture: Add the sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-6 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per µmol of the antioxidant.[2][3][13][14][15][16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the AAPH radical initiator, and a standard antioxidant (e.g., Trolox) in a phosphate buffer (pH 7.4).

  • Sample Preparation: Prepare various concentrations of the flavonoid samples.

  • Reaction Mixture: In a 96-well black microplate, add the flavonoid sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C.

  • Initiation of Reaction: Add the AAPH solution to initiate the radical generation and the decay of fluorescence.

  • Measurement: Monitor the fluorescence decay kinetically over time (e.g., every 1-5 minutes for up to 2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).[1][7][17][18][19]

Signaling Pathways in Flavonoid Antioxidant Mechanisms

Flavonoids, including Dihydromyricetin, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The two primary pathways involved are the Nrf2-ARE and MAPK signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).

Flavonoids can activate the Nrf2 pathway by disrupting the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[6][20][21][22]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Flavonoids Flavonoids (e.g., DHM) Flavonoids->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub ARE ARE Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n binds ARE_n->Antioxidant_Enzymes activates transcription

Figure 1. Flavonoid activation of the Nrf2-ARE pathway.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including the response to oxidative stress. The MAPK family includes three major kinases: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Flavonoids can modulate the MAPK pathway to enhance antioxidant defenses. For instance, certain flavonoids can activate the ERK and p38 MAPK pathways, which in turn can lead to the phosphorylation and activation of Nrf2, further promoting the antioxidant response. Conversely, in situations of excessive oxidative stress, some flavonoids can inhibit the pro-apoptotic JNK and p38 pathways, thereby protecting cells from oxidative damage-induced cell death.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Flavonoids Flavonoids (e.g., DHM) Flavonoids->MAPKKK modulates JNK JNK Flavonoids->JNK inhibits p38 p38 Flavonoids->p38 inhibits MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK MAPKK->JNK MAPKK->p38 Nrf2_Activation Nrf2 Activation ERK->Nrf2_Activation Apoptosis_Inhibition Inhibition of Apoptosis p38->Nrf2_Activation

Figure 2. Modulation of MAPK signaling by flavonoids.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of flavonoids using the aforementioned in vitro assays is depicted below.

Experimental_Workflow Start Start: Flavonoid Sample (DHM, Quercetin, etc.) Sample_Prep Sample Preparation (Dissolution & Serial Dilution) Start->Sample_Prep Assay_Selection Select Antioxidant Assay Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP ORAC ORAC Assay Assay_Selection->ORAC Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation ORAC->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50/EC50, Equivalents) Measurement->Data_Analysis Comparison Comparative Analysis of Antioxidant Capacity Data_Analysis->Comparison

Figure 3. General workflow for in vitro antioxidant assays.

References

Dihydromyricetin in Liver Injury: A Comparative Analysis of In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydromyricetin's (DHM) therapeutic effects in preclinical liver injury models against established alternatives, Silymarin and N-acetylcysteine (NAC). The information is supported by experimental data from various in vivo studies, detailing methodologies and outcomes to inform future research and development.

Dihydromyricetin (DHM), a natural flavonoid, has demonstrated significant promise as a hepatoprotective agent in a variety of animal models of liver injury. Its therapeutic effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide synthesizes findings from multiple studies to compare the efficacy of DHM with Silymarin, a well-known herbal supplement for liver health, and N-acetylcysteine (NAC), a standard clinical treatment for certain types of acute liver failure.

Performance Comparison in Acute Liver Injury Models

Acute liver injury, often induced experimentally by toxins such as carbon tetrachloride (CCl4) or excessive alcohol administration, is characterized by a rapid elevation in liver enzymes, oxidative stress, and inflammation.

Carbon Tetrachloride (CCl4)-Induced Liver Injury

In a mouse model of CCl4-induced acute liver injury, DHM has been shown to significantly mitigate liver damage.[1] Treatment with DHM (150 mg/kg) following CCl4 administration led to a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of hepatocellular injury.[1] Furthermore, DHM treatment boosted the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme, and decreased the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

For comparison, studies on Silymarin in similar CCl4-induced liver injury models in rats have also demonstrated a significant reduction in ALT and AST levels. While direct comparative studies are limited, the available data suggests both DHM and Silymarin are effective in protecting the liver from CCl4-induced damage. N-acetylcysteine has also been shown to be effective in this model, with studies in rats demonstrating a significant reduction in ALT and AST, coupled with an increase in antioxidant capacity and a decrease in inflammatory markers like TNF-α and IL-6.[2][3][4][5]

Table 1: Comparison of Therapeutic Effects in CCl4-Induced Acute Liver Injury

ParameterDihydromyricetin (DHM)SilymarinN-acetylcysteine (NAC)
Animal Model MiceRats, ChickensRats
Dosage 150 mg/kg50-200 mg/kg150 mg/kg
ALT Levels Significantly Decreased[1]Significantly Decreased[6]Significantly Decreased[5][7]
AST Levels Significantly Decreased[1]Significantly Decreased[6]Significantly Decreased[5][7]
SOD Activity Significantly Increased[1]IncreasedSignificantly Increased[7]
TNF-α Levels Significantly Decreased[1]Decreased[8]Significantly Decreased[2][4]
IL-6 Levels Significantly Decreased[1]Decreased[8]Significantly Decreased[2][4]

Note: This table presents a qualitative comparison based on findings from different studies. Direct quantitative comparison is challenging due to variations in experimental protocols.

Alcohol-Induced Liver Injury

In models of acute alcohol-induced liver injury, DHM has shown remarkable protective effects. Administration of DHM in mice exposed to high doses of ethanol significantly lowered serum ALT and AST levels.[9][10] The protective mechanism involves enhancing alcohol metabolism and reducing oxidative stress and inflammation.[10]

Silymarin has also been demonstrated to be effective in ameliorating acute ethanol-induced hepatotoxicity in mice, with studies showing a reduction in ALT, a decrease in lipid peroxidation, and a reduction in TNF-α production.[11][12] N-acetylcysteine has been shown to attenuate alcohol-induced oxidative stress in rats, leading to lower ALT and AST levels and increased SOD activity.[13]

Table 2: Comparison of Therapeutic Effects in Alcohol-Induced Acute Liver Injury

ParameterDihydromyricetin (DHM)SilymarinN-acetylcysteine (NAC)
Animal Model MiceMiceRats
Dosage 6 mg/mL in diet200 mg/kg1 g/kg
ALT Levels Significantly Decreased[9]Significantly Decreased[11][12]Significantly Decreased[13]
AST Levels Significantly Decreased[9]Not always reportedSignificantly Decreased[13]
SOD Activity Not explicitly reportedNot explicitly reportedSignificantly Increased[13]
TNF-α Levels Decreased[9]Significantly Decreased[11][12]Not explicitly reported
IL-6 Levels Decreased[9]Not explicitly reportedNot explicitly reported

Note: This table presents a qualitative comparison based on findings from different studies. Direct quantitative comparison is challenging due to variations in experimental protocols.

Performance in Chronic Liver Injury and Fibrosis Models

In a mouse model of chronic liver injury and fibrosis induced by thioacetamide (TAA), DHM treatment significantly inhibited the increase in serum ALT and AST, increased the levels of SOD and glutathione (GSH), and reduced malondialdehyde (MDA) content.[14][15] Histopathological analysis revealed that DHM attenuated inflammatory infiltration, apoptosis, and fibrosis.[14][15] Similarly, in a CCl4-induced liver fibrosis model in mice, DHM administration ameliorated liver fibrosis and inhibited the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[16]

Silymarin has also been shown to have anti-fibrotic effects in CCl4-induced liver fibrosis in rats, with treatment leading to a reduction in liver inflammation and fibrosis.

Experimental Protocols

CCl4-Induced Acute Liver Injury Model (DHM Study)
  • Animals: C57BL/6 mice.[1]

  • Injury Induction: A single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.[1]

  • Treatment: Dihydromyricetin (150 mg/kg) was administered orally for 4 consecutive days, starting 2 hours after CCl4 injection.[1]

  • Assessments: Serum levels of ALT, AST, albumin, and SOD were measured. Liver tissue was collected for histological analysis and measurement of inflammatory cytokines (TNF-α, IL-1β, IL-6) and apoptosis markers.[1]

Alcohol-Induced Liver Injury Model (DHM Study)
  • Animals: Female C57BL/6J mice.[9]

  • Injury Induction: Mice were fed a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for 5 weeks.[9]

  • Treatment: Dihydromyricetin (6 mg/mL) was added to the ethanol-containing diet for the last 3 weeks of the study.[9]

  • Assessments: Serum was collected to measure ALT and AST levels. Liver tissue was analyzed for lipid accumulation and inflammatory markers.[9]

Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its hepatoprotective effects through the modulation of several key signaling pathways.

JNK Signaling Pathway

In CCl4-induced acute liver injury, DHM has been shown to up-regulate the activation of c-Jun N-terminal kinase (JNK).[1] This activation appears to be a protective mechanism, as inhibition of JNK has been shown to block the beneficial effects of DHM.[1] The upregulation of JNK by DHM is associated with a decrease in the expression of the pro-inflammatory cytokine TNF-α.[1]

JNK_Pathway CCl4 CCl4-induced Liver Injury JNK JNK Activation CCl4->JNK Induces TNFa TNF-α Expression CCl4->TNFa Induces DHM Dihydromyricetin (DHM) DHM->JNK Promotes JNK->TNFa Inhibits Hepatocyte_Protection Hepatocyte Protection JNK->Hepatocyte_Protection Leads to

Caption: DHM promotes JNK activation to inhibit TNF-α expression.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. In the context of non-alcoholic fatty liver disease (NAFLD), DHM has been shown to activate AMPK. This activation leads to the upregulation of downstream targets that promote fatty acid oxidation and reduce lipid accumulation in the liver.

AMPK_Pathway NAFLD Non-alcoholic Fatty Liver Disease (NAFLD) Lipid_Accumulation Lipid Accumulation NAFLD->Lipid_Accumulation Causes DHM Dihydromyricetin (DHM) AMPK AMPK Activation DHM->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Oxidation->Lipid_Accumulation Reduces Hepatoprotection Hepatoprotection Fatty_Acid_Oxidation->Hepatoprotection Contributes to

Caption: DHM activates the AMPK pathway to mitigate NAFLD.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. DHM has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response that protects liver cells from oxidative stress-induced damage.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Cellular_Damage Hepatocellular Damage Oxidative_Stress->Cellular_Damage Causes DHM Dihydromyricetin (DHM) Nrf2 Nrf2 Activation DHM->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD) Nrf2->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Oxidative_Stress Reduces Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Contributes to

Caption: DHM enhances antioxidant defense via the Nrf2 pathway.

Experimental Workflow

The general workflow for in vivo validation of DHM's therapeutic effects in liver injury models is as follows:

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Acclimatization 2. Acclimatization Animal_Model->Acclimatization Grouping 3. Random Grouping (Control, Model, DHM, Comparators) Acclimatization->Grouping Injury_Induction 4. Liver Injury Induction (e.g., CCl4, Alcohol) Grouping->Injury_Induction Treatment 5. Treatment Administration (DHM, Silymarin, NAC) Injury_Induction->Treatment Sample_Collection 6. Sample Collection (Blood, Liver Tissue) Treatment->Sample_Collection Analysis 7. Biochemical & Histological Analysis (ALT, AST, SOD, Cytokines, Pathology) Sample_Collection->Analysis Data_Analysis 8. Statistical Data Analysis Analysis->Data_Analysis

Caption: General workflow for in vivo liver injury studies.

References

A Comparative Guide to Analytical Methods for Dihydromyricetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dihydromyricetin (DHM) is critical for ensuring product quality, conducting pharmacokinetic studies, and elucidating its biological activities. This guide provides a comprehensive cross-validation of the most common analytical methods for DHM quantification, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Dihydromyricetin, a flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] As interest in DHM for pharmaceutical and nutraceutical applications grows, the need for robust and reliable analytical methods for its quantification becomes increasingly important. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2]

This guide offers a comparative analysis of these methods, summarizing their performance based on key validation parameters.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry for DHM quantification based on published data.

ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.01 - 0.05 mg/mL0.5 - 200 ng/mL[4][5]Concentration-dependent absorbance at ~290-292 nm[1][6][7]
Limit of Detection (LOD) 1.47 µg/mL[7]--
Limit of Quantification (LOQ) 2.93 µg/mL[7]0.5 ng/mL[4][5]-
Recovery 104.1%[7]--
Precision (RSD) < 3%[7]--
Selectivity GoodExcellentProne to interference from other UV-absorbing compounds[1]
Sensitivity ModerateHigh[1]Low
Instrumentation Cost ModerateHighLow
Typical Application Routine quality control of raw materials and finished products.[1]Pharmacokinetic studies, metabolite identification, trace-level analysis in biological matrices.[1][4][8]Preliminary screening, quantification of total flavonoids.[1]

Experimental Workflows and Protocols

A generalized workflow for the cross-validation of analytical methods for DHM quantification is depicted below. This process involves parallel analysis of the same sample set using different techniques to compare their performance characteristics.

Analytical_Method_Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison Sample DHM Sample Extraction Extraction & Dilution Sample->Extraction HPLC HPLC-DAD Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS UVVis UV-Vis Analysis Extraction->UVVis Validation Performance Parameter Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation LCMS->Validation UVVis->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Conclusion Comparison->Conclusion Method Selection

Workflow for cross-validation of DHM analytical methods.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method is suitable for the routine quantification of DHM in herbal extracts and formulated products.

  • Chromatographic System: Agilent 1260 HPLC system or equivalent.[9]

  • Column: Dikma C18 column (250 × 4.6 mm, 5 µm).[7]

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid.[7] A common isocratic mobile phase is a mixture of 0.1% phosphoric acid and methanol (65:35, v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[7][9][10]

  • Column Temperature: 30-40°C.[7][9][10]

  • Detection Wavelength: 290 nm or 292 nm.[7][9][10]

  • Injection Volume: 10 µL.[9][10]

  • Standard Preparation: Accurately weigh and dissolve DHM standard in methanol to prepare a stock solution. Further dilute with methanol to create a series of calibration standards.

  • Sample Preparation: Extract DHM from the sample matrix using a suitable solvent such as methanol or ethanol. Filter the extract through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of DHM in complex biological matrices like plasma.[1][4][8]

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11]

  • Column: Ultimate® AQ-C18 (3.0 mm × 100 mm, 3.0 µm) or equivalent.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[12]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for DHM.[11]

  • MRM Transitions: For (2R, 3R)-dihydromyricetin, the transition m/z 300.95 → 193.09 has been reported.[11]

  • Sample Preparation for Plasma: Protein precipitation with acetonitrile containing 0.1% formic acid is a common method.[8] The supernatant is then evaporated and reconstituted in the mobile phase for injection.[12]

UV-Visible Spectrophotometry Protocol

This method is simple and cost-effective but is less specific than chromatographic methods.

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Approximately 290-292 nm.[1][6][7]

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Prepare a standard stock solution of DHM in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of DHM in the sample using the calibration curve.

Signaling Pathways and Logical Relationships

The choice of an analytical method is intrinsically linked to the research or quality control objective. The following diagram illustrates the decision-making process based on the application.

Method_Selection_Logic cluster_Objective Research/QC Objective cluster_Methods Analytical Methods cluster_Application Primary Application Objective Objective QC Routine Quality Control (Raw Materials, Finished Products) Objective->QC High Throughput & Cost-Effective PK Pharmacokinetics & Metabolite ID (Biological Samples) Objective->PK High Sensitivity & Selectivity Screening Preliminary Screening & Total Flavonoid Estimation Objective->Screening Simplicity & Low Cost HPLC HPLC-DAD HPLC_Adv HPLC_Adv HPLC->HPLC_Adv Advantages: - Good Precision - Robustness LCMS LC-MS/MS LCMS_Adv LCMS_Adv LCMS->LCMS_Adv Advantages: - High Sensitivity - High Selectivity UVVis UV-Vis UVVis_Adv UVVis_Adv UVVis->UVVis_Adv Advantages: - Simple - Inexpensive QC->HPLC PK->LCMS Screening->UVVis

Decision logic for selecting a DHM quantification method.

References

Dihydromyricetin: A Comparative Guide to its Therapeutic Potential Based on Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid extracted from plants such as Ampelopsis grossedentata, has garnered significant interest for its diverse pharmacological properties. Preclinical studies have highlighted its antioxidant, anti-inflammatory, and metabolism-regulating effects. This guide provides a comprehensive analysis of the current clinical trial evidence for DHM's therapeutic potential, offering a direct comparison with alternative treatments and detailing the experimental protocols of key studies.

Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

A pivotal randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of DHM in patients with NAFLD. The study demonstrated significant improvements in liver health, glucose and lipid metabolism, and inflammatory markers.[1]

Quantitative Data from Clinical Trial
ParameterDHM Group (n=30) - Change from BaselinePlacebo Group (n=30) - Change from BaselineP-value
Liver Enzymes
Alanine Aminotransferase (ALT) (U/L)-22.5 ± 18.3-5.8 ± 15.7<0.01
Aspartate Aminotransferase (AST) (U/L)-15.6 ± 12.1-4.2 ± 11.9<0.01
Gamma-Glutamyl Transpeptidase (GGT) (U/L)-18.9 ± 16.4-3.7 ± 14.5<0.01
Glucose Metabolism
Fasting Blood Glucose (mmol/L)-0.8 ± 0.9-0.2 ± 0.7<0.01
HOMA-IR-1.2 ± 1.1-0.3 ± 0.8<0.01
Lipid Metabolism
LDL-Cholesterol (mmol/L)-0.4 ± 0.5-0.1 ± 0.4<0.05
Apolipoprotein B (ApoB) (g/L)-0.15 ± 0.2-0.05 ± 0.18<0.05
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)-2.8 ± 2.1-0.5 ± 1.9<0.01

Data adapted from Chen S, et al. (2015).[1]

Comparison with an Alternative Therapy: Silymarin (Milk Thistle)

While direct clinical trials comparing DHM and Silymarin are limited, a comparison of their primary mechanisms and available evidence provides valuable insights.

FeatureDihydromyricetin (DHM)Silymarin (Milk Thistle)
Primary Active Compound DihydromyricetinSilymarin complex (silybin, etc.)
Main Mechanism Modulates GABA-A receptors, enhances alcohol metabolism, antioxidant, anti-inflammatoryPotent antioxidant, membrane stabilizer, anti-inflammatory, antifibrotic
Best For Alcohol-related liver stress, hangover prevention, NAFLDGeneral liver protection, toxin-induced liver damage, cirrhosis support
Clinical Evidence in NAFLD Demonstrated improvement in liver enzymes, glucose/lipid metabolism, and inflammation in a randomized controlled trial.[1]Evidence for improvement in liver enzymes, but data on metabolic parameters is less consistent.

Therapeutic Potential in Alcohol-Associated Liver Disease

While clinical data is still emerging, a Phase I dose-escalation study is underway to evaluate the safety and pharmacokinetics of DHM for treating alcohol-associated liver disease.[2] Preclinical studies have shown that DHM can protect the liver from alcohol-induced injury by enhancing ethanol metabolism, reducing lipid accumulation, and suppressing inflammatory responses.[3][4]

Comparison with Standard of Care for Alcohol Use Disorder: Naltrexone and Acamprosate

Direct clinical comparisons between DHM and FDA-approved treatments for alcohol use disorder are not yet available. However, preclinical evidence suggests DHM may have a unique mechanism of action.

FeatureDihydromyricetin (DHM) (Preclinical)NaltrexoneAcamprosate
Mechanism of Action Antagonizes alcohol's effects on GABA-A receptors, reduces withdrawal symptoms, and decreases voluntary alcohol consumption in animal models.[5]Opioid antagonist that reduces the rewarding effects of alcohol.Modulates glutamate and GABA neurotransmission to reduce withdrawal symptoms.
Primary Efficacy Reduces intoxication and withdrawal symptoms in rats.[5]Reduces heavy drinking days and cravings.[6][7]Promotes abstinence.[6][7]

Therapeutic Potential in Metabolic Syndrome

DHM has shown promise in improving features of metabolic syndrome, particularly in the context of type 2 diabetes.

Comparison with Metformin in Type 2 Diabetes

A double-blind, randomized clinical trial is comparing the effects of DHM and metformin on glycemic control, insulin sensitivity, and insulin secretion in patients with type 2 diabetes.[8] Preclinical studies suggest that DHM can improve insulin sensitivity and glucose uptake.[9]

FeatureDihydromyricetin (DHM)Metformin
Mechanism of Action Activates AMPK signaling pathway, improves insulin sensitivity.[9]Activates AMPK, reduces hepatic glucose production, improves insulin sensitivity.
Primary Outcome Measures in Clinical Trial Changes in fasting and postprandial glucose, HbA1c, insulin sensitivity, and insulin secretion.[8]Established first-line therapy for type 2 diabetes with proven efficacy in glycemic control.[10][11]

Experimental Protocols

Protocol for DHM in Nonalcoholic Fatty Liver Disease
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 60 adult patients diagnosed with NAFLD.

  • Intervention: Participants were randomly assigned to receive either two 150 mg capsules of DHM or two placebo capsules, twice daily for three months.

  • Primary Outcome Measures: Changes in serum levels of liver enzymes (ALT, AST, GGT), glucose, and lipids (LDL-c, ApoB).

  • Secondary Outcome Measures: Changes in HOMA-IR index, and serum levels of TNF-α, cytokeratin-18 fragment, fibroblast growth factor 21, and adiponectin.

  • Biochemical Analysis: Serum levels of all markers were measured at baseline and at the end of the three-month intervention period.[1]

Protocol for Phase I Study of DHM in Alcohol-Associated Liver Disease
  • Study Design: A single-center, open-label, dose-escalation study.

  • Participants: 12 healthy volunteers.

  • Intervention: Participants are divided into four cohorts receiving escalating doses of DHM (300 mg to 900 mg), some in combination with L-lysine, administered as a liquid suspension or oral solution over a 24-hour period.

  • Primary Outcome Measures: To assess the safety and tolerability of DHM and to determine the maximum tolerated dose.

  • Secondary Outcome Measures: To characterize the pharmacokinetic profile of DHM.

  • Data Collection: Blood samples are collected at uniform intervals to measure DHM levels.[2]

Signaling Pathways and Mechanisms of Action

DHM exerts its therapeutic effects through the modulation of several key signaling pathways.

AMPK/Sirt-1 Signaling Pathway

DHM is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][12][13] Activation of AMPK by DHM leads to the subsequent activation of Sirtuin 1 (Sirt1), which together play a crucial role in improving mitochondrial function, reducing oxidative stress, and regulating glucose and lipid metabolism.[12][14][15]

AMPK_Sirt1_Pathway DHM Dihydromyricetin AMPK AMPK DHM->AMPK activates Sirt1 Sirt1 AMPK->Sirt1 activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake PGC1a PGC-1α Sirt1->PGC1a deacetylates (activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

DHM activates the AMPK/Sirt1 signaling pathway.
Nrf2 Signaling Pathway

DHM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[16][17] DHM can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[4][18][19][20][21]

Nrf2_Pathway DHM Dihydromyricetin Keap1 Keap1 DHM->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription

DHM activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

DHM exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] By suppressing the activation of IKK and the subsequent phosphorylation and degradation of IκBα, DHM prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines.[23][24][25]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB_cyto NF-κB (cytoplasm) IkBa->NFkB_cyto sequesters NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes activates transcription DHM Dihydromyricetin DHM->IKK inhibits

DHM inhibits the NF-κB inflammatory pathway.

Conclusion and Future Directions

The available clinical and preclinical evidence suggests that Dihydromyricetin holds significant therapeutic potential, particularly in the management of non-alcoholic fatty liver disease and metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in metabolism, inflammation, and oxidative stress, makes it a promising candidate for further investigation. However, a notable limitation is its low bioavailability, which is an active area of research for the development of more effective formulations.

Future research should focus on larger, long-term clinical trials to establish the efficacy and safety of DHM in various conditions. Direct comparative studies against standard-of-care treatments are crucial to determine its place in clinical practice. Further elucidation of its molecular targets and signaling pathways will also be vital for optimizing its therapeutic application.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydromyristicin
Reactant of Route 2
Dihydromyristicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。